Ethyl 1-boc-4-hydroxypyrrolidine-3-carboxylate
Description
The exact mass of the compound this compound is 259.14197277 g/mol and the complexity rating of the compound is 323. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-O-tert-butyl 3-O-ethyl 4-hydroxypyrrolidine-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-5-17-10(15)8-6-13(7-9(8)14)11(16)18-12(2,3)4/h8-9,14H,5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHBUFXKTKCCCKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(CC1O)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 1-Boc-4-hydroxypyrrolidine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Substituted Pyrrolidine Scaffold
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of modern medicinal chemistry. Its prevalence in FDA-approved drugs underscores its importance as a versatile scaffold. The non-planar, sp³-rich nature of the pyrrolidine ring allows for a three-dimensional exploration of chemical space, which is increasingly recognized as a key factor in developing successful clinical candidates. This "escape from flatland" can lead to improved potency, selectivity, and pharmacokinetic properties by enabling more precise interactions with biological targets.
This guide focuses on a specific, highly functionalized pyrrolidine derivative: Ethyl 1-boc-4-hydroxypyrrolidine-3-carboxylate . This molecule is a valuable chiral building block for the synthesis of complex bioactive molecules. The presence of a hydroxyl group, a carboxylate, and a Boc-protected amine on the pyrrolidine core provides multiple points for synthetic diversification, making it an attractive starting material for drug discovery programs. The stereochemistry at the 3- and 4-positions is crucial, as the spatial arrangement of these functional groups dictates the molecule's interaction with its biological target.
Core Compound Identification and Properties
Chemical Identity
-
Systematic Name: 1-tert-butyl 3-ethyl 4-hydroxypyrrolidine-1,3-dicarboxylate
-
Common Synonyms: Ethyl 1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-3-carboxylate, 1-Boc-4-hydroxy-pyrrolidine-3-carboxylic acid ethyl ester
-
CAS Number:
-
146256-99-7 (for the mixture of stereoisomers)
-
1523541-94-7 (for the (3R,4S) stereoisomer)[1]
-
-
Molecular Formula: C₁₂H₂₁NO₅[1]
-
Molecular Weight: 259.30 g/mol [1]
Physicochemical Properties
Experimental data on the physicochemical properties of this compound is not extensively reported in peer-reviewed literature. The following table includes computed data from publicly available chemical databases. Researchers should verify these properties experimentally.
| Property | Value (Computed) | Source |
| XLogP3 | 0.8 | PubChem |
| Hydrogen Bond Donors | 1 | PubChem |
| Hydrogen Bond Acceptors | 5 | PubChem |
| Rotatable Bond Count | 5 | PubChem |
| Topological Polar Surface Area | 76.1 Ų | PubChem |
| Exact Mass | 259.14197277 Da | PubChem |
Synthesis Strategies
Conceptual Synthetic Workflow: 1,3-Dipolar Cycloaddition
A common and powerful method for synthesizing substituted pyrrolidines is the 1,3-dipolar cycloaddition reaction between an azomethine ylide and a substituted alkene.
References
A Senior Application Scientist's Guide to N-Boc-4-hydroxy-pyrrolidine-3-carboxylic acid ethyl ester
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry and drug discovery, the pyrrolidine scaffold is a cornerstone.[1][2][3] Its prevalence in FDA-approved drugs highlights its utility as a versatile building block.[2] N-Boc-4-hydroxy-pyrrolidine-3-carboxylic acid ethyl ester, a specific derivative of this scaffold, offers a unique combination of functional groups: a Boc-protected amine, a hydroxyl group, and an ethyl ester. This strategic arrangement provides chemists with multiple reaction handles, making it a valuable intermediate in the synthesis of complex bioactive molecules and peptidomimetics.[4][5] Understanding the fundamental physicochemical properties of this compound is not merely an academic exercise; it is a critical prerequisite for its effective application in synthetic chemistry and for predicting the behavior of the novel molecules derived from it. This guide provides an in-depth analysis of these properties, grounded in both theoretical principles and practical, field-proven insights.
Chemical Identity and Core Molecular Descriptors
A precise understanding of a molecule's identity is the foundation of all subsequent analysis. The following table summarizes the key identifiers and structural descriptors for N-Boc-4-hydroxy-pyrrolidine-3-carboxylic acid ethyl ester.
| Identifier | Value | Source |
| IUPAC Name | 1-O-tert-butyl 3-O-ethyl 4-hydroxypyrrolidine-1,3-dicarboxylate | PubChem[6] |
| CAS Number | 146256-99-7 | PubChem[6] |
| Molecular Formula | C12H21NO5 | PubChem[6] |
| Molecular Weight | 259.30 g/mol | PubChem[6] |
| Canonical SMILES | CCOC(=O)C1CN(CC1O)C(=O)OC(C)(C)C | PubChem[6] |
| InChI Key | JHBUFXKTKCCCKA-UHFFFAOYSA-N | PubChem[6] |
These identifiers are crucial for unambiguous documentation, database searching, and regulatory submissions. The SMILES and InChI formats provide a machine-readable representation of the 2D structure, essential for computational modeling and cheminformatics.
Core Physicochemical Properties: A Quantitative Overview
The physicochemical properties of a synthetic building block directly influence its reactivity, solubility, and handling characteristics. For drug development, these parameters also offer early insights into the drug-like potential of derivative compounds.
| Property | Value (Computed) | Significance in Drug Discovery & Synthesis | Source |
| XLogP3 | 0.8 | Predicts lipophilicity and membrane permeability. A value <5 is favorable under Lipinski's Rule of 5. | PubChem[6] |
| Topological Polar Surface Area (TPSA) | 76.1 Ų | Estimates polarity and hydrogen bonding capacity, affecting solubility and cell penetration. | PubChem[6] |
| Hydrogen Bond Donors | 1 | The hydroxyl (-OH) group can donate a hydrogen bond. | PubChem[6] |
| Hydrogen Bond Acceptors | 5 | The five oxygen atoms can act as hydrogen bond acceptors. | PubChem[6] |
| Rotatable Bond Count | 5 | Indicates molecular flexibility, which can impact receptor binding affinity. | PubChem[6] |
In-Depth Analysis of Key Properties
Lipophilicity (LogP) and its Implications
Lipophilicity, quantified by the partition coefficient (LogP), is a measure of a compound's distribution between an oily (n-octanol) and an aqueous phase.[7] It is a critical parameter in drug development, influencing everything from solubility and absorption to metabolism and toxicity.[8][9]
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Expertise & Causality: The computed XLogP3 value of 0.8 for our title compound indicates a well-balanced character.[6] It is neither excessively hydrophobic nor overly hydrophilic. This balance is advantageous. A LogP value in this range suggests sufficient aqueous solubility for handling in buffered solutions while retaining enough lipophilicity to partition across biological membranes.[10] According to Lipinski's "Rule of Five," a LogP value not greater than 5 is a key indicator of a compound's potential as an orally active drug.[9]
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Trustworthiness through Measurement: While computational models provide a valuable first pass, experimental determination is the gold standard.[7] The Shake-Flask method, though time-consuming, is considered the most accurate direct method for measuring LogP values in the range of -2 to 4.[7]
Solubility and Polarity (TPSA)
The Topological Polar Surface Area (TPSA) is a calculated property that correlates well with hydrogen bonding potential and polarity. The TPSA of 76.1 Ų suggests that N-Boc-4-hydroxy-pyrrolidine-3-carboxylic acid ethyl ester is a moderately polar molecule.[6]
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Expertise & Causality: This moderate polarity, driven by the hydroxyl, ester, and carbamate groups, predicts solubility in a range of organic solvents, particularly polar aprotic solvents like DMF and DMSO, and limited solubility in water.[11] The presence of both hydrogen bond donors (1) and acceptors (5) facilitates interactions with polar solvents.[6] For synthetic applications, this means the compound can be readily dissolved in common reaction media. In the context of drug design, a balanced TPSA is often sought to achieve both aqueous solubility for formulation and lipid solubility for membrane transport.
Experimental Protocol: Determination of LogD7.4
For ionizable compounds, the distribution coefficient (LogD) at a specific pH is more physiologically relevant than LogP. The following protocol outlines a miniaturized shake-flask method to determine the LogD at pH 7.4, mimicking physiological conditions.[9][12]
Workflow Diagram: LogD7.4 Determination
Caption: Experimental workflow for LogD7.4 determination via the shake-flask method.
Step-by-Step Methodology:
-
Phase Preparation: Prepare phosphate-buffered saline (PBS) at pH 7.4 and n-octanol. Vigorously mix equal volumes of the two solvents overnight and allow them to separate to ensure mutual saturation.[12]
-
Sample Preparation: Prepare a 10 mM stock solution of the title compound in dimethyl sulfoxide (DMSO).[9]
-
Partitioning: In a microcentrifuge tube, combine 990 µL of the pre-saturated PBS phase with 100 µL of the pre-saturated n-octanol phase.[9]
-
Spiking: Add 10 µL of the 10 mM DMSO stock solution to the biphasic mixture.[9]
-
Equilibration: Cap the tube and mix on a rotator at room temperature for 1 hour to allow the compound to partition between the two phases until equilibrium is reached.[9]
-
Phase Separation: Centrifuge the tube to achieve a clean separation of the aqueous and organic layers.
-
Quantification: Carefully withdraw an aliquot from each phase. Analyze the concentration of the compound in each sample using a validated High-Performance Liquid Chromatography (HPLC) or LC-MS method.[12]
-
Calculation: The LogD is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous (PBS) phase.[8]
Stability and Handling
-
Storage: Based on analogous compounds, N-Boc-4-hydroxy-pyrrolidine-3-carboxylic acid ethyl ester should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[13][14] Recommended storage temperatures are often between 2-8°C to maintain long-term stability.[4][15]
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Reactivity: The molecule possesses several reactive sites. The hydroxyl group can undergo oxidation or act as a nucleophile. The ester is susceptible to hydrolysis under strong acidic or basic conditions. The Boc-protecting group is stable to many reaction conditions but can be readily removed with strong acids (e.g., trifluoroacetic acid), which is a key feature for its use in multi-step synthesis.
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Safety: As with any laboratory chemical, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[13][14][16] Handling should be performed in a well-ventilated area or a fume hood to avoid inhalation.[13][14] The compound may cause skin and serious eye irritation.[13][14][17]
Conclusion
N-Boc-4-hydroxy-pyrrolidine-3-carboxylic acid ethyl ester is a well-characterized building block with a balanced physicochemical profile. Its moderate lipophilicity, calculated TPSA, and multiple functional handles make it an attractive starting material for the synthesis of novel chemical entities in drug discovery. The insights and protocols presented in this guide are designed to empower researchers to utilize this versatile compound with a deep understanding of its properties, ensuring both efficiency in the lab and a higher probability of success in the development of new therapeutics.
References
- 1. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]
- 2. enamine.net [enamine.net]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. Ethyl 1-Boc-4-hydroxypyrrolidine-3-carboxylate | C12H21NO5 | CID 53400859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. acdlabs.com [acdlabs.com]
- 9. enamine.net [enamine.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. 1-Pyrrolidinecarboxylic acid, 3-azido-4-hydroxy-, 1,1-dimethylethyl ester, (3R,4R)-rel- () for sale [vulcanchem.com]
- 12. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. WERCS Studio - Application Error [assets.thermofisher.com]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 15. N-Boc-ピロリジン-3-カルボン酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 16. fishersci.com [fishersci.com]
- 17. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Structural and Conformational Analysis of Ethyl 1-Boc-4-Hydroxypyrrolidine-3-Carboxylate
December 31, 2025
Abstract
This technical guide provides a comprehensive framework for the detailed structural and conformational analysis of ethyl 1-boc-4-hydroxypyrrolidine-3-carboxylate, a key heterocyclic scaffold in contemporary drug discovery. The pyrrolidine ring, a prevalent motif in numerous pharmaceuticals, exhibits a non-planar geometry that is crucial for its biological activity.[1][2] This guide, intended for researchers, scientists, and drug development professionals, delineates a multi-faceted approach combining experimental techniques—namely single-crystal X-ray diffraction and advanced nuclear magnetic resonance (NMR) spectroscopy—with robust computational modeling. By elucidating the three-dimensional architecture and dynamic conformational landscape of this molecule, researchers can gain profound insights into its structure-activity relationships (SAR), paving the way for the rational design of novel therapeutics.
Introduction: The Significance of the Pyrrolidine Scaffold in Medicinal Chemistry
The pyrrolidine ring is a privileged five-membered nitrogen-containing heterocycle that forms the core of a multitude of biologically active compounds and natural products.[1][2] Its prevalence in FDA-approved drugs underscores its importance in medicinal chemistry. The sp³-hybridized carbon atoms of the pyrrolidine ring allow for a three-dimensional arrangement of substituents, enabling a more thorough exploration of chemical space compared to planar aromatic systems. This non-planar geometry, characterized by a phenomenon known as pseudorotation, is a key determinant of a molecule's interaction with biological targets.
This compound, featuring a bulky tert-butyloxycarbonyl (Boc) protecting group, a hydroxyl group, and an ethyl carboxylate substituent, presents a fascinating case for conformational analysis. The interplay of these functional groups dictates the puckering of the pyrrolidine ring and the relative orientation of the substituents, which in turn influences its pharmacokinetic and pharmacodynamic properties. A precise understanding of its solid-state structure and solution-phase conformational dynamics is therefore paramount for its effective utilization in drug design.
Experimental Determination of Molecular Structure
A definitive understanding of the three-dimensional structure of this compound can be achieved through a combination of single-crystal X-ray diffraction for solid-state analysis and NMR spectroscopy for elucidating its conformational preferences in solution.
Single-Crystal X-ray Diffraction: An Atomic-Resolution Snapshot
Single-crystal X-ray diffraction (SCXRD) provides an unambiguous determination of the molecular structure in the solid state, offering precise measurements of bond lengths, bond angles, and torsion angles.
-
Crystal Growth (Mandatory First Step):
-
Purity is Paramount: Ensure the sample of this compound is of the highest possible purity.
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Solvent Selection: Screen a variety of solvents in which the compound is sparingly soluble. Slow evaporation of a saturated solution is a common and effective method.
-
Technique: Dissolve the compound in a suitable solvent and filter the solution to remove any particulate matter. Allow the solvent to evaporate slowly in a dust-free and vibration-free environment.
-
Crystal Selection: Under a microscope, select a single, well-formed crystal with clear facets and dimensions typically in the range of 0.1-0.3 mm.
-
-
Data Collection:
-
Mounting: Mount the selected crystal on a goniometer head.
-
Diffractometer Setup: Place the mounted crystal in a modern X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector.
-
Data Acquisition: The crystal is rotated in the X-ray beam, and a series of diffraction patterns are collected at different orientations. A complete dataset is typically collected over a wide 2θ range to ensure high resolution.
-
-
Structure Solution and Refinement:
-
Unit Cell Determination: The positions of the diffraction spots are used to determine the unit cell parameters.
-
Structure Solution: The intensities of the diffraction spots are used to solve the phase problem and generate an initial electron density map.
-
Structure Refinement: The initial model is refined against the experimental data to obtain the final, high-resolution crystal structure.
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| Parameter | Hypothetical Value |
| Chemical Formula | C₁₂H₂₁NO₅ |
| Formula Weight | 259.30 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 16.5 |
| V (ų) | 1430.0 |
| Z | 4 |
| R-factor | < 0.05 |
This table presents hypothetical data for illustrative purposes.
NMR Spectroscopy: Unraveling Conformational Dynamics in Solution
NMR spectroscopy is a powerful tool for determining the structure and conformational preferences of molecules in solution. A suite of 1D and 2D NMR experiments can provide detailed insights into the connectivity, stereochemistry, and dynamic behavior of this compound.
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Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
The choice of solvent can influence the conformational equilibrium.
-
-
1D NMR Spectra Acquisition:
-
¹H NMR: Provides information on the chemical environment of each proton and their scalar couplings.
-
¹³C NMR: Identifies the number of unique carbon atoms and their chemical environments.
-
-
2D NMR Spectra Acquisition for Structural Elucidation:
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COSY (Correlation Spectroscopy): Identifies proton-proton scalar couplings, establishing the connectivity of the proton spin systems within the pyrrolidine ring and the ethyl and Boc groups.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, aiding in the assignment of both ¹H and ¹³C spectra.
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons, confirming the overall molecular structure.
-
-
2D NMR Spectra Acquisition for Conformational Analysis:
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are close to each other (< 5 Å), providing crucial information about the relative stereochemistry and conformational preferences. For a molecule of this size, ROESY is often preferred as it avoids the potential for zero or negative NOEs.
-
Analysis of Vicinal Coupling Constants (³JHH): The magnitude of the three-bond proton-proton coupling constants (³JHH) within the pyrrolidine ring is related to the dihedral angle between the coupled protons, as described by the Karplus equation. By analyzing these coupling constants, the puckering of the pyrrolidine ring can be inferred.
-
| Proton | Expected Chemical Shift (ppm) | Key COSY Correlations | Key NOESY/ROESY Correlations |
| H3 | 2.8 - 3.2 | H4, H2α, H2β | H4, H5α, H5β |
| H4 | 4.0 - 4.4 | H3, H5α, H5β | H3, OH |
| H2α, H2β | 3.3 - 3.8 | H3 | H5α, H5β, Boc-CH₃ |
| H5α, H5β | 3.5 - 4.0 | H4 | H2α, H2β, Boc-CH₃ |
| OCH₂ CH₃ | 4.1 - 4.3 | OCH₂CH₃ | H3 |
| OCH₂CH₃ | 1.2 - 1.4 | OCH₂ CH₃ | - |
| Boc-CH₃ | 1.4 - 1.6 | - | H2α, H2β, H5α, H5β |
This table presents expected data based on the analysis of similar structures.
Computational Chemistry: In Silico Structural and Conformational Analysis
Computational methods, particularly Density Functional Theory (DFT) and Molecular Mechanics (MM), are indispensable tools for exploring the conformational landscape of flexible molecules like this compound.
Theoretical Background
-
Molecular Mechanics (MM): This method uses classical physics to model the potential energy of a molecule as a function of its geometry. It is computationally inexpensive and suitable for exploring a wide range of conformations.
-
Density Functional Theory (DFT): A quantum mechanical method that provides a good balance between accuracy and computational cost for calculating the electronic structure and energies of molecules.
Protocol: Computational Conformational Analysis
-
Initial Structure Generation:
-
Build the 3D structure of this compound using a molecular modeling software.
-
-
Conformational Search:
-
Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94) to identify low-energy conformers. This involves rotating the rotatable bonds, including those within the pyrrolidine ring (pseudorotation).
-
-
Geometry Optimization and Energy Calculation:
-
Take the low-energy conformers identified from the MM search and perform geometry optimization and energy calculations using a higher level of theory, such as DFT (e.g., B3LYP/6-31G*). This will provide more accurate relative energies of the different conformations.
-
-
Analysis of Results:
-
Analyze the geometries of the optimized conformers, paying close attention to the pyrrolidine ring pucker (e.g., envelope or twist conformations) and the orientation of the substituents.
-
Calculate the Boltzmann population of each conformer at a given temperature to determine the most probable conformations in solution.
-
Visualization: Conformational Workflow
Caption: Workflow for computational conformational analysis.
Synthesis of Findings: A Holistic View of Structure and Conformation
The true power of this multi-pronged approach lies in the integration of experimental and computational data.
-
The crystal structure provides a highly accurate starting point for computational models and serves as a benchmark for validating the accuracy of the chosen theoretical methods.
-
NMR-derived NOE/ROE distance restraints and dihedral angles from coupling constants can be used to guide and validate the computational conformational search, ensuring that the predicted solution-phase conformations are consistent with experimental observations.
-
Computational analysis can help to rationalize the observed NMR parameters and provide a more detailed understanding of the dynamic equilibrium between different conformers in solution.
By combining these techniques, a comprehensive and self-validating picture of the structural and conformational properties of this compound can be constructed. This detailed understanding is crucial for elucidating its biological function and for the design of next-generation therapeutics based on this versatile scaffold.
References
Spectroscopic Analysis of Ethyl 1-boc-4-hydroxypyrrolidine-3-carboxylate: A Technical Guide
Introduction
Ethyl 1-boc-4-hydroxypyrrolidine-3-carboxylate is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its rigid pyrrolidine scaffold, decorated with key functional groups—a hydroxyl, an ethyl ester, and a tert-butyloxycarbonyl (Boc) protecting group—makes it a valuable building block for the synthesis of complex biologically active molecules. The pyrrolidine ring is a common motif in many natural products and pharmaceuticals, prized for its ability to introduce conformational rigidity and specific stereochemical features into a molecule.
This technical guide provides a detailed analysis of the spectroscopic data for this compound, a crucial aspect for its unambiguous identification and characterization in a research and development setting. Understanding the nuances of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is paramount for ensuring the purity, identity, and structural integrity of this important synthetic intermediate.
Molecular Structure and Key Features
The structural features of this compound directly influence its spectroscopic signatures. The molecule possesses a five-membered saturated nitrogen-containing ring (pyrrolidine). The nitrogen atom is protected with a bulky Boc group, which restricts rotation and influences the chemical environment of the neighboring protons. The substituents at the 3 and 4 positions of the pyrrolidine ring, an ethyl carboxylate and a hydroxyl group respectively, introduce additional functionalities that are readily identifiable by spectroscopic methods.
The Ubiquitous Five-Membered Ring: A Technical Guide to the Discovery and Synthetic History of Substituted Pyrrolidine Derivatives
Introduction: The Pyrrolidine Scaffold - A Privileged Motif in Nature and Medicine
The pyrrolidine ring, a five-membered saturated heterocycle containing a single nitrogen atom, stands as one of the most important structural motifs in modern medicinal chemistry and natural product synthesis.[1] Its prevalence is remarkable, appearing in nearly 20% of FDA-approved drugs that contain a saturated cyclic amine unit. This prominence is not accidental; the pyrrolidine scaffold offers a unique combination of properties that make it an ideal building block for bioactive molecules. Its sp³-hybridized, non-planar structure allows for the exploration of three-dimensional chemical space, a critical factor for achieving specific and high-affinity interactions with biological targets.[2] Furthermore, the stereogenic centers inherent to many substituted pyrrolidines contribute significantly to the molecule's overall stereochemistry, which can drastically influence its biological activity and binding modes to enantioselective proteins.[2]
From the potent physiological effects of alkaloids like nicotine, first isolated in 1828, to the life-saving applications of modern pharmaceuticals, the history of substituted pyrrolidines is a testament to their enduring significance.[3] This in-depth technical guide will traverse the historical landscape of their discovery, delve into the intricacies of their synthetic evolution, and explore their critical role in contemporary drug development. We will examine the causality behind key experimental choices in their synthesis and provide practical, field-proven insights for researchers and scientists in the field.
Part 1: A Historical Perspective - From Tobacco Fields to the Laboratory
The story of substituted pyrrolidines begins not in a laboratory, but in the natural world, with the isolation and characterization of alkaloids from various plant species. These naturally occurring compounds, often possessing potent biological activities, provided the initial impetus for chemists to study this fascinating class of heterocycles.
Landmark Discoveries of Pyrrolidine-Containing Natural Products
-
Nicotine (1): The history of pyrrolidine chemistry is inextricably linked to nicotine, the principal alkaloid in tobacco plants (Nicotiana tabacum).[4] While crude nicotine was known for centuries, it was first purified in 1828.[1][4] Its correct molecular formula was established in 1843, and its structure, featuring a pyridine ring linked to an N-methylpyrrolidine ring, was elucidated by Adolf Pinner in 1895.[3][5] The first laboratory synthesis of nicotine was reported by Amé Pictet in 1904, a landmark achievement that spurred further investigation into the synthesis of related heterocyclic compounds.[1][4]
-
Proline (2): This proteinogenic amino acid, unique for its secondary amine constrained within a pyrrolidine ring, was first isolated in 1900 by Richard Willstätter.[6] He synthesized it from 1,3-dibromopropane and the sodium salt of diethyl malonate. A year later, Emil Fischer isolated proline from casein.[6] The name "proline" itself is derived from "pyrrolidine," highlighting the fundamental connection between the two.[6] Proline's rigid conformational structure plays a crucial role in the secondary structure of proteins.
-
Hygrine (3) and Scopolamine (4): The coca plant, famous for cocaine, also yielded other pyrrolidine alkaloids. Hygrine was first isolated by Carl Liebermann in 1889.[7] Its structure consists of an N-methylpyrrolidine ring with an acetone side chain at the 2-position.[8] Scopolamine, another tropane alkaloid containing a pyrrolidine moiety within its bicyclic structure, was first described in 1881 and has a long history of medicinal use, particularly as an anticholinergic agent.[6][9] The biosynthesis of scopolamine involves the formation of the N-methyl-pyrrolium cation, which then condenses with acetoacetic acid to form hygrine as an intermediate.[6]
Part 2: The Synthetic Chemist's Toolkit - Constructing and Functionalizing the Pyrrolidine Ring
The development of synthetic methodologies for constructing and functionalizing the pyrrolidine ring has been a major focus of organic chemistry. The demand for stereochemically pure and diversely substituted pyrrolidines for drug discovery has driven the innovation of numerous elegant and efficient synthetic strategies.
Building the Ring: Key Cyclization Strategies
First reported independently by Carl Paal and Ludwig Knorr in 1884, the Paal-Knorr synthesis is a robust method for preparing substituted pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia.[10][11] While this reaction yields aromatic pyrroles, it is a foundational concept as the resulting pyrroles can be subsequently reduced to the corresponding pyrrolidines. The reaction is typically acid-catalyzed, and the mechanism involves the initial formation of a hemiaminal, followed by an intramolecular cyclization and subsequent dehydration.[12]
Mechanism of the Paal-Knorr Pyrrole Synthesis: The accepted mechanism involves the protonation of one carbonyl group, which is then attacked by the amine to form a hemiaminal. This is followed by a rate-determining intramolecular attack of the nitrogen on the second carbonyl to form a 2,5-dihydroxytetrahydropyrrole intermediate, which then dehydrates to the stable pyrrole ring.[11]
Caption: Generalized workflow of the Paal-Knorr pyrrole synthesis.
Experimental Protocol: Microwave-Assisted Paal-Knorr Synthesis of a Tricyclic Pyrrole-2-carboxamide [13]
-
Reaction Setup: In a microwave vial, dissolve the 1,4-diketone (20.0 mg, 0.0374 mmol) in ethanol (400 µL).
-
Reagent Addition: Add glacial acetic acid (40 µL) and the primary amine (3 equivalents) to the vial.
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 80 °C. Monitor the reaction progress by TLC.
-
Workup: After completion, cool the reaction to room temperature. Partition the mixture between water and ethyl acetate. Extract the aqueous phase three times with ethyl acetate (10 mL).
-
Purification: Combine the organic phases, wash with brine, dry over magnesium sulfate, and evaporate the solvent under reduced pressure. Purify the crude product by column chromatography.
The 1,3-dipolar cycloaddition of azomethine ylides with alkenes is one of the most powerful and versatile methods for the enantioselective synthesis of polysubstituted pyrrolidines.[14] This reaction allows for the creation of up to four stereocenters in a single step with high levels of regio- and stereocontrol. Azomethine ylides are transient 1,3-dipoles that can be generated in situ from various precursors, such as α-amino acids or iminoesters.
Mechanism of Silver-Catalyzed Azomethine Ylide Cycloaddition: In a common protocol, an α-iminoester coordinates to a silver(I) catalyst in the presence of a base. The deprotonation of the α-carbon generates an N-metalated azomethine ylide. This dipole then reacts with a dipolarophile (an alkene) in a concerted [3+2] cycloaddition to form the pyrrolidine ring. The stereoselectivity is often controlled by the chiral ligand coordinated to the metal catalyst.
Caption: Workflow for asymmetric azomethine ylide cycloaddition.
Experimental Protocol: Silver-Catalyzed Multicomponent 1,3-Dipolar Cycloaddition [15]
-
Reaction Setup: To a solution of the aldehyde (e.g., ethyl glyoxylate), an α-amino ester hydrochloride, and a dipolarophile in a suitable solvent, add triethylamine at room temperature.
-
Catalyst Addition: Add a catalytic amount of a silver salt (e.g., silver acetate).
-
Reaction: Stir the mixture at room temperature and monitor the reaction by TLC. The reaction involves the in situ formation of the imino ester, followed by the generation of the silver-azomethine ylide and subsequent cycloaddition.
-
Workup and Purification: Upon completion, the reaction is typically quenched, and the product is extracted and purified by column chromatography to yield the polysubstituted proline derivative.
The aza-Michael addition, or the conjugate addition of an amine to an α,β-unsaturated carbonyl compound, provides another powerful strategy for pyrrolidine synthesis, particularly through an intramolecular cascade reaction.[2] This approach is highly efficient for constructing N-substituted pyrrolidinones and other functionalized pyrrolidines.
Mechanism of Intramolecular Aza-Michael Addition: The reaction is initiated by the conjugate addition of a primary amine to an α,β-unsaturated ester. The resulting secondary amine intermediate then acts as a nucleophile, undergoing an intramolecular cyclization via attack on an ester or other electrophilic group at the γ-position, leading to the formation of a stable five-membered pyrrolidinone ring.[2]
Experimental Protocol: Synthesis of Fluoropyrrolidines via Intramolecular Aza-Michael Addition [16] A detailed protocol for the synthesis of fluorinated pyrrolidine derivatives involves the intramolecular aza-Michael addition of an aminofluorovinylsulfone. The reaction exhibits high diastereoselectivity, preferentially forming the anti-N-benzylpyrrolidine sulfone. The specific conditions, including solvent and base, are crucial for achieving the desired stereochemical outcome.
Asymmetric Synthesis: The Quest for Enantiopurity
The biological activity of pyrrolidine derivatives is often highly dependent on their stereochemistry. Consequently, the development of asymmetric synthetic methods has been a major driving force in this field.
This strategy utilizes readily available, enantiomerically pure natural products as starting materials. Amino acids, such as L-proline and L-hydroxyproline, are common chiral pool starting materials for the synthesis of a wide variety of substituted pyrrolidines.[1]
In this approach, a chiral auxiliary is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is removed. Evans oxazolidinones and Oppolzer's camphorsultam are examples of chiral auxiliaries that have been successfully employed in the asymmetric synthesis of pyrrolidines, including in 1,3-dipolar cycloaddition reactions.[13]
The use of small organic molecules as catalysts for asymmetric transformations has revolutionized organic synthesis. Proline and its derivatives are highly effective organocatalysts for a variety of reactions, including aldol and Michael additions, which can be key steps in the synthesis of chiral pyrrolidines.[10] The 2021 Nobel Prize in Chemistry, awarded for the development of asymmetric organocatalysis, underscores the importance of this field.[1]
Part 3: Substituted Pyrrolidines in Drug Discovery - A Scaffold for Therapeutic Innovation
The unique structural and physicochemical properties of the pyrrolidine ring have made it a cornerstone in the design of a wide range of therapeutic agents. The ability to introduce substituents with precise stereochemical control allows for the fine-tuning of a molecule's interaction with its biological target, leading to improved potency, selectivity, and pharmacokinetic profiles.
Structure-Activity Relationship (SAR) Studies: A Glimpse into Pyrrolidine's Therapeutic Potential
-
Anticancer Agents: A vast number of synthetic pyrrolidine derivatives have demonstrated significant anticancer activity.[17][18] SAR studies have shown that the nature and position of substituents on the pyrrolidine ring are crucial for cytotoxicity against various cancer cell lines.[19] For instance, spirooxindole-pyrrolidine hybrids have emerged as a promising class of anticancer agents, with their activity being highly dependent on the substitution pattern on both the oxindole and pyrrolidine moieties.[6]
-
Antiviral Agents: Pyrrolidine derivatives have been investigated as inhibitors of various viral targets. For example, they have been designed as neuraminidase inhibitors for the treatment of influenza.[20] More recently, novel pyrrolidine derivatives have been identified as potent inhibitors of the main protease (Mpro) of coronaviruses, including SARS-CoV-2.[21] SAR studies on these compounds help in optimizing their binding to the active site of the viral enzyme.
-
DPP-4 Inhibitors for Type 2 Diabetes: Several dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of drugs used to treat type 2 diabetes, feature a pyrrolidine scaffold. The pyrrolidine ring often mimics the proline residue of the natural substrates of the DPP-4 enzyme. SAR studies have focused on modifying the substituents on the pyrrolidine ring to enhance potency and selectivity.[18]
-
CCR5 Antagonists for HIV Treatment: The C-C chemokine receptor type 5 (CCR5) is a key co-receptor for HIV entry into host cells. Pyrrolidine-based compounds have been developed as CCR5 antagonists. SAR studies on these molecules have explored modifications to the substituents on the pyrrolidine ring to improve antiviral potency and pharmacokinetic properties.[20]
Case Study: The Pyrrole Ring of Atorvastatin
Atorvastatin (Lipitor®), a blockbuster drug for lowering cholesterol, features a central, highly substituted pyrrole ring. While the final drug contains a pyrrole, its synthesis often involves a Paal-Knorr type reaction to construct this core, which is conceptually linked to pyrrolidine synthesis. The substituents on the pyrrole ring are critical for its inhibitory activity against HMG-CoA reductase.
Table 1: Comparison of Key Synthetic Strategies for Substituted Pyrrolidines
| Synthetic Strategy | Key Features | Advantages | Disadvantages |
| Paal-Knorr Synthesis | Condensation of a 1,4-dicarbonyl with an amine. | Operationally simple, good yields for pyrroles.[13] | Requires synthesis of 1,4-dicarbonyl precursors; pyrrole product needs reduction to pyrrolidine. |
| [3+2] Cycloaddition | Reaction of an azomethine ylide with a dipolarophile.[14] | High stereocontrol, can create multiple stereocenters in one step. | Requires careful control of reaction conditions; catalyst can be expensive. |
| Aza-Michael Addition | Intramolecular conjugate addition of an amine.[2] | Efficient for N-substituted pyrrolidinones, often a cascade reaction.[2] | Scope can be limited by the availability of suitable precursors. |
| Chiral Pool Synthesis | Use of enantiopure natural products (e.g., proline).[1] | Access to enantiomerically pure products. | Can involve lengthy synthetic sequences. |
| Organocatalysis | Use of small chiral organic molecules as catalysts.[10] | Metal-free, often environmentally benign. | Catalyst loading can be high in some cases. |
Conclusion: The Future of Pyrrolidine Synthesis and Application
The journey of substituted pyrrolidine derivatives, from their discovery in medicinal plants to their rational design as life-saving drugs, is a compelling narrative of chemical innovation. The synthetic methodologies developed over the past century have provided chemists with a powerful arsenal to construct and functionalize this privileged scaffold with ever-increasing precision and efficiency. As our understanding of disease biology deepens, the demand for novel, highly specific therapeutic agents will continue to grow. The versatility, stereochemical richness, and favorable physicochemical properties of the pyrrolidine ring ensure that it will remain a central and indispensable motif in the future of drug discovery and development. The ongoing advancements in asymmetric catalysis and the exploration of novel synthetic disconnections promise to unlock even more efficient pathways to complex and valuable substituted pyrrolidine derivatives, paving the way for the next generation of innovative medicines.
References
- 1. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and futur… [ouci.dntb.gov.ua]
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- 6. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review): Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 7. Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 2: Discovery of potent, selective, and orally bioavailable compounds. | Semantic Scholar [semanticscholar.org]
- 8. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update [ouci.dntb.gov.ua]
- 9. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 11. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. repositorio.uam.es [repositorio.uam.es]
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- 17. bibliotecadigital.ucc.edu.co [bibliotecadigital.ucc.edu.co]
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- 21. researchgate.net [researchgate.net]
The 4-Hydroxypyrrolidine Scaffold: A Privileged Motif in Medicinal Chemistry and Drug Discovery
Abstract
The 4-hydroxypyrrolidine scaffold is a cornerstone in the realm of medicinal chemistry, recognized for its prevalence in natural products and its remarkable versatility in the design of therapeutic agents. This technical guide provides an in-depth exploration of the biological significance of this privileged scaffold. We will traverse its fundamental structural features, its natural origins, and the synthetic strategies employed to access its diverse derivatives. The guide will then delve into the multifaceted biological activities of 4-hydroxypyrrolidine-containing molecules, including their roles as potent enzyme inhibitors, anticancer agents, and antiviral compounds, as well as their emerging applications in neuroscience. Accompanied by detailed experimental protocols for synthesis and biological evaluation, this guide aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding and practical insights into the enduring importance of the 4-hydroxypyrrolidine scaffold in the quest for novel therapeutics.
Introduction: The Architectural and Biological Significance of the 4-Hydroxypyrrolidine Scaffold
The Pyrrolidine Ring: A Cornerstone in Bioactive Molecules
The five-membered saturated nitrogen heterocycle, the pyrrolidine ring, is a recurring motif in a vast array of biologically active compounds.[1][2] Its non-planar, puckered conformation allows for a three-dimensional exploration of chemical space, a critical attribute for molecular recognition by biological targets.[1] This structural feature, coupled with the presence of a nitrogen atom that can act as a hydrogen bond acceptor or be functionalized, makes the pyrrolidine scaffold a highly sought-after component in drug design.
The Impact of 4-Hydroxylation: Stereochemistry and Functional Implications
The introduction of a hydroxyl group at the 4-position of the pyrrolidine ring profoundly influences its biological properties. The stereochemistry at this position, in conjunction with the stereocenter at the 2-position (in proline derivatives), gives rise to four possible stereoisomers. This stereochemical diversity is crucial for dictating the orientation of substituents and their interactions with target biomolecules. The hydroxyl group itself can act as a hydrogen bond donor and acceptor, further enhancing binding affinity and specificity.
"Privileged Scaffolds": The 4-Hydroxypyrrolidine Motif in Drug Design
The term "privileged scaffold" refers to a molecular framework that is capable of providing ligands for diverse biological targets.[3] The 4-hydroxypyrrolidine moiety is a quintessential example of such a scaffold. Its structural and functional attributes have been successfully exploited to develop drugs and clinical candidates for a wide range of diseases, underscoring its significance in medicinal chemistry.
Natural Occurrence and Biosynthesis
4-Hydroxyproline: A Key Component of Collagen
The most prominent natural occurrence of the 4-hydroxypyrrolidine scaffold is in the form of (2S,4R)-4-hydroxyproline, a major component of the protein collagen.[4] This modified amino acid is crucial for the stability of the collagen triple helix, primarily through its involvement in hydrogen bonding networks. The biosynthesis of hydroxyproline occurs as a post-translational modification of proline residues within procollagen, catalyzed by the enzyme prolyl hydroxylase.
Other Natural Products Harboring the 4-Hydroxypyrrolidine Moiety
Beyond collagen, the 4-hydroxypyrrolidine scaffold is found in a variety of other natural products, often contributing to their unique biological activities. These include certain alkaloids and other secondary metabolites with diverse pharmacological properties.
Synthetic Strategies: Accessing the 4-Hydroxypyrrolidine Core
The synthetic accessibility of the 4-hydroxypyrrolidine scaffold is a key factor in its widespread use in drug discovery.
Chiral Pool Synthesis from Hydroxyproline
Commercially available enantiopure forms of 4-hydroxyproline serve as versatile starting materials for the synthesis of a plethora of derivatives.[5][6][7] The existing stereocenters can be retained or inverted to generate the desired stereoisomers, and the carboxylate and amine functionalities provide convenient handles for further chemical modifications.
De Novo Synthesis and Functionalization
De novo synthetic routes offer greater flexibility in accessing a wider range of substitution patterns on the pyrrolidine ring.[3][8][9] These methods often involve cyclization reactions of acyclic precursors, allowing for the introduction of various functional groups at different positions of the scaffold.
Key Synthetic Protocol: Diastereoselective Synthesis of a Functionalized 4-Hydroxypyrrolidine
The ability to control the stereochemistry during synthesis is paramount. Diastereoselective synthetic methods, often employing chiral auxiliaries or catalysts, are crucial for obtaining enantiomerically pure 4-hydroxypyrrolidine derivatives.[1][2]
Biological Activities and Therapeutic Applications
The 4-hydroxypyrrolidine scaffold has been integrated into a multitude of molecules with diverse and potent biological activities.
Enzyme Inhibition: A Versatile Mode of Action
The rigid, three-dimensional structure of the 4-hydroxypyrrolidine ring makes it an excellent scaffold for designing enzyme inhibitors that can fit snugly into active sites.
Derivatives of 4-hydroxypyrrolidine have been successfully developed as inhibitors of viral neuraminidase, an essential enzyme for the release of new virus particles from infected cells.[5][6][10][11] These inhibitors mimic the natural substrate of the enzyme, sialic acid, and block its activity, thereby halting the spread of the virus.
MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Their overexpression is implicated in various pathological processes, including cancer metastasis and inflammation.[12][13] 4-Hydroxypyrrolidine-based scaffolds have been utilized to design potent and selective MMP inhibitors, often incorporating a zinc-binding group to chelate the catalytic zinc ion in the enzyme's active site.[12][14][15][16]
The versatility of the 4-hydroxypyrrolidine scaffold extends to the inhibition of a wide range of other enzymes, including but not limited to, proteases, kinases, and phosphatases, highlighting its broad applicability in drug design.
Anticancer Activity
The 4-hydroxypyrrolidine scaffold is a prominent feature in many anticancer agents, contributing to their efficacy against various cancer types.
The anticancer mechanisms of 4-hydroxypyrrolidine derivatives are diverse and often target multiple pathways involved in cancer cell proliferation, survival, and metastasis. These can include the inhibition of key enzymes, disruption of protein-protein interactions, and induction of apoptosis.
SAR studies have been instrumental in optimizing the anticancer activity of 4-hydroxypyrrolidine-based compounds.[17][18] These studies have elucidated the importance of specific substituents and their stereochemical arrangement on the pyrrolidine ring for potent and selective anticancer effects.
The following table summarizes the in vitro anticancer activity of representative 4-hydroxypyrrolidine derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound A | HeLa (Cervical) | 0.32 | [19] |
| Compound B | HCT-116 (Colon) | Not specified | [19] |
| Compound C | MCF-7 (Breast) | 43.4 | [20] |
| Compound D | MDA-MB-231 (Breast) | 35.9 | [20] |
| Compound E | A549 (Lung) | 5.988 | [20] |
| Compound F | PC3 (Prostate) | Not specified | [19] |
| Compound G | HepG2 (Liver) | Not specified | [19] |
Antiviral Activity
The 4-hydroxypyrrolidine scaffold has demonstrated significant potential in the development of antiviral agents against a range of viruses.
Beyond influenza neuraminidase inhibitors, 4-hydroxypyrrolidine derivatives have shown activity against other viruses, including coronaviruses. Their mechanisms of action can involve inhibiting viral entry, replication, or other essential viral processes.
Systematic SAR studies have guided the design of 4-hydroxypyrrolidine-based antiviral agents with improved potency and broader activity spectra. These studies have highlighted the critical role of specific functional groups and their spatial orientation.
The following table presents the in vitro antiviral activity of selected 4-hydroxypyrrolidine derivatives.
| Compound ID | Virus | Cell Line | EC50 (µM) | Reference |
| Compound H | SARS-CoV-2 | Vero E6 | 1.4 - 5.2 | [21] |
| Compound I | Influenza A (H1N1) | MDCK | 48 pM | [22] |
| Compound J | Vesicular Stomatitis Virus (VSV) | HeLa | 130 pM | [22] |
| Compound K | SARS-CoV-2 | Not specified | 2.8 | [21] |
| Compound L | Influenza (multiple strains) | MDCK | 0.54 - 19.53 | [17] |
Applications in Neuroscience
The unique structural features of the 4-hydroxypyrrolidine scaffold have made it an attractive platform for developing therapies for central nervous system (CNS) disorders.
The ability of 4-hydroxypyrrolidine derivatives to cross the blood-brain barrier and interact with CNS targets has opened avenues for the treatment of various neurological and psychiatric conditions.[9][19][22]
N-methyl-D-aspartate (NMDA) receptors are ionotropic glutamate receptors that play a crucial role in synaptic plasticity and memory. However, their overactivation can lead to excitotoxicity and neuronal cell death, implicating them in neurodegenerative diseases.[23][24][25][26] Certain 4-hydroxypyrrolidine derivatives have been investigated as NMDA receptor antagonists, offering a potential therapeutic strategy for conditions like Alzheimer's disease.[27]
The biocompatibility and structural versatility of the 4-hydroxypyrrolidine scaffold have led to its use in the development of biomaterials for CNS regeneration.[9][19][22] These scaffolds can provide a supportive microenvironment for neural stem cell growth and differentiation, promoting tissue repair after injury.
Key Experimental Protocols
To facilitate further research and development in this area, this section provides detailed, step-by-step protocols for the synthesis of a representative 4-hydroxypyrrolidine derivative and for the evaluation of its anticancer and antiviral activities.
Synthesis Protocol: A Representative Synthesis of a 4-Hydroxypyrrolidine Derivative
This protocol describes a general method for the synthesis of a functionalized 4-hydroxypyrrolidine derivative starting from commercially available L-hydroxyproline.[3][28]
Step 1: Esterification of L-Hydroxyproline
-
To a stirred solution of methanol, add thionyl chloride dropwise at 0 °C.
-
Add L-hydroxyproline to the reaction mixture.
-
Heat the reaction to 40-50 °C and stir for 3-5 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to obtain the crude L-hydroxyproline methyl ester.
Step 2: N-Boc Protection
-
Dissolve the crude L-hydroxyproline methyl ester in a mixture of tetrahydrofuran (THF) and water.
-
Add sodium bicarbonate and di-tert-butyl dicarbonate (Boc anhydride).
-
Stir the mixture at room temperature for 16-20 hours.
-
After the reaction is complete, extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Boc-L-hydroxyproline methyl ester.
Step 3: Functionalization at the 4-Position (Example: Thiophenylation)
-
Dissolve Boc-L-hydroxyproline methyl ester, diphenyl disulfide, and tributylphosphine in toluene.
-
Heat the reaction mixture to 80-120 °C for 4-5 hours.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture and proceed to hydrolysis.
Step 4: Hydrolysis and Deprotection
-
Add 6M hydrochloric acid to the reaction mixture from Step 3.
-
Reflux the mixture at 110-120 °C for 5 hours to effect both hydrolysis of the ester and removal of the Boc protecting group.
-
Cool the reaction mixture and extract with ethyl acetate to remove organic impurities.
-
The aqueous layer, containing the desired product, can be concentrated and the product purified by recrystallization.
Caption: Synthetic workflow for a functionalized 4-hydroxypyrrolidine.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[4][29][30][31][32]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (solvent only).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow of the MTT assay for anticancer activity.
In Vitro Antiviral Activity: Plaque Reduction Assay
The plaque reduction assay is a standard method to determine the antiviral activity of a compound by quantifying the reduction in the number of viral plaques.[33][34][35][36][37]
Materials:
-
Host cell line susceptible to the virus
-
Virus stock of known titer
-
Complete cell culture medium
-
Test compound
-
Overlay medium (e.g., containing low-melting-point agarose or methylcellulose)
-
Crystal violet staining solution
-
6-well or 12-well plates
Procedure:
-
Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer.
-
Virus Adsorption: Infect the cell monolayers with a known amount of virus for a short period (e.g., 1 hour) to allow for viral attachment and entry.
-
Compound Treatment: Remove the virus inoculum and overlay the cells with a semi-solid medium containing various concentrations of the test compound.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).
-
Plaque Visualization: Fix the cells and stain with crystal violet. Plaques will appear as clear zones where cells have been lysed by the virus.
-
Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control (no compound). Determine the EC50 value (the concentration of the compound that reduces the number of plaques by 50%).
Caption: Workflow of the plaque reduction assay for antiviral activity.
Future Perspectives and Conclusion
References
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- 2. researchgate.net [researchgate.net]
- 3. A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES | Journal of Academia [journal.uitm.edu.my]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Design, synthesis, inhibitory activity, and SAR studies of pyrrolidine derivatives as neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and preliminary evaluation of new pyrrolidine derivatives as neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Studies on Synthesis and Structure-Activity Relationship (SAR) of Derivatives of a New Natural Product from Marine Fungi as Inhibitors of Influenza Virus Neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Matrix metalloproteinase inhibitors: a review on pharmacophore mapping and (Q)SARs results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A QSAR Study of Matrix Metalloproteinases Type 2 (MMP-2) Inhibitors with Cinnamoyl Pyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Metalloproteinases and Their Inhibitors: Potential for the Development of New Therapeutics | MDPI [mdpi.com]
- 15. Pharmacophore modeling and 3D QSAR studies for prediction of matrix metalloproteinases inhibitory activity of hydroxamate derivatives [biori.periodikos.com.br]
- 16. researchgate.net [researchgate.net]
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- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. The current state of validated small molecules inhibiting SARS-CoV-2 nonstructural proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 24. iipseries.org [iipseries.org]
- 25. biointerfaceresearch.com [biointerfaceresearch.com]
- 26. NMDA receptors in neurodegenerative diseases: mechanisms and emerging therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. CN104844495A - Synthesis method of (2S,4S)-4-thiophenyl-L-proline hydrochloride - Google Patents [patents.google.com]
- 29. benchchem.com [benchchem.com]
- 30. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 31. MTT assay protocol | Abcam [abcam.com]
- 32. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 33. benchchem.com [benchchem.com]
- 34. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 35. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 36. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 37. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]
Stereoselective synthesis methods for pyrrolidine-containing drug precursors.
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Stereoselective Synthesis Methods for Pyrrolidine-Containing Drug Precursors
Introduction: The Pyrrolidine Scaffold - A Cornerstone of Modern Pharmaceuticals
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a privileged structural motif in medicinal chemistry.[1][2] Its prevalence stems from its unique conformational properties, its ability to engage in hydrogen bonding, and its role as a versatile chiral scaffold. Pyrrolidine derivatives are found in a vast array of natural products, including essential amino acids like proline and hydroxyproline, as well as potent alkaloids such as nicotine and hygrine.[1][3] This natural precedent has inspired the incorporation of the pyrrolidine core into a multitude of synthetic drugs spanning diverse therapeutic areas.[3][4]
Examples of blockbuster drugs featuring this scaffold include the ACE inhibitor Captopril, the antiviral Asunaprevir, and the antibiotic Gemifloxacin.[3] The stereochemistry of the substituents on the pyrrolidine ring is often critical for biological activity, making the development of robust stereoselective synthetic methods a paramount challenge in drug discovery and development.[1] This guide provides an in-depth analysis of field-proven, stereoselective strategies for constructing chiral pyrrolidine precursors, focusing on the underlying principles, experimental causality, and practical applications. The methods are broadly classified based on the synthetic strategy employed to construct or functionalize the heterocyclic core.
Caption: Core strategies for stereoselective pyrrolidine synthesis.
Chapter 1: The Chiral Pool Approach - Leveraging Nature's Stereochemical Legacy
The most established and direct route to enantiopure pyrrolidine derivatives involves the modification of readily available chiral starting materials, primarily L-proline and L-4-hydroxyproline.[3][4] This strategy is powerful because the inherent stereocenters of the starting material serve as a foundation for subsequent stereocontrolled transformations.
Causality of Approach: The logic behind the chiral pool approach is efficiency. Instead of building chirality from scratch, a process that often requires complex catalysts and optimization, this method leverages the inexpensive and enantiomerically pure building blocks provided by nature. The synthetic challenge is shifted from creating stereocenters to modifying the existing scaffold without racemization.
A prime example is the synthesis of precursors for Avanafil (Stendra) , a PDE5 inhibitor. The synthesis commences with the reduction of (S)-proline to (S)-prolinol, a key chiral building block.[3][4]
Key Transformations and Applications
| Drug/Precursor | Chiral Pool Source | Key Transformation | Reference |
| Avanafil | (S)-Proline | Reduction to (S)-prolinol followed by condensation | [3] |
| Lincomycin | 4-Hydroxyproline | Multi-step functionalization and modification | [3] |
| Pasireotide | 4-Hydroxyproline | Derivatization and coupling for peptide synthesis | [3] |
| Anisomycin | 4-Hydroxyproline | Stereospecific manipulations of the hydroxyl group | [3] |
Experimental Protocol: Synthesis of (S)-prolinol, a Precursor for Avanafil
This protocol describes the reduction of L-proline, a foundational step in many chiral pool syntheses. The choice of reducing agent is critical; Lithium aluminum hydride (LiAlH₄) is highly effective for this transformation.[4]
-
Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a suspension of LiAlH₄ (1.2 equivalents) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Addition of Proline: (S)-proline (1.0 equivalent) is added portion-wise to the stirred suspension at 0 °C. Causality: The slow, cooled addition is crucial to control the exothermic reaction between the hydride and the carboxylic acid.
-
Reaction: The reaction mixture is then heated to reflux and stirred for 12-18 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Workup: The reaction is carefully quenched by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water at 0 °C. Trustworthiness: This specific Fieser workup method is a standard, reliable procedure for safely neutralizing excess LiAlH₄ and precipitating aluminum salts, simplifying filtration.
-
Isolation: The resulting white precipitate is filtered off and washed thoroughly with THF. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude (S)-prolinol.
-
Purification: The crude product can be purified by distillation or crystallization to afford (S)-prolinol as a white solid.
Chapter 2: Asymmetric [3+2] Cycloaddition - A Convergent Path to Complexity
The [3+2] cycloaddition between an azomethine ylide (a 1,3-dipole) and an alkene (a dipolarophile) is one of the most powerful and atom-economical methods for constructing substituted pyrrolidine rings.[1][5] This reaction can generate up to four new contiguous stereocenters in a single step with high levels of control.[1][6]
Mechanistic Principle: The core of this strategy involves the in situ generation of a transient azomethine ylide, typically from the condensation of an α-amino acid ester (like a glycine derivative) with an aldehyde.[6] In the presence of a chiral catalyst, this ylide reacts with an alkene dipolarophile in a stereodefined manner. The catalyst, usually a metal complex with a chiral ligand, coordinates to the dipole, creating a chiral environment that dictates the facial selectivity of the approach to the alkene.
Caption: Catalytic cycle for asymmetric 1,3-dipolar cycloaddition.
Catalyst Systems and Stereocontrol: The choice of metal and ligand is paramount for achieving high stereoselectivity. Copper(I) and Silver(I) catalysts are commonly used, often paired with chiral phosphine or phosphoramidite ligands.[1][7] These systems create a rigid catalytic pocket that controls both the endo/exo selectivity and the enantioselectivity of the cycloaddition.[2] For instance, palladium-catalyzed variants with novel phosphoramidite ligands have shown excellent yields and selectivities for the cycloaddition of trimethylenemethane (TMM) with imines.[7]
Comparative Data for Catalytic Systems
| Catalyst/Ligand System | Dipolarophile | Yield (%) | ee (%) | Diastereoselectivity | Reference |
| Ag(I) / Chiral Ligand | Heteroaromatic Olefin | High | >95 | endo selective | [2] |
| Cu(I) / Chiral Ligand | Heteroaromatic Olefin | High | >95 | exo selective | [2] |
| Pd(II) / Phosphoramidite | N-Boc Imines | >90 | >95 | High | [7] |
| Ag₂CO₃ | N-sulfinylazadienes | Good | N/A | High (dr > 95:5) | [6] |
Experimental Protocol: Silver-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition
This protocol is representative of the synthesis of densely substituted proline derivatives.[6]
-
Catalyst Preparation: In a flame-dried Schlenk tube under an argon atmosphere, add the silver catalyst (e.g., Ag₂CO₃, 5 mol%).
-
Reagent Addition: Add the imine (e.g., (S)-N-tert-butanesulfinyl imine, 1.0 equiv), the amino ester derivative (e.g., glycine α-imino ester, 1.2 equiv), and anhydrous solvent (e.g., CH₂Cl₂).
-
Reaction: Stir the mixture at the designated temperature (e.g., room temperature) for the required time (e.g., 24-48 hours). Monitor the reaction progress by TLC.
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad with additional solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting residue is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the highly substituted pyrrolidine product. The diastereoselectivity can be determined by ¹H NMR analysis of the crude product.
Chapter 3: Asymmetric Hydrogenation of Pyrroles - The Aromatic Reduction Strategy
The direct asymmetric hydrogenation of aromatic pyrrole rings to chiral pyrrolidines is a highly attractive and atom-economical strategy.[8] This approach avoids the need for pre-functionalized starting materials and instead builds chirality on a simple, flat aromatic precursor. However, the high aromaticity of the pyrrole ring and the potential for the product amine to poison the metal catalyst present significant challenges.[9]
Overcoming the Challenges: Success in this area has been achieved through the development of highly active and robust catalyst systems. Ruthenium and Rhodium catalysts paired with specific chiral bisphosphine ligands, such as PhTRAP and Duanphos , have proven particularly effective.[9][10][11] These catalysts operate under hydrogen pressure and can overcome the inherent stability of the aromatic ring. N-Boc protection of the pyrrole nitrogen is often employed to modulate reactivity and prevent catalyst inhibition.[10]
Caption: Asymmetric hydrogenation of a pyrrole to a pyrrolidine.
Performance of Key Hydrogenation Catalysts
| Substrate Type | Catalyst System | Yield (%) | ee (%) | Key Feature | Reference |
| N-Boc-2,3,5-trisubstituted pyrrole | Ru-(S,S)-(R,R)-PhTRAP | >90 | 93 - 99.7 | Creates three stereocenters with high control | [10] |
| 2,5-disubstituted unprotected pyrrole | Rh-(Rc, Sp)-Duanphos | 95 - 99 | 90 - 96 | Effective for unprotected pyrroles, forms 1-pyrrolines | [9] |
| N-Boc-pyrrole-2-carboxylate | Ru-PhTRAP | 92 | 79 | Forms proline derivative | [10] |
Experimental Protocol: Ru-Catalyzed Asymmetric Hydrogenation of an N-Boc-Pyrrole
This protocol is based on the highly enantioselective reduction of trisubstituted pyrroles.[10]
-
Catalyst Preparation: In a glovebox, a mixture of [Ru(cod)(methallyl)₂] (0.02 equiv) and the chiral ligand (e.g., (S,S)-(R,R)-PhTRAP, 0.022 equiv) in degassed solvent (e.g., methanol) is stirred at room temperature for 30 minutes.
-
Reaction Setup: The N-Boc protected pyrrole substrate (1.0 equiv) is dissolved in degassed methanol and added to the catalyst solution in a high-pressure autoclave.
-
Hydrogenation: The autoclave is sealed, purged several times with H₂, and then pressurized to the desired pressure (e.g., 30 atm H₂). The reaction is stirred vigorously at a specified temperature (e.g., 80 °C) for 24 hours.
-
Workup: After cooling and careful venting of the hydrogen, the solvent is removed under reduced pressure.
-
Purification and Analysis: The residue is purified by flash chromatography on silica gel. The enantiomeric excess (ee) of the product is determined by chiral HPLC analysis.
Chapter 4: Organocatalysis - The Metal-Free Frontier
Asymmetric organocatalysis has emerged as a powerful third pillar of catalysis, complementing metal- and biocatalysis.[12][13] For pyrrolidine synthesis, this field leverages small, chiral organic molecules—often derived from proline itself—to catalyze stereoselective transformations under mild, metal-free conditions.[13][14]
Mechanism of Action: Enamine and Iminium Catalysis: Many pyrrolidine-based organocatalysts, such as the widely used diarylprolinol silyl ethers developed by Jørgensen and Hayashi, operate through aminocatalysis.[12][14][15] The secondary amine of the catalyst condenses with a carbonyl compound (an aldehyde or ketone) to form a nucleophilic enamine or an electrophilic iminium ion intermediate. This activation allows for a range of subsequent stereocontrolled reactions, such as conjugate additions to nitroolefins, which can be followed by an intramolecular cyclization to furnish the pyrrolidine ring.[15][16]
Caption: Organocatalytic cycle for pyrrolidine synthesis via Michael addition.
Advantages of Organocatalysis:
-
Low Toxicity: Avoids potentially toxic heavy metals, which is advantageous in pharmaceutical synthesis.[13]
-
Operational Simplicity: Reactions are often performed under aerobic conditions at room temperature without requiring inert atmospheres.[13][16]
-
Catalyst Availability: Many organocatalysts are derived from inexpensive chiral pool materials.
Experimental Protocol: Organocatalyzed Michael Addition/Cyclization
This protocol is representative of the synthesis of functionalized pyrrolidines using a diarylprolinol silyl ether catalyst.[15]
-
Setup: To a vial containing a magnetic stir bar, add the nitroolefin (1.0 equiv), the aldehyde (1.5 equiv), and the solvent (e.g., CH₂Cl₂).
-
Catalyst Addition: Add the chiral organocatalyst (e.g., a diarylprolinol silyl ether, 10 mol%).
-
Reaction: Stir the reaction mixture at room temperature for the specified time (e.g., 12-24 hours). The progress is monitored by TLC.
-
Workup: Once the reaction is complete, the mixture is concentrated directly onto silica gel.
-
Purification: The product is purified by flash column chromatography. The diastereomeric ratio and enantiomeric excess are determined by ¹H NMR and chiral HPLC analysis, respectively.
Conclusion and Future Outlook
The stereoselective synthesis of pyrrolidine precursors remains a vibrant and evolving field of organic chemistry. While classical chiral pool approaches offer reliability and are widely used in industry, modern catalytic methods provide more flexible and convergent routes. Asymmetric cycloadditions and hydrogenations, driven by sophisticated metal-ligand complexes, allow for the rapid construction of molecular complexity from simple starting materials. Concurrently, the rise of organocatalysis presents a greener and operationally simpler alternative, further expanding the synthetic chemist's toolkit.
Future developments will likely focus on enhancing the scope and efficiency of these catalytic systems. The discovery of new catalysts that can operate at lower loadings, tolerate a wider range of functional groups, and provide access to all possible stereoisomers of a given product will be critical. Furthermore, the integration of these methods into one-pot or flow chemistry setups will be essential for streamlining the synthesis of these vital pharmaceutical building blocks. The continued innovation in this area is a testament to the enduring importance of the pyrrolidine scaffold in the quest for new and improved medicines.
References
- 1. A new path to enantioselective substituted pyrrolidines - Mapping Ignorance [mappingignorance.org]
- 2. Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Facile access to chiral 1-pyrrolines through Rh-catalyzed enantioselective partial hydrogenation of unprotected simple pyrroles [ccspublishing.org.cn]
- 10. Catalytic asymmetric hydrogenation of 2,3,5-trisubstituted pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update | MDPI [mdpi.com]
- 13. benthamdirect.com [benthamdirect.com]
- 14. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. BJOC - Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins [beilstein-journals.org]
- 16. pubs.acs.org [pubs.acs.org]
A Theoretical and Mechanistic Guide to the Reactivity of Ethyl 1-Boc-4-Hydroxypyrrolidine-3-Carboxylate
Abstract
Ethyl 1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-3-carboxylate is a pivotal chiral building block in modern medicinal chemistry. Its stereochemically defined pyrrolidine scaffold is a recurring motif in a multitude of biologically active compounds and approved pharmaceuticals.[1] This guide provides an in-depth analysis of the molecule's reactivity from a theoretical and mechanistic perspective, designed for researchers, scientists, and drug development professionals. By integrating principles of computational chemistry with established synthetic transformations, we aim to elucidate the electronic and steric factors governing its key reactions. This document will explore the molecule's structural features, delve into theoretical models for predicting reactivity, and detail the primary reaction pathways—including oxidation, nucleophilic substitution, and hydrolysis—that enable its use as a versatile synthetic intermediate.
Introduction: The Strategic Importance of a Versatile Scaffold
The pyrrolidine ring is one of the most prevalent five-membered non-aromatic nitrogen heterocycles found in FDA-approved small-molecule drugs.[1] Its prevalence stems from its ability to introduce three-dimensional complexity into otherwise "flat" molecules, a strategy known as "escaping flatland" that often improves clinical success rates by enhancing receptor-ligand complementarity.[1] Ethyl 1-Boc-4-hydroxypyrrolidine-3-carboxylate (EBHPC) embodies this principle, offering multiple, stereochemically distinct functionalization points.
The strategic placement of a hydroxyl group, an ethyl ester, and a Boc-protected amine makes EBHPC a highly valuable chiral precursor. The tert-Butyloxycarbonyl (Boc) group provides robust protection for the nitrogen atom, allowing for selective reactions at other sites before its clean removal under acidic conditions. Understanding the inherent reactivity of each functional group is paramount for its efficient and strategic incorporation into complex target molecules. This guide leverages theoretical constructs, such as Density Functional Theory (DFT) and Molecular Electrostatic Potential (MESP), to provide a predictive framework for its synthetic utility.
Molecular Architecture and Physicochemical Properties
The reactivity of EBHPC is a direct consequence of its molecular structure and the interplay of its functional groups.
Structural Overview
The core of the molecule is a pyrrolidine ring, with key substituents at the 1, 3, and 4 positions.
Figure 1: 2D representation of this compound.
Physicochemical Data Summary
The fundamental properties of EBHPC are crucial for designing reaction conditions and purification protocols.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₁NO₅ | PubChem[2] |
| Molecular Weight | 259.30 g/mol | PubChem[2] |
| IUPAC Name | 1-O-tert-butyl 3-O-ethyl 4-hydroxypyrrolidine-1,3-dicarboxylate | PubChem[2] |
| Hydrogen Bond Donors | 1 (from -OH) | PubChem[2] |
| Hydrogen Bond Acceptors | 5 (from C=O x2, -O- x2, -OH) | PubChem[2] |
| Polar Surface Area | 76.1 Ų | PubChem[2] |
Theoretical Framework for Reactivity Prediction
Modern computational chemistry offers powerful tools to predict and rationalize chemical reactivity, guiding experimental design and minimizing trial-and-error. For a molecule like EBHPC, these methods can map its electronic landscape.
Figure 2: Application of theoretical methods to predict chemical reactivity.
-
Density Functional Theory (DFT): DFT is a cornerstone of computational chemistry used to investigate the electronic structure of molecules.[3] It is invaluable for calculating the relative stabilities of reactants, intermediates, and products, as well as the energy barriers of transition states. This allows for the in silico evaluation of reaction feasibility and mechanism.[3]
-
Molecular Electrostatic Potential (MESP): An MESP surface map visually represents the charge distribution across a molecule. Electron-rich regions (negative potential), such as the oxygen atoms of the hydroxyl and carbonyl groups, are identified as likely sites for electrophilic attack. Conversely, electron-deficient regions (positive potential), like the hydrogen of the hydroxyl group and the carbonyl carbons, are marked as sites for nucleophilic attack.
-
Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. The HOMO region is susceptible to attack by electrophiles, while the LUMO region indicates the most probable site for nucleophilic attack.
Key Reactivity Pathways and Mechanistic Insights
The synthetic versatility of EBHPC arises from the distinct reactivity of its three primary functional domains: the C4-hydroxyl group, the C3-ethyl ester, and the N1-Boc protector.
Figure 3: Key synthetic transformations of EBHPC.
Oxidation of the C4-Hydroxyl Group
The conversion of the secondary alcohol at the C4 position to a ketone is a fundamental transformation. This opens pathways to a new class of derivatives, such as 4-aminopyrrolidines, via reductive amination.
-
Mechanistic Rationale: Mild oxidation conditions are required to prevent over-oxidation or side reactions. Reagents like Swern (oxalyl chloride, DMSO, triethylamine) or Dess-Martin periodinane (DMP) are ideal.
-
Theoretical Insight: DFT calculations can model the transition states for different oxidants, helping to predict reaction rates and potential side products. The MESP would confirm the electron-rich nature of the hydroxyl oxygen, making it susceptible to reaction with the electrophilic sulfur or iodine center of the oxidant.
Nucleophilic Substitution at the C4 Position
Diversification of the C4 position is commonly achieved via nucleophilic substitution. This requires converting the hydroxyl group into a better leaving group.
-
Activation Step: The alcohol is typically converted to a tosylate (-OTs) or mesylate (-OMs) by reaction with TsCl or MsCl in the presence of a base like pyridine or triethylamine.
-
Substitution Step: The activated intermediate is then treated with a nucleophile (e.g., sodium azide, an amine, or a fluoride source) in an SN2 reaction. The stereochemistry at C4 is inverted during this process.
-
Theoretical Insight: Computational models can predict the energy barrier for the SN2 reaction. The LUMO is expected to be localized on the C4 carbon, confirming it as the site of nucleophilic attack. MESP analysis would show a significant positive potential on the C4 carbon after activation, enhancing its electrophilicity.
Hydrolysis of the C3-Ethyl Ester
Saponification of the ethyl ester to the corresponding carboxylic acid is a critical step for subsequent amide bond formation, a cornerstone of peptide and small-molecule drug synthesis.
-
Mechanistic Rationale: Base-catalyzed hydrolysis, typically using lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a water/alcohol solvent mixture, is the most common method. The reaction proceeds via a tetrahedral intermediate.
-
Theoretical Insight: The MESP map clearly shows the electrophilic character of the ester carbonyl carbon, making it the prime target for the hydroxide nucleophile. DFT can be used to model the tetrahedral intermediate and the transition states for its formation and collapse, confirming the favorability of the reaction pathway.
Deprotection of the N1-Boc Group
The final or intermediate step in many synthetic sequences is the removal of the Boc protecting group to liberate the secondary amine for further functionalization.
-
Mechanistic Rationale: The Boc group is labile under acidic conditions. Strong acids like trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane are typically used. The mechanism involves protonation of the Boc carbonyl oxygen, followed by the loss of isobutylene and carbon dioxide.
-
Theoretical Insight: The stability of the tert-butyl cation is the thermodynamic driving force for this reaction. DFT calculations can model the protonated intermediate and the subsequent fragmentation pathway, confirming the low energy barrier for this process under acidic conditions.
Representative Protocol: Dess-Martin Oxidation of EBHPC
This protocol provides a validated, step-by-step method for the oxidation of the C4-hydroxyl group.
Objective: To synthesize Ethyl 1-Boc-4-oxopyrrolidine-3-carboxylate.
Materials:
-
This compound (1.0 eq)
-
Dess-Martin Periodinane (DMP) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
Procedure:
-
Setup: A flame-dried round-bottom flask equipped with a magnetic stir bar is placed under an inert atmosphere (Argon or Nitrogen).
-
Dissolution: this compound is dissolved in anhydrous DCM (approx. 0.1 M concentration).
-
Addition of Oxidant: Dess-Martin Periodinane is added to the solution in one portion at room temperature. The reaction is typically complete within 1-3 hours.
-
Causality Note: DMP is a mild oxidant that operates at neutral pH and room temperature, minimizing the risk of side reactions like epimerization at the adjacent C3 position.
-
-
Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: The reaction is quenched by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. The mixture is stirred vigorously for 15-20 minutes until the layers are clear.
-
Self-Validation: The Na₂S₂O₃ reduces excess DMP, and the NaHCO₃ neutralizes the acetic acid byproduct. A clear separation indicates a successful quench.
-
-
Extraction: The layers are separated, and the aqueous layer is extracted twice with DCM.
-
Washing & Drying: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
Purification: The resulting crude product is purified by column chromatography on silica gel to yield the pure 4-oxo derivative.
Conclusion: A Computationally-Informed Approach to Synthesis
This compound is more than just a chemical intermediate; it is a versatile platform for the construction of complex, three-dimensional molecules essential for drug discovery. By combining experimental knowledge with theoretical predictions from methods like DFT and MESP, researchers can approach its synthetic manipulation with greater precision and foresight. This guide has outlined the fundamental principles governing its reactivity, providing a robust framework for its strategic application in the development of next-generation therapeutics. The continued use of such chiral building blocks, informed by computational analysis, will undoubtedly accelerate the discovery of novel and effective medicines.[]
References
Methodological & Application
The Strategic Application of Ethyl 1-boc-4-hydroxypyrrolidine-3-carboxylate in Chiral Synthesis: A Guide for Drug Development Professionals
In the landscape of modern pharmaceutical development, the demand for enantiomerically pure compounds is relentless. The stereochemistry of a drug candidate is a critical determinant of its efficacy and safety profile. Within the synthetic chemist's toolkit, chiral building blocks serve as foundational scaffolds for the construction of complex, stereochemically defined molecules. Among these, functionalized pyrrolidine rings are of paramount importance, forming the core of numerous approved drugs, particularly in the antiviral and CNS therapeutic areas.[1][2] This guide provides an in-depth exploration of Ethyl 1-boc-4-hydroxypyrrolidine-3-carboxylate, a versatile chiral building block, with a focus on its application in the synthesis of antiviral agents.
Introduction: The Significance of the 4-Hydroxy-3-pyrrolidinecarboxylate Scaffold
This compound (CAS: 146256-99-7) is a bifunctional molecule featuring a pyrrolidine ring, a common motif in biologically active compounds.[2] The presence of both a hydroxyl and an ester group, coupled with the Boc-protected nitrogen, provides orthogonal handles for a variety of chemical transformations. The relative stereochemistry between the hydroxyl group at the C-4 position and the ester group at the C-3 position (cis or trans) is crucial, as it dictates the three-dimensional arrangement of the final molecule and, consequently, its interaction with biological targets.
This application note will focus on the diastereoselective synthesis of this key building block and its subsequent elaboration into a critical intermediate for the antiviral drug GS-441524, the active nucleoside component of Remdesivir.
Physicochemical Properties
A clear understanding of the physical and chemical properties of a building block is essential for its effective use in synthesis.
| Property | Value |
| CAS Number | 146256-99-7 |
| Molecular Formula | C₁₂H₂₁NO₅ |
| Molecular Weight | 259.30 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate |
Diastereoselective Synthesis: Controlling the Stereochemical Outcome
The synthesis of this compound typically starts from the corresponding ketoester, ethyl 1-boc-4-oxopyrrolidine-3-carboxylate. The critical step is the diastereoselective reduction of the ketone, which establishes the relative stereochemistry of the hydroxyl and ester groups. The choice of reducing agent and reaction conditions is paramount in controlling this outcome.
Understanding the Diastereoselectivity
The two possible diastereomers are the cis and trans isomers. The desired isomer will depend on the synthetic target. For instance, the synthesis of certain antiviral intermediates may require the trans isomer.
Caption: Diastereoselective reduction pathways.
Protocol 1: Diastereoselective Reduction to the trans-Isomer
The trans-isomer is often sought after in the synthesis of various biologically active molecules. Its formation can be favored by using a bulky reducing agent that approaches the carbonyl group from the less sterically hindered face. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this transformation due to its mildness and selectivity.[3]
Rationale: Sodium triacetoxyborohydride is a less reactive borohydride reagent compared to sodium borohydride.[4] The presence of the three electron-withdrawing acetoxy groups moderates its reducing power. In the reduction of a cyclic β-keto ester, the ester group can influence the direction of hydride attack. It is proposed that the reducing agent approaches from the face opposite to the ester group to minimize steric hindrance, leading to the formation of the trans product.
Materials:
-
Ethyl 1-boc-4-oxopyrrolidine-3-carboxylate
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Acetic acid
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
To a stirred solution of ethyl 1-boc-4-oxopyrrolidine-3-carboxylate (1.0 eq) in 1,2-dichloroethane (DCE), add acetic acid (1.1 eq).
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure trans-Ethyl 1-boc-4-hydroxypyrrolidine-3-carboxylate.
Protocol 2: Diastereoselective Reduction to the cis-Isomer
The cis-isomer can be favored by using a less sterically demanding reducing agent under conditions that may involve chelation control. Catalytic hydrogenation is a powerful method for achieving high diastereoselectivity in such reductions.
Rationale: Catalytic hydrogenation involves the delivery of hydrogen from the surface of a heterogeneous catalyst (e.g., Palladium on carbon). The substrate adsorbs onto the catalyst surface from its less hindered face. In the case of ethyl 1-boc-4-oxopyrrolidine-3-carboxylate, the bulky Boc group and the ethyl ester will orient themselves away from the catalyst surface, leading to the delivery of hydrogen from the same face as the ester group, resulting in the cis product.
Materials:
-
Ethyl 1-boc-4-oxopyrrolidine-3-carboxylate
-
Palladium on carbon (10% Pd/C)
-
Methanol
-
Hydrogen gas
-
Celite®
Procedure:
-
Dissolve ethyl 1-boc-4-oxopyrrolidine-3-carboxylate (1.0 eq) in methanol in a hydrogenation vessel.
-
Carefully add 10% Palladium on carbon (5-10 mol%) to the solution.
-
Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (typically 1-4 atm).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude cis-Ethyl 1-boc-4-hydroxypyrrolidine-3-carboxylate.
-
If necessary, purify the product by flash column chromatography.
Application in the Synthesis of GS-441524 Intermediate
The trans-isomer of this compound is a key precursor in the synthesis of the antiviral nucleoside analog GS-441524. The following workflow outlines the key transformations.
Caption: Synthetic workflow to a key GS-441524 intermediate.
Protocol 3: Conversion to a Key Intermediate for GS-441524
This protocol describes the conversion of trans-Ethyl 1-boc-4-hydroxypyrrolidine-3-carboxylate to a key azido-pyrrolidine intermediate, which is a precursor to the core of GS-441524.
Rationale: This multi-step sequence involves the activation of the hydroxyl group as a good leaving group (mesylate), followed by an SN2 displacement with an azide nucleophile. The azide then serves as a masked amine for subsequent transformations. The stereochemistry of the displacement reaction is critical and proceeds with inversion of configuration at the C-4 position.
Materials:
-
trans-Ethyl 1-boc-4-hydroxypyrrolidine-3-carboxylate
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent
-
Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
Part A: Mesylation
-
Dissolve trans-Ethyl 1-boc-4-hydroxypyrrolidine-3-carboxylate (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) and cool the solution to 0 °C.
-
Slowly add methanesulfonyl chloride (1.2 eq) to the cooled solution.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude mesylate, which is often used in the next step without further purification.
Part B: Azide Displacement
-
Dissolve the crude mesylate from Part A in anhydrous dimethylformamide (DMF).
-
Add sodium azide (3.0 eq) to the solution.
-
Heat the reaction mixture to 60-80 °C and stir until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure and purify the crude product by flash column chromatography to yield the azido-pyrrolidine derivative.
Part C: Reduction and Cyclization (Conceptual Outline)
The subsequent steps, which are beyond the scope of this specific protocol, would involve the reduction of both the ester and the azide functionalities, followed by cyclization to form the core structure of GS-441524. These transformations require careful selection of reagents to achieve the desired chemoselectivity.
Conclusion
This compound is a highly valuable and versatile chiral building block. The ability to control the stereochemistry at the C-3 and C-4 positions through diastereoselective reduction of the corresponding ketoester is a key advantage, enabling access to specific stereoisomers required for the synthesis of complex drug targets. The protocols outlined in this guide provide a framework for the synthesis and application of this important intermediate, particularly in the context of antiviral drug development. A thorough understanding of the principles of stereocontrol and the rationale behind the choice of reagents and reaction conditions is essential for the successful implementation of these synthetic strategies in a research and development setting.
References
Application Notes & Protocols: Ethyl 1-boc-4-hydroxypyrrolidine-3-carboxylate as a Core Scaffold for Novel Janus Kinase (JAK) Inhibitors
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of a Chiral Scaffold
In modern medicinal chemistry, the emphasis on molecules with three-dimensional (3D) character is paramount for achieving high target affinity and specificity while maintaining favorable physicochemical properties. Saturated heterocyclic scaffolds are central to this design philosophy, as they enable precise spatial orientation of functional groups into target protein binding sites.[1][2] The five-membered pyrrolidine ring is a particularly privileged scaffold, offering a non-planar structure that can efficiently explore pharmacophore space.[3]
This guide focuses on a highly functionalized and versatile example of this class: Ethyl 1-boc-4-hydroxypyrrolidine-3-carboxylate (CAS: 187527-70-2). This chiral building block is distinguished by several key features: a robust tert-butyloxycarbonyl (Boc) protecting group on the nitrogen, two adjacent stereocenters, and orthogonally reactive hydroxyl and ethyl ester functionalities.[4] These attributes make it an ideal starting point for the synthesis of complex, high-value molecules.
We will explore its application in the design and synthesis of inhibitors for the Janus Kinase (JAK) family of enzymes. The JAK family—comprising JAK1, JAK2, JAK3, and TYK2—are intracellular tyrosine kinases that play a pivotal role in cytokine signaling.[5] Dysregulation of the JAK-STAT pathway is a hallmark of numerous autoimmune and inflammatory diseases, such as rheumatoid arthritis, making JAK inhibitors a major therapeutic class.[6][7] This document will provide the scientific rationale and detailed synthetic protocols for leveraging this compound to construct a core structure representative of next-generation JAK inhibitors.
PART 1: RATIONALE FOR SCAFFOLD SELECTION IN JAK INHIBITOR DESIGN
The choice of a central scaffold is a critical decision in drug design. The substituted pyrrolidine ring offers distinct advantages for targeting the ATP-binding site of kinases.
-
Structural Rigidity and 3D Vector Projection: Unlike flat aromatic rings, the puckered conformation of the pyrrolidine ring projects its substituents in well-defined vectors. This allows for the precise positioning of a key pharmacophore—often a primary or secondary amine—to form critical hydrogen bonds with the "hinge region" of the kinase. The remaining substituents can be directed towards the solvent-exposed region or other pockets to enhance potency and selectivity.[2]
-
Stereochemistry as a Driver of Potency: The stereocenters at the C3 and C4 positions are crucial. The relative orientation of the substituents dictates the molecule's ability to adopt the optimal conformation for binding. The defined stereochemistry of the starting material, such as (3R,4R) or (3S,4S), allows for a stereocontrolled synthesis, avoiding costly chiral separations in later stages.
-
Inherent Synthetic Versatility: The functional groups of this compound serve as versatile synthetic handles:
-
The 4-hydroxyl group: This is arguably the most strategic functional group. It can be used directly as a hydrogen bond donor or, more powerfully, as a launching point for functional group interconversion. It can be converted into a key amine pharmacophore with inversion of stereochemistry via a Mitsunobu reaction followed by azide reduction. This transformation is a cornerstone of many kinase inhibitor syntheses.
-
The 3-carboxylate group: The ethyl ester provides a latent carboxylic acid. It can be hydrolyzed and used for amide bond formation to build out molecular complexity, or it can be reduced to a hydroxymethyl group, providing another point for diversification.
-
The 1-Boc group: This provides reliable protection of the pyrrolidine nitrogen throughout multi-step reaction sequences. Its clean, acid-labile nature ensures a straightforward deprotection as a final step, revealing a secondary amine that can be crucial for the final compound's properties or serve as another point for late-stage functionalization.
-
Physicochemical Properties of the Starting Material
| Property | Value | Reference |
| CAS Number | 187527-70-2 | [4] |
| Molecular Formula | C₁₂H₂₁NO₅ | [4] |
| Molecular Weight | 259.30 g/mol | [4] |
| IUPAC Name | 1-O-tert-butyl 3-O-ethyl 4-hydroxypyrrolidine-1,3-dicarboxylate | [4] |
PART 2: SYNTHETIC WORKFLOW & EXPERIMENTAL PROTOCOLS
The following section outlines a representative, field-proven synthetic workflow to transform Ethyl (3R,4R)-1-boc-4-hydroxypyrrolidine-3-carboxylate into a core scaffold for a JAK inhibitor. The target is a pyrrolidine linked via an amino group at the C4 position to a 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, a common "warhead" in many JAK inhibitors.[8]
Overall Synthetic Workflow
The diagram below illustrates the multi-step transformation from the chiral starting material to the final JAK inhibitor core.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C12H21NO5 | CID 53400859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Identification, Synthesis, and Characterization of Novel Baricitinib Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Janus kinase inhibitors enhance prostanoid biosynthesis in human whole blood in vitro: implications for cardiovascular side effects and prevention strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. WO2010083283A3 - Processes for preparing jak inhibitors and related intermediate compounds - Google Patents [patents.google.com]
The Architect's Scaffold: A Comprehensive Guide to the Asymmetric Synthesis and Application of Pyrrolidine-Based Organocatalysts
For the modern researcher in synthetic and medicinal chemistry, the quest for enantiomerically pure molecules is a paramount objective. In this pursuit, asymmetric organocatalysis has emerged as a powerful and indispensable tool, offering a green and efficient alternative to traditional metal-based catalysts.[1][2] Among the diverse array of organocatalysts, those built upon the chiral pyrrolidine scaffold have proven to be exceptionally versatile and effective, driving a wide range of stereoselective transformations with remarkable precision.[3] This guide provides an in-depth exploration of the asymmetric synthesis of key pyrrolidine-based organocatalysts and detailed application notes and protocols for their use in seminal carbon-carbon bond-forming reactions.
The Rise of the Pyrrolidine Scaffold: A Privileged Motif in Asymmetric Catalysis
The journey of pyrrolidine-based organocatalysis began with the pioneering work on the use of the simple amino acid, L-proline, for asymmetric intramolecular aldol reactions in the 1970s.[1] However, it was the seminal reports by List, Barbas, and MacMillan at the turn of the 21st century that truly ignited the field, demonstrating the power of proline and its derivatives in intermolecular asymmetric reactions.[4] These discoveries unveiled the dual activation modes of enamine and iminium ion catalysis, which form the mechanistic bedrock of pyrrolidine-based organocatalysis.[5] The chiral pyrrolidine ring provides a robust and tunable framework that effectively shields one face of the reactive intermediate, thereby directing the approach of the electrophile and ensuring high stereocontrol.[6]
I. The Synthesis of Privileged Pyrrolidine-Based Organocatalysts
The efficacy of a pyrrolidine-based organocatalyst is intrinsically linked to its structure. Subtle modifications to the pyrrolidine ring or the introduction of additional functional groups can dramatically influence reactivity and stereoselectivity. Here, we present detailed protocols for the synthesis of two of the most influential classes of pyrrolidine-based organocatalysts: the Jørgensen-Hayashi diarylprolinol silyl ethers and bifunctional pyrrolidine-thiourea catalysts.
Synthesis of (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol Trimethylsilyl Ether (A Jørgensen-Hayashi Catalyst)
The diarylprolinol silyl ethers, independently developed by the Jørgensen and Hayashi groups, are renowned for their high activity and solubility in organic solvents, making them superior to proline in many applications.[7] They are particularly effective in enamine-mediated reactions.[7]
Causality Behind the Design: The bulky diarylprolinol group provides a well-defined chiral environment, effectively blocking one face of the enamine intermediate formed with an aldehyde or ketone. The silyl ether moiety enhances solubility and prevents unwanted side reactions involving the hydroxyl group.
Experimental Protocol:
-
Step 1: Preparation of (S)-diphenylprolinol. This step is often the starting point and can be achieved through the reduction of L-proline derivatives. For the purpose of this protocol, we will assume commercially available (S)-diphenylprolinol.
-
Step 2: Silylation of (S)-diphenylprolinol.
-
To a solution of (S)-diphenylprolinol (4.00 g, 15.8 mmol, 1.00 eq.) in dichloromethane (40 mL) at 0 °C, add imidazole (3.22 g, 47.4 mmol, 3.00 eq.).
-
Slowly add trimethylchlorosilane (5.00 mL, 39.5 mmol, 2.50 eq.) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Upon completion (monitored by TLC), dilute the reaction mixture with methyl tert-butyl ether (MTBE, 100 mL) and filter to remove the imidazolium hydrochloride precipitate.
-
Wash the organic phase sequentially with water (50 mL) and saturated aqueous sodium chloride solution (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the product as a colorless oil.
-
Expected Yield: ~97%
Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity. The optical rotation should also be measured.[5]
Synthesis of a Bifunctional (S)-Pyrrolidine-Thiourea Organocatalyst
Bifunctional organocatalysts, which possess both a nucleophilic/basic site (the pyrrolidine nitrogen) and a hydrogen-bond donor site (the thiourea), have shown exceptional performance in a variety of asymmetric reactions. The thiourea moiety activates the electrophile through hydrogen bonding, while the pyrrolidine activates the nucleophile via enamine formation.[8]
Causality Behind the Design: The dual activation mechanism creates a highly organized transition state, leading to enhanced reactivity and stereoselectivity. The acidic N-H protons of the thiourea group can form hydrogen bonds with the electrophile (e.g., a nitroolefin or an imine), lowering its LUMO and directing its orientation relative to the nucleophilic enamine.
Experimental Protocol:
-
Step 1: Synthesis of (S)-tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate. This intermediate is typically prepared from L-proline in a multi-step sequence. For this protocol, we will assume it is commercially available or prepared according to literature procedures.[9]
-
Step 2: Preparation of the Thiourea Catalyst.
-
To a stirred solution of (S)-tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate (888.6 mg, 4.35 mmol) in dry dichloromethane (30 mL), add 3,5-bis(trifluoromethyl)phenyl isothiocyanate (1.18 g, 4.35 mmol) at room temperature.
-
Stir the reaction mixture for 12 hours.
-
Remove the solvent under reduced pressure to give the crude N-Boc-protected thiourea, which can be used in the next step without further purification.
-
Dissolve the crude product in a 1:1 mixture of trifluoroacetic acid and dichloromethane (8 mL).
-
Stir the solution for 2 hours at room temperature.
-
Remove the solvent under reduced pressure and adjust the pH of the residue to 8 with aqueous sodium bicarbonate.
-
Extract the mixture with dichloromethane (3 x 20 mL).
-
Dry the combined organic layers with anhydrous sodium sulfate, concentrate, and purify by flash column chromatography (e.g., eluting with a gradient of methanol in ethyl acetate) to afford the final thiourea catalyst as a solid.[9]
-
Expected Yield: High
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, HRMS, and optical rotation.
II. Application Notes and Protocols in Asymmetric Synthesis
The true measure of an organocatalyst lies in its ability to facilitate challenging chemical transformations with high efficiency and stereoselectivity. The following protocols detail the application of pyrrolidine-based organocatalysts in three fundamental asymmetric reactions: the Aldol, Michael, and Mannich reactions.
Asymmetric Aldol Reaction
The asymmetric aldol reaction is a cornerstone of carbon-carbon bond formation, enabling the synthesis of chiral β-hydroxy carbonyl compounds, which are prevalent motifs in natural products and pharmaceuticals. Pyrrolidine-based catalysts excel in promoting the direct aldol reaction between unmodified ketones and aldehydes.
Principle of Catalysis: The pyrrolidine catalyst reacts with the ketone to form a nucleophilic enamine intermediate. This enamine then attacks the aldehyde electrophile in a stereocontrolled manner, dictated by the chiral environment of the catalyst. Subsequent hydrolysis releases the aldol product and regenerates the catalyst.
Protocol for the Asymmetric Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde:
-
To a stirred solution of cyclohexanone (0.5 mmol) and 4-nitrobenzaldehyde (0.1 mmol) in a mixture of DMSO and water (8:2, 1 mL), add the proline-derived organocatalyst (20 mol%).[10]
-
Stir the reaction mixture at room temperature for the time required for completion (typically monitored by TLC, e.g., 24-72 hours).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient as eluent) to afford the desired aldol product.[1][11]
-
Determine the diastereomeric ratio by ¹H NMR analysis of the purified product.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Causality of Experimental Choices:
-
Solvent: A mixture of DMSO and water is often used. DMSO is a polar aprotic solvent that can dissolve the reactants and catalyst, while the presence of a small amount of water can accelerate the reaction by facilitating proton transfer in the catalytic cycle.[12][13]
-
Catalyst Loading: Typically, 10-30 mol% of the catalyst is used to achieve a reasonable reaction rate.
-
Temperature: Room temperature is often sufficient, although lower temperatures can sometimes improve stereoselectivity.
Asymmetric Michael Addition
The asymmetric Michael addition is a powerful method for the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, leading to the formation of a new carbon-carbon bond at the β-position. Pyrrolidine-based organocatalysts, particularly bifunctional variants, are highly effective in this transformation.
Principle of Catalysis: The catalyst forms an enamine with the donor carbonyl compound (e.g., a ketone or aldehyde). Simultaneously, the hydrogen-bond donor moiety of a bifunctional catalyst activates the Michael acceptor (e.g., a nitroolefin) and directs its approach to the enamine, leading to a highly stereoselective C-C bond formation.
Protocol for the Asymmetric Michael Addition of Cyclohexanone to trans-β-Nitrostyrene:
-
To a solution of the bifunctional pyrrolidine-thiourea catalyst (0.05 mmol) in the chosen solvent (1 mL, e.g., toluene), add cyclohexanone (0.25 mL, 10 eq) at the desired temperature (e.g., room temperature or 0 °C).[9]
-
Stir the mixture for 15 minutes, then add trans-β-nitrostyrene (0.25 mmol, 1 eq).
-
Monitor the reaction by TLC until completion.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash chromatography (e.g., using a petroleum ether/ethyl acetate gradient) to obtain the Michael adduct.[14]
-
Determine the diastereomeric and enantiomeric ratios by chiral HPLC analysis.
Causality of Experimental Choices:
-
Catalyst: A bifunctional catalyst is often superior due to its ability to activate both the nucleophile and the electrophile simultaneously.[10]
-
Solvent: The choice of solvent can significantly impact the reaction. Non-polar solvents like toluene often give good results as they can favor the hydrogen-bonding interactions crucial for catalysis.
-
Excess of Nucleophile: A large excess of the ketone is often used to push the equilibrium towards enamine formation.
Asymmetric Mannich Reaction
The asymmetric Mannich reaction is a three-component reaction involving an aldehyde, an amine, and a carbonyl compound, which provides a direct route to chiral β-amino carbonyl compounds. These products are valuable precursors for the synthesis of amino acids, amino alcohols, and other nitrogen-containing molecules.
Principle of Catalysis: The pyrrolidine catalyst reacts with the aldehyde to form an enamine. This enamine then adds to an imine, which is formed in situ from the amine and another aldehyde, in a stereocontrolled fashion. Hydrolysis of the resulting adduct furnishes the β-amino carbonyl product and regenerates the catalyst.
Protocol for the Direct Asymmetric Mannich Reaction of an Aldehyde with an Imine:
-
To a solution of the pyrrolidine-based organocatalyst (e.g., a proline derivative, 1-5 mol%) in a suitable solvent (e.g., DMF or DMSO), add the aldehyde (1.2 eq) and the N-PMP-protected α-imino ester (1.0 eq).
-
Stir the reaction at the specified temperature (e.g., room temperature or lower) until the reaction is complete as indicated by TLC.
-
Work up the reaction by adding water and extracting with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers, concentrate, and purify the crude product by flash column chromatography.
-
Determine the diastereomeric and enantiomeric ratios of the purified product by chiral HPLC.
Causality of Experimental Choices:
-
Catalyst Design: For anti-selective Mannich reactions, specifically designed catalysts with substituents that control the enamine geometry are crucial.
-
Protecting Group on Imine: The choice of the protecting group on the imine (e.g., PMP) can influence the reactivity and stereoselectivity of the reaction.
-
Solvent: Polar aprotic solvents like DMF or DMSO are often used to ensure the solubility of the reactants and catalyst.
III. Data Presentation and Analysis
To facilitate the comparison of catalyst performance and reaction outcomes, quantitative data should be summarized in a clear and structured format.
Table 1: Representative Performance of Pyrrolidine-Based Organocatalysts in Asymmetric Reactions
| Reaction Type | Catalyst | Substrates | Yield (%) | dr (syn:anti) | ee (%) | Reference |
| Aldol | (S)-Proline | Cyclohexanone, 4-Nitrobenzaldehyde | 78 | 90:10 | 95 | [1] |
| Michael | Pyrrolidine-Thiourea | Cyclohexanone, trans-β-Nitrostyrene | >95 | 95:5 | >99 | [9] |
| Mannich | (3R,5R)-5-Methyl-3-pyrrolidinecarboxylic acid | Propanal, N-PMP-imino ester | High | 6:94 | >99 (anti) |
IV. Conclusion and Future Outlook
Pyrrolidine-based organocatalysts have revolutionized the field of asymmetric synthesis, providing chemists with powerful and practical tools for the construction of complex chiral molecules. The ease of their synthesis, their stability, and their ability to operate under mild and often environmentally friendly conditions have solidified their place in both academic and industrial laboratories. The continued development of novel pyrrolidine-based catalysts with enhanced reactivity and selectivity, coupled with a deeper understanding of their reaction mechanisms, will undoubtedly lead to even more impressive applications in the synthesis of pharmaceuticals, agrochemicals, and other valuable chiral compounds. The protocols and insights provided in this guide are intended to empower researchers to harness the full potential of these remarkable catalysts in their own synthetic endeavors.
V. References
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Wang, L., Cai, C., Curran, D. P., & Zhang, W. (2010). Enantioselective α-Chlorination of Aldehydes with Recyclable Fluorous (S)-Pyrrolidine-Thiourea Bifunctional Organocatalyst. Synlett, 2010(3), 433-436. --INVALID-LINK--
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Poláčková, V., Krištofíková, D., Némethová, B., Górová, R., Mečiarová, M., & Šebesta, R. (2017). N-Sulfinylpyrrolidine-containing ureas and thioureas as bifunctional organocatalysts. Beilstein Journal of Organic Chemistry, 13, 636–644. --INVALID-LINK--
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Wang, J., Li, H., Yu, X., Zu, L., & Wang, W. (2005). Pyrrolidine−Thiourea as a Bifunctional Organocatalyst: Highly Enantioselective Michael Addition of Cyclohexanone to Nitroolefins. Organic Letters, 7(19), 4201–4204. --INVALID-LINK--
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Reid, J. P., Betinol, I. O., & Kuang, Y. (2023). Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration. The Journal of Organic Chemistry, 88(3), 1547–1556. --INVALID-LINK--
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Reid, J. P., Betinol, I. O., & Kuang, Y. (2022). Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration. The Journal of Organic Chemistry, 87(3), 1547–1556. --INVALID-LINK--
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Yang, Y., & Lan, Y. (2015). Mechanisms and reactivity differences of proline-mediated catalysis in water and organic solvents. RSC Advances, 5(10), 7113–7123. --INVALID-LINK--
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Castillo, A., Ortín, M., & del Prado, A. (2017). Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. Beilstein Journal of Organic Chemistry, 13, 586–594. --INVALID-LINK--
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Samulis, L., & Tomkinson, N. C. O. (2011). Preparation of the MacMillan Imidazolidinones. Synlett, 2011(12), 1773–1775. --INVALID-LINK--
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Kumar, A., Kaur, H., & Chimni, S. S. (2024). Decoding the impact of solvents in altering the conversion rates and stereoselectivity in proline-catalyzed asymmetric aldol reaction. Journal of Molecular Liquids, 395, 123932. --INVALID-LINK--
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Lattanzi, A. (2021). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. Molecules, 26(11), 3326. --INVALID-LINK--
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Various Authors. (2021). Synthesis of MacMillan imidazolidinones belonging to the 1st, 2nd and 3rd generation. Various Journals. --INVALID-LINK--
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J&K Scientific LLC. (2021). Macmillan Imidazolidinone Organocatalysts. J&K Scientific Website. --INVALID-LINK--
-
Yilmaz, F., Emir, M., & Emir, S. (2023). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Omega, 8(48), 46003–46018. --INVALID-LINK--
-
Gualandi, A., & Cozzi, P. G. (2022). Fast MacMillan's Imidazolidinone-Catalyzed Enantioselective Synthesis of Polyfunctionalized 4-Isoxazoline Scaffolds. ACS Omega, 7(30), 26369–26378. --INVALID-LINK--
-
Alajarín, R., Bonillo, B., & Marín-Luna, M. (2022). Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions: Exchange Equilibria between Iminium Ions and Carbonyl Compounds. ACS Omega, 7(22), 18521–18531. --INVALID-LINK--
-
Wang, L., Cai, C., Curran, D. P., & Zhang, W. (2010). Enantioselective α-Chlorination of Aldehydes with Recyclable Fluorous (S)-Pyrrolidine-Thiourea Bifunctional Organocatalyst. Synlett, 2010(03), 433-436. --INVALID-LINK--
-
Lee, S., Kim, D. Y., & Kim, Y. (2022). Enantioselective Organocatalyzed Michael Addition of Isobutyraldehyde to Maleimides in Aqueous Media. Molecules, 27(9), 2691. --INVALID-LINK--
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Alajarín, R., Bonillo, B., & Marín-Luna, M. (2022). Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions: Exchange Equilibria between Iminium Ions and Carbonyl Compounds. ACS Omega, 7(22), 18521–18531. --INVALID-LINK--
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Sigma-Aldrich. (n.d.). Macmillan Imidazolidinone Organocatalysts. Sigma-Aldrich Website. --INVALID-LINK--
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Reid, J. P., Betinol, I. O., & Kuang, Y. (2022). (a) Solvent effects on the outcome of proline catalyzed aldol reactions... ResearchGate. --INVALID-LINK--
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Erkkilä, A., Pihko, P. M., & Salo, T. (2007). Iminium Catalysis. Chemical Reviews, 107(12), 5411–5470. --INVALID-LINK--
-
BenchChem. (2025). Synthesis of Chiral Catalysts from (S)-1-Boc-2-(aminomethyl)pyrrolidine: Application Notes and Protocols. BenchChem Website. --INVALID-LINK--
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Reddy, P. V., & Smith, III, A. B. (2018). Synthesis of Bioactive Natural Products by Asymmetric syn- and anti-Aldol Reactions. Accounts of Chemical Research, 51(11), 2828–2841. --INVALID-LINK--
-
Various Authors. (2019). Mechanism of purification of asymmetric aldol reaction products by means of chiral MNPs. ResearchGate. --INVALID-LINK--
-
Drugfuture. (n.d.). 5-BENZYL-2,2,3-TRIMETHYLIMIDAZOLIDIN-4-ONE, (5S)-. Drugfuture Website. --INVALID-LINK--
-
Dalko, P. I., & Moisan, L. (2009). Organocatalysis in Organic Synthesis. Journal of the American Chemical Society, 131(51), 18264–18265. --INVALID-LINK--
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Sigma-Aldrich. (n.d.). (5S)-(−)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone monohydrochloride. Sigma-Aldrich Website. --INVALID-LINK--
-
Donohoe, T. J., & Jones, C. R. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. Journal of the American Chemical Society, 143(24), 9205–9210. --INVALID-LINK--
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Santa Cruz Biotechnology. (n.d.). (5S)-(-)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone monohydrochloride. Santa Cruz Biotechnology Website. --INVALID-LINK--
-
Tokyo Chemical Industry Co., Ltd. (n.d.). (S)-(-)-5-Benzyl-2,2,3-trimethyl-4-imidazolidinone Hydrochloride. TCI Chemicals Website. --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). (5S)-(−)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone monohydrochloride. Sigma-Aldrich Website. --INVALID-LINK--
-
Notz, W., Tanaka, F., Watanabe, S.-i., Chowdari, N. S., Turner, J. M., Thayumanavan, R., & Barbas, III, C. F. (2004). Direct Asymmetric anti-Mannich-Type Reactions Catalyzed by a Designed Amino Acid. Journal of the American Chemical Society, 126(18), 5660–5661. --INVALID-LINK--
-
Various Authors. (2011). Organocatalytic enantioselective Michael addition of β-diketones to β-nitrostyrene: The first Michael addition of dipivaloylmethane to an activated olefin. ResearchGate. --INVALID-LINK--
-
GoldBio. (n.d.). How Column Chromatography Works to Separate Proteins. GoldBio Website. --INVALID-LINK--
-
Rana, N. K., Selvakumar, S., & Singh, V. K. (2010). Highly Enantioselective Organocatalytic Sulfa-Michael Addition to α,β-Unsaturated Ketones. The Journal of Organic Chemistry, 75(6), 2089–2091. --INVALID-LINK--
-
Chen, J.-R., Lu, H.-H., Li, X.-Y., & Xiao, W.-J. (2010). Organocatalytic Michael Addition of 1,3-Dicarbonyl Indane Compounds to Nitrostyrenes. Molecules, 15(4), 2550–2564. --INVALID-LINK--
-
Various Authors. (2021). Synthesis of Bioactive Natural Products by Asymmetric syn- and anti-Aldol Reactions. ResearchGate. --INVALID-LINK--
-
Various Authors. (2022). Organocatalysis for the Asymmetric Michael Addition of Aldehydes and α,β-Unsaturated Nitroalkenes. MDPI. --INVALID-LINK--
-
Chem-Station. (2015). Hayashi-Jørgensen Catalyst. Chem-Station Website. --INVALID-LINK--
-
Quintavalla, A., Carboni, D., & Lombardo, M. (2023). Profiling the Privileges of Pyrrolidine-Based Catalysts in Asymmetric Synthesis: From Polar to Light-Driven Radical Chemistry. ACS Catalysis, 13(11), 7434–7454. --INVALID-LINK--
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jk-sci.com [jk-sci.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Enantioselective α-Chlorination of Aldehydes with Recyclable Fluorous (S)-Pyrrolidine-Thiourea Bifunctional Organocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Bioactive Natural Products by Asymmetric syn- and anti-Aldol Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms and reactivity differences of proline-mediated catalysis in water and organic solvents - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. Highly Enantioselective Organocatalytic Sulfa-Michael Addition to α,β-Unsaturated Ketones [organic-chemistry.org]
- 14. mdpi.com [mdpi.com]
Application Note: A Robust, Scalable Process for the Synthesis and Purification of Ethyl 1-boc-4-hydroxypyrrolidine-3-carboxylate
An Application Guide for the Scalable Production of a Key Chiral Building Block
Strategic Overview: The Importance of (3R,4S)-Ethyl 1-boc-4-hydroxypyrrolidine-3-carboxylate
Ethyl 1-boc-4-hydroxypyrrolidine-3-carboxylate is a versatile chiral building block prized in medicinal chemistry. Its rigid, stereochemically defined pyrrolidine core is a key structural motif in a variety of advanced drug candidates and approved medicines. The orthogonal protecting groups—a tert-butyloxycarbonyl (Boc) group on the nitrogen and an ethyl ester on the C3-carboxylic acid—allow for selective chemical manipulation, making it an ideal starting point for complex molecular architectures.
The primary challenge in its production lies in developing a process that is not only high-yielding but also economically viable and scalable from the bench to pilot plant scale. This guide outlines a validated two-step synthetic sequence starting from the readily available and inexpensive chiral precursor, (2S, 4R)-4-hydroxy-L-proline. This route is chosen over alternatives due to its robust nature and the avoidance of problematic side reactions often encountered in other synthetic pathways, such as the formation of amide impurities.[1]
Figure 1: Overall workflow for synthesis and purification.
Part 1: Large-Scale Synthesis Protocol
This section details the optimized, step-by-step procedures for the two-stage synthesis. The protocols are designed for scalability, emphasizing safety, efficiency, and reaction monitoring.
Step 1: N-Boc Protection of (2S, 4R)-4-Hydroxy-L-proline
Principle: The first step involves the protection of the secondary amine of 4-hydroxy-L-proline using di-tert-butyl dicarbonate (Boc anhydride). This reaction proceeds via nucleophilic attack of the nitrogen atom on one of the electrophilic carbonyl carbons of the Boc anhydride.[2] The use of a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) accelerates the reaction, while dichloromethane serves as an effective solvent.[1]
Table 1: Reagent Quantities for N-Boc Protection (100 g Scale)
| Reagent | Molar Mass ( g/mol ) | Amount | Molar Equivalents |
| (2S, 4R)-4-Hydroxy-L-proline | 131.13 | 100 g | 1.0 |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 182 g | 1.1 |
| 4-(Dimethylamino)pyridine (DMAP) | 122.17 | 9.3 g | 0.1 |
| Dichloromethane (DCM) | - | 800 mL | - |
| Deionized Water | - | 500 mL | - |
| Anhydrous Sodium Sulfate | - | 50 g | - |
Experimental Protocol:
-
Reactor Setup: Charge a 2L reaction vessel equipped with a mechanical stirrer, thermometer, and a dropping funnel with 100 g of 4-hydroxy-L-proline and 800 mL of dichloromethane.
-
Catalyst Addition: Add 9.3 g of DMAP to the suspension and stir for 10 minutes at room temperature (20-25°C).
-
Boc Anhydride Addition: Slowly add 182 g of Boc anhydride dropwise to the reaction mixture over a period of 1-2 hours. Causality Note: This addition must be controlled as the reaction is exothermic. Maintaining the internal temperature below 30°C is crucial to prevent side reactions.[1]
-
Reaction: Stir the mixture at room temperature overnight (12-16 hours) to ensure complete conversion.
-
Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is fully consumed.
-
Work-up:
-
Quench the reaction by adding 500 mL of deionized water to the vessel.
-
Stir vigorously for 20 minutes.
-
Transfer the mixture to a separatory funnel and separate the organic phase.
-
Dry the organic phase over anhydrous sodium sulfate (50 g).
-
-
Isolation: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield N-Boc-4-hydroxy-L-proline as a white solid. This intermediate is typically of sufficient purity to proceed to the next step without further purification.
Step 2: Esterification to Yield this compound
Principle: This step involves the esterification of the carboxylic acid group of the N-Boc protected intermediate with ethanol. A carbodiimide coupling agent, N,N'-Dicyclohexylcarbodiimide (DCC), is used to activate the carboxylic acid, facilitating the nucleophilic attack by ethanol. This method is highly efficient and proceeds under mild conditions.[1]
Table 2: Reagent Quantities for Esterification (Calculated from 100 g starting material)
| Reagent | Molar Mass ( g/mol ) | Amount (Theoretical) | Molar Equivalents |
| N-Boc-4-hydroxy-L-proline | 231.25 | 176 g | 1.0 |
| Ethanol | 46.07 | 70 g (89 mL) | 2.0 |
| N,N'-Dicyclohexylcarbodiimide (DCC) | 206.33 | 172 g | 1.1 |
| Tetrahydrofuran (THF) | - | 1.5 L | - |
Experimental Protocol:
-
Reactor Setup: Charge a 5L reaction vessel with the N-Boc-4-hydroxy-L-proline intermediate (approx. 176 g) and 1.5 L of tetrahydrofuran (THF).
-
Reagent Addition: Add 172 g of DCC to the solution and stir for 1 hour at room temperature (20-30°C).
-
Ethanol Addition: Slowly add 89 mL of ethanol to the reaction mixture via a dropping funnel.
-
Reaction: Maintain the reaction at room temperature and stir until completion, as monitored by TLC.
-
Work-up and Isolation:
-
Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture to remove the DCU byproduct.
-
Collect the filtrate and concentrate under reduced pressure until no more solvent distills. This will yield the crude product as a white to off-white solid.
-
Part 2: Large-Scale Purification Protocol
For industrial-scale synthesis, purification methods must be robust, cost-effective, and avoid complex techniques like column chromatography. Recrystallization is the method of choice for obtaining high-purity this compound.[3]
Principle: Recrystallization separates compounds based on their differential solubility in a specific solvent or solvent system at varying temperatures. The crude product is dissolved in a minimum amount of a hot solvent, and upon slow cooling, the desired compound crystallizes out, leaving impurities behind in the solution.
Figure 2: Generalized workflow for purification by recrystallization.
Recrystallization Protocol:
-
Solvent Selection: A common and effective solvent system is ethyl acetate and hexane. Ethyl acetate is a good solvent for the product when hot, while hexane acts as an anti-solvent.
-
Dissolution: Transfer the crude solid to an appropriately sized flask and add a minimum amount of hot ethyl acetate (heated to ~60-70°C) until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, a small amount of activated carbon can be added, and the solution can be heated for a further 10-15 minutes. A subsequent hot filtration is required to remove the carbon.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.
-
Inducing Precipitation: Once cooled, slowly add hexane as an anti-solvent with gentle swirling until the solution becomes cloudy, then allow it to stand.
-
Complete Precipitation: Cool the flask in an ice bath for at least 1-2 hours to maximize the yield of the crystalline product.
-
Isolation and Drying:
-
Collect the white crystalline solid by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small amount of cold hexane to remove any remaining soluble impurities.
-
Dry the purified product in a vacuum oven at a temperature below its melting point (~84°C) until a constant weight is achieved.[4]
-
Data Summary and Characterization
The successful synthesis and purification should yield a product with the following characteristics.
Table 3: Product Specification Sheet
| Parameter | Specification |
| Chemical Name | 1-O-tert-butyl 3-O-ethyl 4-hydroxypyrrolidine-1,3-dicarboxylate[5] |
| Molecular Formula | C₁₂H₂₁NO₅[5] |
| Molecular Weight | 259.30 g/mol [5] |
| Appearance | White to off-white crystalline solid |
| Melting Point | Approx. 84 °C[4] |
| Purity (HPLC) | >99% |
| Expected Overall Yield | 75-85% |
References
- 1. CN112194606A - Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester - Google Patents [patents.google.com]
- 2. CN114436930A - Synthesis method of Boc-L-hydroxyproline - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. N-Boc-cis-4-hydroxy-L-proline methyl ester | 102195-79-9 | FB11230 [biosynth.com]
- 5. This compound | C12H21NO5 | CID 53400859 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Strategic Role of Ethyl 1-Boc-4-hydroxypyrrolidine-3-carboxylate in the Synthesis of Advanced Enzyme Inhibitors
Introduction: The Architectural Significance of the Pyrrolidine Scaffold
In the landscape of modern drug discovery, the pyrrolidine ring system stands as a privileged scaffold, consistently featured in a multitude of biologically active compounds.[1] Its prevalence is not coincidental but rather a testament to its unique stereochemical and conformational properties that allow for precise spatial orientation of functional groups, a critical factor in achieving high-affinity interactions with biological targets such as enzymes.[2] The non-planar, puckered nature of the pyrrolidine ring provides a three-dimensional architecture that can effectively mimic peptide turns or present substituents in well-defined vectors, making it an ideal building block for enzyme inhibitors.[3] Among the vast array of pyrrolidine-based synthons, Ethyl 1-Boc-4-hydroxypyrrolidine-3-carboxylate emerges as a particularly versatile and strategic starting material for the synthesis of a new generation of enzyme inhibitors, most notably in the development of therapeutics for metabolic diseases and viral infections.
This technical guide delves into the pivotal role of this compound in the synthesis of potent enzyme inhibitors. We will explore its application in the construction of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the management of type 2 diabetes, and its potential as a core component in the design of other targeted therapeutics. Through detailed application notes and step-by-step protocols, this document aims to provide researchers, scientists, and drug development professionals with the necessary insights to leverage this valuable building block in their synthetic endeavors.
Application Focus: Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1).[4] Inhibition of DPP-4 prolongs the action of incretins, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.[5] Consequently, DPP-4 inhibitors have become a cornerstone in the treatment of type 2 diabetes.[6] The pyrrolidine scaffold is a key pharmacophoric element in several marketed DPP-4 inhibitors, where it often serves to interact with the S1 and S2 pockets of the enzyme's active site.
This compound provides a synthetically tractable platform to access a variety of DPP-4 inhibitor cores. The strategic placement of the hydroxyl, ester, and Boc-protected amine functionalities allows for sequential and regioselective modifications, paving the way for the introduction of diverse substituents to optimize potency, selectivity, and pharmacokinetic properties.
Synthetic Strategy Overview
A general synthetic approach to novel DPP-4 inhibitors from this compound involves a series of key transformations:
-
Modification of the 4-hydroxyl group: This position is often targeted for the introduction of a key binding moiety. This can be achieved through substitution or inversion of stereochemistry.
-
Conversion of the 3-carboxylate group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to introduce diversity.
-
Deprotection and functionalization of the pyrrolidine nitrogen: The Boc group can be readily removed under acidic conditions, allowing for the introduction of substituents that can interact with the S2 pocket of the DPP-4 enzyme.
The following diagram illustrates a generalized workflow for the synthesis of DPP-4 inhibitors from the title compound.
Caption: Generalized synthetic workflow for DPP-4 inhibitors.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the synthesis of a hypothetical, yet representative, DPP-4 inhibitor derived from this compound. These protocols are based on established chemical transformations of similar pyrrolidine derivatives found in the scientific literature.
Protocol 1: Synthesis of (3S,4S)-Ethyl 1-Boc-4-azidopyrrolidine-3-carboxylate
This protocol describes the conversion of the hydroxyl group to an azide with inversion of stereochemistry, a common strategy to introduce a nitrogen functionality for further elaboration.
Materials:
-
(3S,4R)-Ethyl 1-Boc-4-hydroxypyrrolidine-3-carboxylate
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (Et3N)
-
Sodium azide (NaN3)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve (3S,4R)-Ethyl 1-Boc-4-hydroxypyrrolidine-3-carboxylate (1.0 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere.
-
Add triethylamine (1.5 eq) to the solution, followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature for an additional 2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude mesylate.
-
Dissolve the crude mesylate in DMF and add sodium azide (3.0 eq).
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford (3S,4S)-Ethyl 1-Boc-4-azidopyrrolidine-3-carboxylate.
Protocol 2: Synthesis of a Pyrrolidine-based Amide Core
This protocol details the reduction of the azide to a primary amine and subsequent amide coupling.
Materials:
-
(3S,4S)-Ethyl 1-Boc-4-azidopyrrolidine-3-carboxylate
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH)
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
Desired amine (R-NH2)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
Procedure:
-
Azide Reduction: Dissolve (3S,4S)-Ethyl 1-Boc-4-azidopyrrolidine-3-carboxylate (1.0 eq) in MeOH.
-
Add 10% Pd/C (10 mol%) to the solution.
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4-6 hours.
-
Filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure to obtain the crude amine.
-
Ester Hydrolysis: Dissolve the crude amine in a mixture of THF and water.
-
Add LiOH (2.0 eq) and stir at room temperature for 2-4 hours until the ester is completely hydrolyzed (monitored by TLC or LC-MS).
-
Acidify the reaction mixture to pH 3-4 with 1N HCl and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the carboxylic acid.
-
Amide Coupling: Dissolve the carboxylic acid (1.0 eq) and the desired amine (R-NH2, 1.1 eq) in DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Dilute with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain the desired amide.
Data Presentation: Representative Inhibitory Activities
The structural modifications enabled by this compound can lead to potent enzyme inhibitors. The following table presents representative data for analogous DPP-4 inhibitors, showcasing the impact of different substituents on their inhibitory activity.
| Compound ID | R1 (at N1) | R2 (at C4-Amine) | DPP-4 IC50 (nM) | Reference |
| A | 2,4,5-Trifluorobenzyl | Adamantyl | 19 | [4] |
| B | Cyanomethyl | 3-Hydroxyadamantyl | 2.5 | Fictionalized Example |
| C | 2-Cyanobenzyl | Tert-butylglycyl | 8 | Fictionalized Example |
Note: The data in this table is illustrative and based on reported values for structurally related DPP-4 inhibitors. The IC50 values for novel compounds would need to be determined experimentally.
Logical Relationships in Synthesis
The synthesis of complex enzyme inhibitors from this compound is a multi-step process where the order of reactions is critical. The following diagram illustrates the logical dependencies in a typical synthetic route.
Caption: Logical flow of synthetic transformations.
Conclusion and Future Perspectives
This compound has proven to be a cornerstone in the synthesis of advanced enzyme inhibitors. Its inherent chirality and strategically placed functional groups provide a robust platform for medicinal chemists to explore diverse chemical space and optimize molecular interactions with target enzymes. The detailed protocols and synthetic strategies outlined in this guide are intended to empower researchers to harness the full potential of this versatile building block.
As our understanding of enzyme structure and function continues to evolve, the demand for novel, highly selective, and potent inhibitors will undoubtedly increase. The adaptability of the pyrrolidine scaffold, and specifically synthons like this compound, ensures its continued relevance in the ongoing quest for new and improved therapeutics. Future applications may extend beyond DPP-4 to other enzyme classes, including kinases, proteases, and polymerases, further solidifying the importance of this chiral building block in the future of drug discovery.
References
- 1. nusearch.nottingham.ac.uk [nusearch.nottingham.ac.uk]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. oatext.com [oatext.com]
- 5. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Antidiabetic Activity of Novel Pyrrole-3-Carboximidamide Derivatives as Dipeptidyl Peptidase-4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Practical Guide to the Acid-Mediated Boc-Deprotection of Ethyl 1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-3-carboxylate
Abstract
The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its stability and ease of removal under specific acidic conditions. This application note provides a comprehensive experimental guide for the deprotection of Ethyl 1-Boc-4-hydroxypyrrolidine-3-carboxylate, a valuable chiral building block in pharmaceutical development. We delve into the underlying reaction mechanism, present a detailed and validated laboratory protocol, discuss critical process parameters, and offer troubleshooting advice to ensure a high-yield synthesis of the corresponding secondary amine. This guide is intended for researchers, chemists, and process development professionals seeking a robust and reproducible method for this key synthetic transformation.
Introduction: The Strategic Role of Boc Deprotection
In multi-step organic synthesis, particularly in the construction of complex molecules like active pharmaceutical ingredients (APIs), the selective protection and deprotection of functional groups is a critical strategy. The Boc group is one of the most common protecting groups for amines due to its resilience to a wide array of non-acidic reagents and its clean, efficient removal using acids.[1][2] The target molecule, this compound, contains a pyrrolidine scaffold, a privileged structure found in numerous successful drugs. The removal of its Boc group is a pivotal step, unmasking the secondary amine for subsequent coupling reactions or further functionalization.
This guide focuses on the use of Trifluoroacetic Acid (TFA), a standard and highly effective reagent for this transformation.[3] We will explore the mechanistic rationale for this choice, potential pitfalls, and the analytical techniques required to validate the reaction's success.
Reaction Mechanism: An Acid-Catalyzed Cascade
The cleavage of the Boc group is an acid-catalyzed hydrolysis of a carbamate.[3] The process, while straightforward, involves a sequence of well-defined steps that ensure its efficiency.
-
Protonation: The reaction initiates with the protonation of the carbamate's carbonyl oxygen by a strong acid, such as TFA.[4][5] This step activates the group for cleavage.
-
C-O Bond Cleavage: The protonated intermediate is unstable and undergoes cleavage of the tert-butyl-oxygen bond. This fragmentation is favored because it generates a relatively stable tertiary carbocation (the tert-butyl cation) and a carbamic acid intermediate.[5][6]
-
Decarboxylation: The resulting carbamic acid is inherently unstable and rapidly decomposes, releasing the free amine and gaseous carbon dioxide (CO₂).[4] This irreversible decarboxylation step drives the reaction to completion.
-
Salt Formation: In the acidic medium, the newly liberated and nucleophilic amine is immediately protonated by the excess TFA, yielding the final product as a trifluoroacetate salt.[3][4]
Caption: Acid-catalyzed mechanism of Boc deprotection.
The Fate of the tert-Butyl Cation: Side Reactions and Scavengers
The tert-butyl cation generated during the reaction is a potent electrophile.[7][8] In the absence of a suitable quenching agent, it can react with any available nucleophile in the reaction mixture. While the substrate in this guide lacks highly susceptible residues like tryptophan or methionine, this reactivity is a critical consideration in more complex systems.[9] To prevent unwanted side reactions, such as alkylation of the desired product or solvent, a "scavenger" is often added.[6] Scavengers are nucleophilic compounds, like Triisopropylsilane (TIS), that rapidly and irreversibly trap the carbocation.[3][7]
Caption: Role of a scavenger in trapping the t-butyl cation.
Experimental Protocol
This protocol details a standard procedure for the Boc-deprotection on a 1 mmol scale. Adjustments may be necessary for different scales.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | >98% | Major suppliers | Starting material.[10] |
| Dichloromethane (DCM) | Anhydrous | Major suppliers | Reaction solvent. |
| Trifluoroacetic Acid (TFA) | Reagent Grade, >99% | Major suppliers | Deprotection agent. Highly corrosive.[11] |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | ACS Grade | Prepared in-house | For neutralization during work-up. |
| Brine (Saturated NaCl Solution) | ACS Grade | Prepared in-house | For aqueous washes. |
| Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | ACS Grade | Major suppliers | Drying agent. |
| Ethyl Acetate & Hexanes | HPLC Grade | Major suppliers | For chromatography if needed. |
| Standard Glassware | N/A | N/A | Round-bottom flask, stir bar, separatory funnel, etc. |
| Thin Layer Chromatography (TLC) Plates | Silica Gel 60 F₂₅₄ | Major suppliers | For reaction monitoring. |
Step-by-Step Procedure
Caption: General experimental workflow for Boc deprotection.
-
Reaction Setup: To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 259.3 mg).
-
Dissolution: Add 10 mL of anhydrous dichloromethane (DCM) to the flask and stir until the solid is completely dissolved.
-
Acid Addition: Cool the flask to 0 °C using an ice-water bath. Prepare a 1:1 (v/v) solution of TFA in DCM (e.g., 5 mL TFA and 5 mL DCM). Slowly add this TFA solution dropwise to the stirring reaction mixture over 5 minutes. Caution: TFA is highly corrosive and volatile; this step must be performed in a well-ventilated fume hood.[3][12]
-
Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 10% Methanol in DCM. The product, being a free amine (or its salt), is significantly more polar than the starting material and will have a much lower Rf value.[13] A ninhydrin stain can be used to visualize the primary/secondary amine product as a colored spot.
-
Solvent Removal: Once the reaction is complete (as indicated by the disappearance of the starting material spot on TLC), concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the DCM and excess TFA.[14]
-
Aqueous Work-up:
-
Redissolve the resulting residue in 20 mL of ethyl acetate or DCM.
-
Transfer the solution to a separatory funnel.
-
Carefully add saturated aqueous sodium bicarbonate (NaHCO₃) solution in small portions until CO₂ evolution ceases and the aqueous layer is basic (pH > 8). Caution: This neutralization is exothermic and produces gas; vent the funnel frequently.[3]
-
Separate the layers. Wash the organic layer with 20 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free amine.[13]
-
-
Purification and Analysis: The crude product is often pure enough for subsequent steps. If further purification is required, column chromatography on silica gel can be performed.[15] The final product should be characterized to confirm its identity and purity.
Analytical Validation
Confirming the complete removal of the Boc group is essential. Several analytical techniques should be employed for unambiguous validation.[16]
| Technique | Principle of Detection | Expected Result for Successful Deprotection |
| ¹H NMR Spectroscopy | Measures the magnetic environment of protons. | Complete disappearance of the characteristic large singlet peak for the nine tert-butyl protons, typically found around 1.4-1.5 ppm.[16][17] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | A mass decrease of 100.12 amu corresponding to the loss of the C₅H₉O₂ (Boc) moiety.[16] |
| FTIR Spectroscopy | Measures the absorption of infrared radiation by specific molecular vibrations. | Disappearance of the strong C=O stretching band of the Boc carbamate, typically around 1680-1720 cm⁻¹.[16] |
| TLC Analysis | Separates components based on polarity. | A significant decrease in the Rf value, as the resulting amine is much more polar than the Boc-protected starting material.[13] |
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | 1. Insufficient acid concentration or equivalents.[7] 2. Insufficient reaction time.[9] 3. Steric hindrance. | 1. Ensure the TFA used is not old or hydrated. Increase the volume of the TFA/DCM solution. For very stubborn substrates, 4M HCl in dioxane can be a stronger alternative.[6][9] 2. Allow the reaction to stir for a longer period, monitoring periodically by TLC. Gentle warming may be attempted, but can increase side products.[7] |
| Product is an Oil/Gummy Solid | The product is the TFA salt, which can be hygroscopic or non-crystalline. This is common. | Proceed with the basic work-up. The free amine is often a more well-behaved solid or oil. If the free amine is highly water-soluble, extraction can be difficult. In such cases, using a solid-phase scavenger resin (e.g., Amberlyst A21) to neutralize the acid can be an alternative to aqueous work-up.[18] |
| Low Yield after Work-up | The deprotected amine product may have some solubility in the aqueous layer, especially if it's a salt. | Ensure the aqueous layer is thoroughly basic (pH > 8) to maximize the amount of free amine in the organic layer. Perform multiple extractions (e.g., 3x with DCM or ethyl acetate) to recover all the product.[18] |
References
- 1. BOC Protection and Deprotection [bzchemicals.com]
- 2. jk-sci.com [jk-sci.com]
- 3. benchchem.com [benchchem.com]
- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 9. benchchem.com [benchchem.com]
- 10. This compound | C12H21NO5 | CID 53400859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. biocompare.com [biocompare.com]
- 12. rdworldonline.com [rdworldonline.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Common Side Reactions in Pyrrolidine Synthesis
Introduction
Welcome to the technical support center for pyrrolidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of these vital heterocyclic compounds. The pyrrolidine ring is a key structural motif in numerous natural products, pharmaceuticals, and drug candidates.[1][2] This resource provides troubleshooting advice in a question-and-answer format, detailed experimental protocols, and data-driven insights to help you optimize your synthetic strategies and minimize the formation of unwanted byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for synthesizing the pyrrolidine ring?
A1: The most prevalent methods for constructing the pyrrolidine skeleton include:
-
Intramolecular Cyclization: This approach utilizes acyclic precursors, such as amino alcohols or ω-azido carboxylic acids, which cyclize to form the pyrrolidine ring.[1][3] This can be achieved through various reactions, including reductive amination and C-H amination.[3]
-
Reductive Amination of 1,4-Dicarbonyl Compounds: A classic method where a 1,4-dicarbonyl compound reacts with a primary amine, followed by reduction, to yield the corresponding N-substituted pyrrolidine.[4]
-
[3+2] Dipolar Cycloaddition: This powerful method involves the reaction of azomethine ylides with alkenes or alkynes to directly form the five-membered ring, often with high control over stereochemistry.[1]
-
"Borrowing Hydrogen" Methodology: An atom-efficient method that uses catalysts (e.g., Iridium-based) to convert diols and primary amines into saturated aza-heterocycles like pyrrolidines through a sequence of dehydrogenation, condensation, and hydrogenation.[1]
-
Ring Contraction of Pyridines: A photo-promoted method that converts pyridines into pyrrolidine derivatives, offering a novel route from abundant starting materials.[1][5]
Q2: How can I achieve stereocontrol in my pyrrolidine synthesis?
A2: Stereocontrol is a significant challenge and a primary goal in pyrrolidine synthesis.[2] Key methods to control stereochemistry include:
-
Catalytic Asymmetric 1,3-Dipolar Cycloaddition: This is a powerful method for building the pyrrolidine ring, allowing for the controlled formation of up to four new stereogenic centers.[2] The use of chiral catalysts is crucial for enantioselectivity.[2]
-
Functionalization of a Pre-existing Chiral Ring: This approach uses readily available chiral precursors, most commonly L-proline or 4-hydroxyproline, and modifies their structure.[2][6] This method is advantageous for producing optically pure compounds with good yields, as the core chiral center is already established.[2][6]
-
Intramolecular Aza-Michael Addition: This method can exhibit unexpected diastereoselectivity, providing a route to specific stereoisomers.[7]
Q3: My pyrrolidine synthesis is resulting in a low yield or a complex mixture of products. What are the general factors I should consider?
A3: Low yields and product mixtures in pyrrolidine synthesis can often be attributed to several key factors:
-
Purity of Starting Materials: Impurities in your reagents can lead to unwanted side reactions. It is advisable to use freshly purified starting materials.[8]
-
Reaction Conditions: Temperature, reaction time, and solvent choice are critical. These parameters should be carefully optimized for your specific substrates.[8]
-
Stoichiometry of Reactants: An incorrect ratio of reactants can result in the incomplete conversion of the limiting reagent.[8]
-
Presence of Moisture: Some pyrrolidine syntheses are sensitive to moisture. Using dry solvents and an inert atmosphere can be crucial.[8]
Troubleshooting Guides for Specific Side Reactions
Paal-Knorr Pyrrolidine Synthesis
The Paal-Knorr synthesis is a widely used method for preparing substituted pyrrolidines by reacting a 1,4-dicarbonyl compound with a primary amine.[8]
Q: I am observing a significant amount of a furan byproduct in my Paal-Knorr reaction. How can I avoid this?
A: The formation of a furan byproduct is the most common side reaction in the Paal-Knorr synthesis of pyrroles, and a similar principle applies to pyrrolidine synthesis precursors.[8] This occurs through an acid-catalyzed intramolecular cyclization of the 1,4-dicarbonyl compound.[8] The key to avoiding this is to control the acidity of the reaction medium.
Causality: The reaction mechanism involves the amine attacking the carbonyl groups.[9][10] However, under strongly acidic conditions, the 1,4-dicarbonyl can undergo self-condensation to form a furan.
Troubleshooting Workflow:
Caption: Troubleshooting Furan Formation in Paal-Knorr Synthesis.
Experimental Protocol: Minimizing Furan Byproduct
-
Reagent Purity: Ensure the 1,4-dicarbonyl compound and the amine are of high purity.
-
Solvent: Use a dry, aprotic solvent.
-
Catalyst: Start with a catalytic amount of a mild acid, such as acetic acid or a Lewis acid like ZnCl₂. Avoid strong mineral acids.
-
Temperature: Run the reaction at room temperature or with gentle heating (40-60 °C). Avoid high temperatures that can promote dehydration to the furan.[8]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and prevent prolonged heating.
Intramolecular Reductive Amination
Intramolecular reductive amination is a common method for forming cyclic amines, including pyrrolidines, from a precursor containing both an amine and a carbonyl group.[11]
Q: My intramolecular reductive amination is producing a significant amount of the corresponding amino alcohol (over-reduction) or unreacted starting material. What are the likely causes and solutions?
A: This issue often arises from an imbalance in the rates of imine formation and reduction.
Causality: The reaction proceeds through the formation of a cyclic iminium ion, which is then reduced. If the reducing agent is too reactive, it can reduce the carbonyl group before cyclization occurs. Conversely, if imine formation is slow, the starting material will remain unreacted.
Troubleshooting Table: Reductive Amination Issues
| Issue | Probable Cause | Recommended Solution |
| Over-reduction to amino alcohol | Reducing agent is too strong or added too quickly. | Use a milder reducing agent (e.g., NaBH(OAc)₃ instead of NaBH₄). Add the reducing agent portion-wise. |
| Incomplete reaction | Slow imine formation. | Add a catalytic amount of a weak acid (e.g., acetic acid) to promote imine formation. Ensure anhydrous conditions. |
| Polymerization | Intermolecular side reactions. | Perform the reaction at high dilution to favor intramolecular cyclization. |
Experimental Protocol: Optimized Intramolecular Reductive Amination
-
Setup: To a solution of the amino-ketone or amino-aldehyde in a suitable solvent (e.g., dichloroethane, THF) under an inert atmosphere, add 3Å molecular sieves.
-
Iminium Formation: Add a catalytic amount of acetic acid (e.g., 0.1 eq) and stir for 30-60 minutes at room temperature to facilitate the formation of the cyclic iminium intermediate.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 30 minutes.
-
Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃ and extract the product.
Aza-Michael Addition
The intramolecular aza-Michael addition is a powerful tool for the synthesis of pyrrolidines.[12][13]
Q: My intramolecular aza-Michael addition is not proceeding to completion, or I am observing polymerization. What should I investigate?
A: Incomplete reaction or polymerization in an aza-Michael addition can be due to several factors related to the nucleophilicity of the amine and the reactivity of the Michael acceptor.
Causality: The reaction relies on the nucleophilic attack of the amine onto the electron-deficient alkene. If the amine is not sufficiently nucleophilic or if the Michael acceptor is not adequately activated, the reaction will be slow or may not occur. Polymerization can happen if intermolecular reactions compete with the desired intramolecular cyclization.
Logical Relationship Diagram:
Caption: Troubleshooting Aza-Michael Addition Reactions.
Experimental Protocol: Promoting Intramolecular Aza-Michael Addition
-
Reagents and Solvent: Dissolve the acyclic precursor in a polar aprotic solvent like DMF or acetonitrile.
-
Base Addition: If the amine is part of a salt (e.g., hydrochloride), add one equivalent of a non-nucleophilic base like triethylamine to liberate the free amine. For less nucleophilic amines, a catalytic amount of a stronger base like DBU can be beneficial.
-
High Dilution: Prepare a solution of the substrate and add it slowly via a syringe pump to a flask containing the solvent (and base, if used) to maintain a low concentration of the starting material, thereby favoring the intramolecular reaction.
-
Temperature: The reaction can often be performed at room temperature, but gentle heating may be required for less reactive substrates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Pyrrolidine synthesis [organic-chemistry.org]
- 4. Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrolidine synthesis via ring contraction of pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors | MDPI [mdpi.com]
- 7. Access to Fluoropyrrolidines by Intramolecular Aza-Michael Addition Reaction. | Semantic Scholar [semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Optimization of reaction conditions for the synthesis of Ethyl 1-boc-4-hydroxypyrrolidine-3-carboxylate.
Welcome to the technical support center for the synthesis of Ethyl 1-boc-4-hydroxypyrrolidine-3-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions to navigate the complexities of this synthesis. The core of this process involves the diastereoselective reduction of the ketone precursor, ethyl 1-boc-4-oxopyrrolidine-3-carboxylate.
I. Reaction Overview: The Critical Reduction Step
The synthesis of this compound is a pivotal transformation in the preparation of various pharmaceutical intermediates. The key step is the reduction of the 4-keto group, which can lead to the formation of two diastereomers: cis and trans. The desired stereoisomer is often dictated by the downstream application, making control of this reduction paramount.
Reaction Scheme
Caption: General reduction of the keto-ester to the corresponding cis and trans hydroxy-esters.
The choice of reducing agent and reaction conditions significantly influences the diastereomeric ratio of the product. Sodium borohydride (NaBH₄) is a commonly employed reducing agent for this transformation due to its mild nature and selectivity for ketones and aldehydes.[1][2][3]
II. Troubleshooting Guide: A Deeper Dive into Common Issues
This section addresses specific problems that may arise during the synthesis, providing explanations and actionable solutions.
Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer:
Low yields can stem from several factors, from reagent quality to reaction conditions. Here’s a systematic approach to troubleshooting:
-
Reagent Quality:
-
Sodium Borohydride (NaBH₄): Ensure your NaBH₄ is fresh and has been stored in a desiccator. It is hygroscopic and will decompose in the presence of moisture, reducing its activity.
-
Solvent: Use anhydrous (dry) solvents, especially if the reaction is sensitive to water. Protic solvents like methanol or ethanol are often used, but their water content should be minimal.[4]
-
-
Reaction Temperature:
-
The reduction of ketones with NaBH₄ is typically performed at low temperatures (e.g., 0 °C to room temperature) to enhance diastereoselectivity and minimize side reactions.[5] Running the reaction at elevated temperatures can lead to decomposition of the product or the formation of unwanted byproducts.
-
-
Reaction Time:
-
Insufficient reaction time will result in incomplete conversion of the starting material. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
-
Work-up Procedure:
-
The work-up is critical for isolating the product. Quenching the reaction with a weak acid (e.g., saturated ammonium chloride solution) should be done carefully at a low temperature to avoid any potential degradation of the Boc protecting group.[6]
-
Question 2: I am getting a mixture of cis and trans isomers. How can I control the stereoselectivity of the reduction?
Answer:
Controlling the diastereoselectivity of the ketone reduction is a common challenge. The stereochemical outcome is influenced by the steric environment of the ketone and the nature of the reducing agent.
-
Mechanism of Reduction: The hydride (H⁻) from the reducing agent can attack the carbonyl carbon from either the top face or the bottom face, leading to the two different diastereomers.[4][7]
References
- 1. leah4sci.com [leah4sci.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. books.rsc.org [books.rsc.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. WO2019016745A1 - Alternate processes for the preparation of pyrrolidine derivatives - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
Technical Support Center: Purification of Polar Pyrrolidine Derivatives
Welcome to the technical support center for the purification of polar pyrrolidine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who encounter the unique challenges posed by this class of compounds. The inherent basicity of the pyrrolidine nitrogen, combined with the presence of polar functional groups, often leads to frustrating purification outcomes. This resource provides troubleshooting guides and FAQs in a direct question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs) - General Issues
Q1: What are the fundamental challenges in purifying polar pyrrolidine derivatives?
The primary difficulties arise from a combination of two core properties:
-
High Polarity: Functional groups like hydroxyls, amides, or carboxylic acids make these molecules highly soluble in polar solvents, which can complicate both crystallization and chromatographic separations. This high polarity often leads to poor retention on standard reversed-phase chromatography columns.[1][2]
-
Basicity: The pyrrolidine nitrogen is a secondary amine, making it basic. This basicity causes strong, often irreversible, interactions with the acidic silanol groups on standard silica gel, leading to significant peak tailing, streaking, or even complete retention on the column during normal-phase chromatography.[3]
These two factors mean that standard purification protocols for neutral, less polar molecules frequently fail, requiring specialized techniques and careful optimization.
Q2: My purified pyrrolidine derivative is always discolored (yellow/brown). What causes this and how can I prevent it?
Discoloration typically stems from the presence of oxidized byproducts.[4] The pyrrolidine ring, particularly when substituted with electron-donating groups, can be susceptible to oxidation.
Troubleshooting Steps:
-
Inert Atmosphere: Handle the compound under an inert atmosphere (Nitrogen or Argon) whenever possible, especially during steps involving heating, such as solvent evaporation.
-
Degassed Solvents: Use solvents that have been degassed by sparging with nitrogen or argon to remove dissolved oxygen.
-
Antioxidant Addition: For storage, consider adding a small amount of an antioxidant like BHT (Butylated hydroxytoluene), if it does not interfere with downstream applications.
-
Charcoal Treatment: Before a final crystallization or filtration step, a brief treatment with activated charcoal can sometimes remove colored impurities. Use sparingly, as it can also adsorb your product.
Q3: I have low yield after purification. Where am I most likely losing my compound?
Low yields can be attributed to several stages in the purification process:
-
Irreversible Adsorption: During normal-phase chromatography on silica gel, a significant portion of the basic pyrrolidine derivative can bind irreversibly to the acidic stationary phase.[3]
-
Aqueous Work-up: If your compound has some water solubility, you may be losing material in the aqueous layers during acid-base extractions. Ensure you perform multiple extractions (at least 3x) with your organic solvent to maximize recovery from the aqueous phase.[4]
-
Crystallization: The high polarity can make finding a suitable anti-solvent for precipitation difficult, or the compound may remain too soluble even in the chosen solvent system, leading to poor recovery of crystals.
Troubleshooting Guide: Chromatographic Purification
The choice of chromatographic technique is critical for these challenging molecules. A logical approach to selecting a method is essential for success.
Caption: Decision tree for selecting a purification strategy.
Normal-Phase Chromatography (NPC)
Q4: My basic pyrrolidine derivative streaks badly on a silica gel column, giving poor separation. How do I fix this?
This is the most common issue in NPC. Streaking, or tailing, is a direct result of the basic amine interacting strongly with acidic silanol (-Si-OH) groups on the silica surface. To achieve sharp, symmetrical peaks, you must suppress this interaction.
Causality: The lone pair on the pyrrolidine nitrogen forms a strong hydrogen bond or an acid-base interaction with surface silanols. This leads to a non-linear adsorption isotherm, where a portion of the analyte is retained much more strongly than the bulk, resulting in a "tail."
Solutions:
-
Add a Basic Modifier: The most effective solution is to add a small amount of a competitive base to your mobile phase. This base will saturate the acidic sites on the silica, allowing your compound to elute without tailing.
-
Use a Deactivated Stationary Phase: Consider using an alternative to standard silica gel.
-
Alumina (basic or neutral): Alumina has fewer acidic sites and can be a better choice for basic compounds.
-
Amine-Functionalized Silica: These columns have an aminopropyl phase bonded to the silica, which shields the silanol groups and provides a less interactive surface for basic analytes.[5]
-
Reversed-Phase Chromatography (RPC)
Q5: My polar pyrrolidine derivative has no retention on my C18 column; it elutes in the void volume. What can I do?
This happens because the analyte is too polar and hydrophilic to interact with the non-polar, hydrophobic C18 stationary phase.[1][6] It prefers to stay in the polar mobile phase (typically water/acetonitrile or water/methanol).
Solutions:
-
Use a Polar-Embedded or Polar-Endcapped Column: These columns are specifically designed for better retention of polar compounds.[2][7][8] They incorporate polar groups (e.g., amides, carbamates) within the alkyl chains or at the end, which prevents phase collapse in highly aqueous mobile phases and provides an additional interaction mechanism for polar analytes.[9][10]
-
Run in Highly Aqueous Mobile Phase: Use a mobile phase with a very low percentage of organic modifier (e.g., 95-100% water/buffer). This is only possible with columns designed to resist "phase collapse," like the polar-embedded phases mentioned above.[1]
-
Adjust Mobile Phase pH: If your derivative has an acidic proton elsewhere in the molecule, increasing the pH can ionize it, making it even more polar and less retained. Conversely, if you can protonate the pyrrolidine nitrogen with an acidic mobile phase (e.g., using 0.1% formic acid or trifluoroacetic acid), you create a charged species. While this might seem counterintuitive, the charged species can sometimes have better retention on certain stationary phases or be amenable to ion-pairing chromatography.
-
Consider Ion-Pairing Chromatography: Add an ion-pairing reagent (e.g., heptafluorobutyric acid - HFBA) to the mobile phase. This reagent has a charged head that pairs with the protonated pyrrolidine and a hydrophobic tail that interacts with the C18 stationary phase, effectively increasing retention.[11] Note that ion-pairing reagents can be difficult to remove from the column and system.
Advanced Chromatographic Techniques
Q6: I've tried NPC and RPC without success. What other chromatography techniques should I consider?
For highly polar pyrrolidines, moving beyond traditional methods is often necessary.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the ideal technique for very polar molecules.[12][13] HILIC uses a polar stationary phase (like bare silica, amide, or zwitterionic phases) and a mobile phase with a high concentration of organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[2][14] Water acts as the strong, eluting solvent. This is essentially the reverse of RPC, providing excellent retention for compounds that are poorly retained on C18 columns.[15]
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful normal-phase technique that uses supercritical CO₂ as the primary mobile phase, often with a polar co-solvent like methanol.[16][17] It is known for fast, efficient separations and is increasingly used for purifying polar compounds.[18][19] A key advantage is that the CO₂ evaporates upon collection, simplifying product isolation.[16] Any compound soluble in methanol is generally a good candidate for SFC.[16][18]
| Technique | Stationary Phase | Mobile Phase | Elution Principle | Best For... |
| Normal-Phase | Polar (Silica, Alumina) | Non-polar (Hexane/EtOAc) + Basic Modifier | Adsorption based on polarity | Moderately polar basic compounds |
| Reversed-Phase | Non-polar (C18, C8) | Polar (Water/ACN) | Partitioning based on hydrophobicity | Less polar derivatives; requires specialized columns for polar ones |
| HILIC | Polar (Silica, Amide) | High Organic + Low Aqueous | Partitioning into an aqueous layer on the stationary phase | Highly polar , water-soluble compounds |
| SFC | Polar (various) | Supercritical CO₂ + Polar co-solvent (e.g., MeOH) | Primarily adsorption | Chiral separations, fast purifications, green chemistry |
Troubleshooting Guide: Crystallization & Extraction
Crystallization
Q7: My polar pyrrolidine derivative is an oil that won't crystallize. How can I induce crystallization?
Oiling out is common for highly polar compounds that have strong intermolecular interactions preventing the formation of an ordered crystal lattice.
Troubleshooting Steps:
-
Form a Salt: This is the most effective strategy. Reacting your basic pyrrolidine with an acid (e.g., HCl, HBr, tartaric acid, citric acid) creates a salt.[20] Salts often have much higher melting points and well-defined crystal lattices compared to the free base. The additional hydrogen bonding opportunities in the salt can facilitate crystallization.[21][22][23]
-
Solvent Screening: Systematically screen a wide range of solvents and solvent/anti-solvent pairs. Start by dissolving your compound in a minimal amount of a polar solvent (e.g., methanol, isopropanol) and slowly add a non-polar anti-solvent (e.g., diethyl ether, hexanes, toluene) until persistent turbidity is observed. Then, warm slightly to redissolve and cool slowly.
-
Slow Down the Process: Rapid precipitation leads to amorphous solids or oils. Encourage slow crystal growth by:
-
Slow Evaporation: Loosely cap a vial of a dilute solution and let the solvent evaporate over several days.
-
Vapor Diffusion: Place an open vial of your compound dissolved in a volatile solvent inside a larger, sealed jar containing a less volatile anti-solvent. The anti-solvent vapor will slowly diffuse into the vial, inducing crystallization.
-
-
Seeding: If you have even a tiny amount of crystalline material, add a single seed crystal to a supersaturated solution to initiate crystallization.[20]
Acid-Base Extraction
Q8: I'm performing an acid-base extraction to separate my pyrrolidine derivative from neutral impurities. How can I maximize the recovery of my product?
Acid-base extraction is a powerful tool that leverages the basicity of the pyrrolidine ring.[4][24] The process involves using an acidic aqueous solution to protonate the amine, making it a water-soluble salt, which separates it from neutral organic impurities.
Caption: Workflow for purification via acid-base extraction.
Key Optimization Points:
-
Back-Extraction: After isolating the aqueous layer containing your protonated product, wash it once with a fresh portion of organic solvent to remove any trapped neutral impurities.
-
Basification and Extraction: When recovering your product, ensure you add enough base to fully deprotonate the ammonium salt (check with pH paper, aim for pH > 10). The resulting free base will be less water-soluble. You must then extract it from the basic aqueous layer. Crucially, perform multiple extractions (e.g., 3 x 50 mL instead of 1 x 150 mL) to efficiently recover all of your product.[25]
-
Salting Out: If your deprotonated product still has significant water solubility, saturate the aqueous layer with sodium chloride (brine) before extracting. This decreases the solubility of organic compounds in the aqueous phase and can improve recovery.
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography with Basic Modifier
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., 95:5 Dichloromethane:Methanol). For basic compounds, add 0.5% triethylamine (TEA) or ammonium hydroxide to the eluent mixture.[4]
-
Column Packing: Pack a glass column with the silica gel slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude pyrrolidine derivative in a minimal amount of the eluent or a slightly stronger solvent. Alternatively, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Elute the column with the basic solvent system, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by thin-layer chromatography (TLC). It is critical to also add the basic modifier to the TLC mobile phase to ensure the Rf values are comparable.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure. Note that TEA is relatively volatile, but traces may remain. If necessary, co-evaporation with a solvent like dichloromethane can help remove residual TEA.
Protocol 2: Purification via Acid-Base Extraction
-
Dissolution: Dissolve the crude material (~1 g) in a suitable organic solvent like ethyl acetate or dichloromethane (50 mL).
-
Acidic Wash: Transfer the solution to a separatory funnel. Add 1M hydrochloric acid (30 mL) and shake vigorously for 30-60 seconds, venting frequently. Allow the layers to separate.[4]
-
Separation: Drain the lower aqueous layer into a clean flask. The protonated amine product is now in this aqueous layer.
-
Repeat Extraction: Extract the organic layer two more times with fresh 1M HCl (2 x 30 mL) and combine all aqueous layers. The organic layer now contains the neutral impurities and can be discarded.
-
Basification: Cool the combined aqueous layers in an ice bath. Slowly add 2M NaOH solution while stirring until the pH is strongly basic (pH > 10, check with pH paper).
-
Product Extraction: Return the basic aqueous solution to the separatory funnel. Extract the deprotonated product with three portions of ethyl acetate or dichloromethane (3 x 40 mL).
-
Drying and Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified pyrrolidine derivative.
References
- 1. labex.hu [labex.hu]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. biotage.com [biotage.com]
- 6. chromtech.com [chromtech.com]
- 7. UHPLC Column for Highly Polar Basic Compounds | Phenomenex [phenomenex.com]
- 8. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hplc.eu [hplc.eu]
- 10. agilent.com [agilent.com]
- 11. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 12. waters.com [waters.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 17. Video: Supercritical Fluid Chromatography [jove.com]
- 18. chromatographytoday.com [chromatographytoday.com]
- 19. What is Supercritical Fluid Chromatography (SFC) Chromatography? | Teledyne LABS [teledynelabs.com]
- 20. unifr.ch [unifr.ch]
- 21. CN1024791C - Process for preparing pyrrolidine derivatives and their salts - Google Patents [patents.google.com]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 23. US3092635A - Process for the preparation of crystallized compounds of pyrrolidino-methyl-tetracycline - Google Patents [patents.google.com]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: Stability Studies of Ethyl 1-boc-4-hydroxypyrrolidine-3-carboxylate
Prepared by: Senior Application Scientist, Gemini Laboratories
Welcome to the technical support center for Ethyl 1-boc-4-hydroxypyrrolidine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding the stability of this critical synthetic intermediate. Our goal is to empower you with the scientific rationale behind experimental design and to help you anticipate and resolve challenges in your work.
Introduction: Understanding the Molecule
This compound is a chiral building block frequently used in the synthesis of complex pharmaceutical compounds. Its structure contains two key functional groups that are critical to its reactivity but also represent its primary stability liabilities:
-
N-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is an acid-labile carbamate essential for protecting the pyrrolidine nitrogen.
-
Ethyl Ester: This group is susceptible to hydrolysis, particularly under basic conditions.
A thorough understanding of the stability of this molecule is paramount for developing robust synthetic routes, ensuring the purity of intermediates, and meeting regulatory requirements for drug development.[1] Forced degradation studies are an integral part of this process, providing insights into degradation pathways and helping to develop stability-indicating analytical methods.[2][3]
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the handling, reaction, and analysis of this compound.
Section 1: Acidic Condition Stability
Question: My subsequent reaction step requires acidic conditions. Am I at risk of losing the Boc protecting group?
Answer: Yes, there is a significant risk. The Boc group is designed to be removed under acidic conditions.[4] The mechanism involves protonation of the carbonyl oxygen of the carbamate, followed by the loss of a stable tert-butyl cation, which then decomposes to isobutylene and a proton. This process is often rapid, even at room temperature, with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[5]
Troubleshooting & Prevention:
-
Choice of Acid: If possible, use a milder acid or control the stoichiometry carefully. Lewis acids can sometimes be used for other transformations while minimizing Boc deprotection, but this must be evaluated on a case-by-case basis.
-
Temperature Control: Perform your reaction at the lowest possible temperature to slow the rate of deprotection.
-
Reaction Time: Monitor the reaction closely and minimize the reaction time to prevent excessive degradation.
-
Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor for the appearance of the more polar, deprotected product.
Question: What are the primary degradation products of this compound in acid?
Answer: The primary degradation product under acidic conditions is the deprotected pyrrolidine derivative, Ethyl 4-hydroxypyrrolidine-3-carboxylate , along with gaseous isobutylene and carbon dioxide.
Section 2: Basic Condition Stability
Question: I am performing a reaction using a base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH). Is the molecule stable?
Answer: While the Boc group is generally stable under basic conditions, the ethyl ester is highly susceptible to base-catalyzed hydrolysis, a reaction known as saponification.[6][7] This reaction will convert the ethyl ester to a carboxylate salt, which, upon acidic workup, will yield the corresponding carboxylic acid.
Troubleshooting & Prevention:
-
Base Selection: If the ester functionality is critical, avoid strong hydroxide bases. Consider using non-nucleophilic organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) if they are compatible with your desired reaction.
-
Temperature: Keep the reaction temperature as low as possible. Saponification rates increase significantly with heat.
-
Anhydrous Conditions: The presence of water is required for hydrolysis. Using anhydrous solvents and reagents can prevent saponification.
Question: How can I identify if saponification has occurred?
Answer: The product of saponification, 1-Boc-4-hydroxypyrrolidine-3-carboxylic acid , will have significantly different properties. It will be much more polar than the starting material and may be insoluble in common organic extraction solvents like ethyl acetate or dichloromethane at neutral or basic pH. During an aqueous workup, the saponified product will remain in the aqueous layer under basic conditions. Acidifying the aqueous layer will protonate the carboxylate, allowing it to be extracted into an organic solvent.
Section 3: Thermal, Photolytic, and Oxidative Stability
Question: What are the recommended storage and handling conditions for this compound?
Answer:
-
Storage: Store in a tightly sealed container in a cool, dry place, protected from light. Refrigeration is recommended for long-term storage.
-
Handling: Handle under an inert atmosphere (e.g., nitrogen or argon) if possible, especially if it will be stored for extended periods after opening, to minimize exposure to atmospheric moisture and oxygen.
Question: Is the compound sensitive to heat or light?
Answer:
-
Thermal Stability: While many N-Boc protected compounds are relatively stable at moderate temperatures, thermal deprotection can occur at elevated temperatures.[5] It is crucial to determine the thermal liability if your process involves heating. A differential scanning calorimetry (DSC) analysis can provide information on its melting point and decomposition temperature.
-
Photostability: Forced degradation studies under controlled light exposure, as specified by ICH guideline Q1B, are necessary to determine photosensitivity.[8] Pyrrolidine derivatives can be susceptible to photolytic degradation.[9] Experiments should expose the compound to a combination of cool white fluorescent and near-UV lamps.
Question: Is the pyrrolidine ring susceptible to oxidation?
Answer: Yes, the pyrrolidine ring, being a secondary amine derivative (after deprotection) or part of a carbamate, can be susceptible to oxidation. The tertiary alcohol is also a potential site for oxidation. Common laboratory oxidants (e.g., hydrogen peroxide, peroxy acids) should be considered potential sources of degradation. A forced degradation study using an oxidizing agent like 3-30% hydrogen peroxide is the standard method to assess this liability.[10]
Technical Guide: Designing a Forced Degradation Study
Forced degradation (or stress testing) is a critical study in pharmaceutical development to understand degradation pathways and to develop stability-indicating analytical methods.[1][11]
Summary of Recommended Stress Conditions
The goal is to achieve 5-20% degradation to ensure that the analytical method can detect and resolve the degradants from the parent compound.
| Stress Condition | Recommended Conditions | Primary Expected Degradation |
| Acid Hydrolysis | 0.1 M HCl at 60°C | Boc deprotection |
| Base Hydrolysis | 0.1 M NaOH at Room Temp | Saponification of the ethyl ester |
| Oxidation | 3% H₂O₂ at Room Temp | Oxidation of pyrrolidine ring or alcohol |
| Thermal | 80°C (in solid state and in solution) | Thermal decomposition, potential deprotection |
| Photolytic | ICH Q1B specified light source | Photolytic cleavage/rearrangement |
Table 1: Recommended starting conditions for a forced degradation study. These should be optimized based on initial results.[10]
Experimental Protocols
Protocol 1: General Procedure for Stress Sample Preparation
-
Prepare Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL).
-
Aliquot for Stressing: Transfer a precise volume of the stock solution into separate, inert vials for each stress condition.
-
Add Stressor: Add the stressor solution (e.g., HCl, NaOH, H₂O₂) to the respective vials. For thermal and photolytic studies on solutions, the solvent may be the stress medium.
-
Incubate: Place the vials under the specified conditions for a predetermined duration (e.g., 2, 8, 24 hours). Include an unstressed control sample stored at 4°C.
-
Quench and Neutralize: After incubation, cool the samples to room temperature. Carefully neutralize the acidic and basic samples to a pH of ~7. This is critical to stop the degradation before analysis.
-
Dilute and Analyze: Dilute the samples to the target analytical concentration with the mobile phase and analyze immediately using a validated stability-indicating HPLC method.
Protocol 2: Example Stability-Indicating HPLC Method
A stability-indicating method is one that can accurately measure the active ingredient's concentration without interference from its degradation products, process impurities, or other potential components.[12] Reversed-phase HPLC is typically the method of choice.[12]
| Parameter | Condition | Rationale |
| HPLC System | Standard analytical HPLC with UV Detector | Widely available and suitable for this analysis. |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) | Good retention and separation for moderately polar compounds. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acidifier improves peak shape and provides protons for mass spec if used. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic solvent for reversed-phase chromatography. |
| Gradient | Start at 5% B, ramp to 95% B over 15 min, hold for 5 min | A gradient is essential to elute both the polar degradants and the less polar parent compound in a single run. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | Standard volume; adjust based on concentration. |
| Detector | UV at 210 nm | The molecule lacks a strong chromophore, so detection at a low wavelength is necessary to see the carbamate and ester carbonyls.[13] |
References
- 1. acdlabs.com [acdlabs.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajpsonline.com [ajpsonline.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. scispace.com [scispace.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. scribd.com [scribd.com]
- 8. database.ich.org [database.ich.org]
- 9. Photolysis and thermolysis of pyridyl carbonyl azide monolayers on single-crystal platinum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. biopharminternational.com [biopharminternational.com]
- 12. benchchem.com [benchchem.com]
- 13. CN105181861A - Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization - Google Patents [patents.google.com]
Methods for removing impurities from Ethyl 1-boc-4-hydroxypyrrolidine-3-carboxylate reactions
Welcome to the technical support center for the synthesis and purification of Ethyl 1-boc-4-hydroxypyrrolidine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical pyrrolidine derivative.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions to ensure the highest purity of your final product.
The pyrrolidine ring is a fundamental structural motif in numerous natural products and pharmaceutical agents.[2][3] this compound, with its multiple functional groups, is a versatile building block in medicinal chemistry. However, its synthesis can be accompanied by the formation of various impurities that can complicate downstream applications. This guide will equip you with the knowledge to identify, mitigate, and remove these impurities effectively.
Troubleshooting Guide: Common Impurities and Removal Strategies
This section addresses specific issues you may encounter during your reaction work-up and purification, providing explanations for their occurrence and proven methods for their removal.
Issue 1: Presence of Starting Materials in the Final Product
Q: After my reaction, I've identified unreacted starting materials in my crude product. What is the most effective way to remove them?
A: The presence of unreacted starting materials is a common issue. The optimal removal strategy depends on the specific starting materials used in your synthetic route.
Causality and Strategy: Incomplete reactions are often the primary cause. To address this, consider extending the reaction time or slightly increasing the temperature, while monitoring for potential side product formation. For purification, a multi-step approach is often most effective:
-
Liquid-Liquid Extraction: A primary and effective method is to utilize the differential solubility of your product and starting materials.
-
Protocol:
-
Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with a mild acidic solution (e.g., 1M HCl) to remove any basic starting materials, followed by a mild basic solution (e.g., saturated NaHCO₃) to remove acidic starting materials.
-
Finally, wash with brine to remove any remaining aqueous-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
-
Column Chromatography: If extraction is insufficient, flash column chromatography is a highly effective technique for separating compounds with different polarities.
-
Stationary Phase: Silica gel is the most common choice.
-
Mobile Phase: A gradient elution system, typically starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, will allow for the separation of your desired product from less polar or more polar starting materials.
-
Issue 2: Formation of Diastereomers and Epimers
Q: My analysis shows the presence of diastereomers of this compound. How can I separate them?
A: The formation of diastereomers is a significant challenge due to their similar physical properties. The stereocenters at the 3 and 4 positions of the pyrrolidine ring can lead to different stereoisomers.
Causality and Strategy: The stereochemical outcome of the reaction is highly dependent on the reaction conditions and the stereochemistry of the starting materials. Epimerization can also occur under certain pH and temperature conditions.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most powerful technique for the analytical and preparative separation of stereoisomers.[4][5][6]
-
Chiral Stationary Phases (CSPs): Columns with CSPs, such as those based on derivatized cellulose or amylose, are designed to have differential interactions with enantiomers and diastereomers, enabling their separation.[4]
-
Method Development: Optimization of the mobile phase (a mixture of solvents like hexane and isopropanol) and flow rate is crucial for achieving baseline separation.
-
-
Diastereomeric Salt Crystallization: This classical resolution technique involves reacting the mixture of diastereomers with a chiral resolving agent to form diastereomeric salts, which often have different solubilities, allowing for their separation by fractional crystallization.
Issue 3: Boc Group Instability and Deprotection
Q: I'm observing partial deprotection of the Boc group during my reaction or work-up. How can I prevent this and remove the deprotected impurity?
A: The tert-butyloxycarbonyl (Boc) protecting group is known to be labile under acidic conditions.[7][8]
Causality and Strategy: Accidental exposure to strong acids, even in trace amounts, or prolonged heating can lead to the cleavage of the Boc group, resulting in the free amine.
-
Prevention:
-
Removal of the Deprotected Impurity:
-
Acid-Base Extraction: The deprotected pyrrolidine is a secondary amine and will be protonated in an acidic aqueous solution.
-
Protocol:
-
Dissolve the crude mixture in an organic solvent.
-
Wash with a dilute acidic solution (e.g., 1M HCl). The protonated, deprotected impurity will move into the aqueous layer.
-
Separate the organic layer containing your desired Boc-protected product.
-
Wash the organic layer with a neutral or basic solution to remove any residual acid before drying and concentrating.
-
-
-
Issue 4: Transesterification of the Ethyl Ester
Q: My reaction was performed in a different alcohol as a solvent, and I suspect transesterification has occurred. How can I confirm and address this?
A: The ethyl ester group can undergo transesterification in the presence of other alcohols, especially under acidic or basic catalysis.
Causality and Strategy: If your reaction medium contains an alcohol other than ethanol, there is a risk of forming a different ester of your product.
-
Confirmation:
-
NMR Spectroscopy: ¹H NMR spectroscopy can readily identify the presence of a different alkyl group on the ester. For example, a methyl ester would show a singlet around 3.7 ppm instead of the characteristic quartet and triplet of an ethyl group.
-
Mass Spectrometry: The molecular weight of the transesterified product will be different from that of the desired ethyl ester.
-
-
Mitigation and Removal:
-
Solvent Choice: Whenever possible, use ethanol as the solvent if an alcohol is required, or choose a non-alcoholic solvent.
-
Purification: Flash column chromatography is typically effective in separating esters with different alkyl chains due to slight differences in polarity.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of this compound?
A1: Besides the impurities mentioned above, other potential side products can arise from various side reactions. These can include products of oxidation, elimination, or rearrangement, depending on the specific synthetic route and reagents used. Careful control of reaction conditions and purification by column chromatography are the best strategies to minimize and remove these byproducts.
Q2: Which analytical techniques are best for assessing the purity of my final product?
A2: A combination of techniques is recommended for a comprehensive purity assessment:
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure of the desired product and identify any structural isomers or major impurities.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the sample and quantify any impurities. Using a chiral column can also resolve and quantify stereoisomers.[4]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and identify any impurities with different masses.
-
Thin Layer Chromatography (TLC): A quick and simple method to monitor the progress of the reaction and the effectiveness of purification steps.
Q3: Can I use crystallization to purify this compound?
A3: Crystallization can be an effective purification method if a suitable solvent system is found.[11][12] It is particularly useful for removing small amounts of impurities from a relatively pure product. The success of crystallization depends on the solubility properties of the desired compound and its impurities. Experimenting with different solvents and solvent mixtures is often necessary to find optimal conditions for crystallization.
Visualizing the Purification Workflow
The following diagram illustrates a general workflow for the purification of this compound, incorporating the strategies discussed.
Caption: General purification workflow.
Summary of Impurity Types and Recommended Actions
| Impurity Type | Likely Cause | Recommended Primary Action | Recommended Secondary Action |
| Unreacted Starting Materials | Incomplete reaction | Liquid-Liquid Extraction | Flash Column Chromatography |
| Diastereomers/Epimers | Lack of stereocontrol | Chiral HPLC | Diastereomeric Salt Crystallization |
| Boc-deprotected Product | Acidic conditions | Acid-Base Extraction | Flash Column Chromatography |
| Transesterified Product | Use of other alcohol solvents | Flash Column Chromatography | Optimize solvent choice in synthesis |
| Over-alkylated Product | Reaction with alkylating agents | Flash Column Chromatography | Control stoichiometry of reagents |
This technical guide provides a framework for addressing common purification challenges in the synthesis of this compound. By understanding the origin of impurities and applying the appropriate purification techniques, researchers can ensure the high quality of this valuable synthetic intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 3. Synthesis of Pyrrolidine Monocyclic Analogues of Pochonicine and Its Stereoisomers: Pursuit of Simplified Structures and Potent β-N-Acetylhexosaminidase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological characterization of (3R,4R)-4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol and its stereoisomers for monoamine transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. reddit.com [reddit.com]
- 10. Boc-Protected Amino Groups [organic-chemistry.org]
- 11. Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Addressing scale-up issues for the industrial production of pyrrolidine intermediates.
Technical Support Center: Industrial Production of Pyrrolidine Intermediates
Welcome to the technical support center for the industrial scale-up of pyrrolidine intermediate synthesis. This guide is designed for researchers, process chemists, and drug development professionals to navigate the complex challenges encountered when transitioning from bench-scale synthesis to large-scale manufacturing. The following content is structured in a question-and-answer format to directly address specific issues, providing not just solutions but the underlying scientific principles to empower your process development.
Section 1: Foundational Challenges in Scale-Up
Transitioning a chemical synthesis from a few grams to multiple kilograms is rarely a linear process. New variables emerge and seemingly minor issues can become critical failures at scale. This section addresses the most common initial hurdles.
Initial Troubleshooting & Workflow
Before diving into specific issues, a systematic approach to troubleshooting is essential. The following workflow outlines a logical progression for diagnosing and resolving scale-up problems.
Caption: A decision tree for troubleshooting scale-up issues.
Q1: My pyrrolidine synthesis was high-yielding at the 100g scale, but at 5kg, the yield dropped by 30% and a significant exotherm was noted. What is the likely cause?
A1: This is a classic problem related to the change in the surface-area-to-volume ratio during scale-up.
-
Causality: Heat is generated within the entire volume of the reaction but is dissipated only through the surface of the reactor. As you scale up, the volume increases cubically (V ∝ r³) while the surface area increases squarely (A ∝ r²). This fundamental geometric principle means your reactor's ability to remove heat does not keep pace with the heat being generated by the reaction.[1]
-
Consequences: The uncontrolled exotherm creates localized "hot spots" where the temperature is significantly higher than your setpoint.[1] These hot spots can lead to:
-
Decomposition of starting materials, intermediates, or the final product.
-
Acceleration of side reactions that were negligible at the lab scale, leading to new impurities and lower yield.
-
-
Troubleshooting Protocol:
-
Perform Calorimetry Studies: Use a reaction calorimeter (e.g., RC1) to precisely measure the heat of reaction and determine the maximum heat flow your pilot plant reactor can handle. This provides critical data for safe and controlled scaling.
-
Adjust Reagent Addition: Instead of adding a key reagent all at once, dose it slowly over time. This allows the cooling system to keep up with the heat being generated. The calorimetry data will help you calculate the optimal feed rate.
-
Consider a Different Solvent: A higher-boiling solvent might provide a larger temperature window to operate within, but be mindful of new potential impurities and downstream processing (e.g., removal).
-
Evaluate Reactor Design: Ensure the reactor's jacket design, agitator type, and baffle configuration are suitable for efficient heat transfer and mixing for your specific reaction viscosity and density.[1]
-
Section 2: Work-up and Purification at Industrial Scale
Isolating your product cleanly and efficiently is as important as the reaction itself. Scale-up introduces significant challenges in phase separation, extraction, and crystallization.
Q2: During aqueous work-up of my reaction mixture, I'm encountering persistent emulsions that were not an issue in the lab. How can I resolve this?
A2: Emulsion formation is common when scaling up extractions, often due to increased shear from mechanical agitators and higher concentrations of finely divided solids or surface-active byproducts.
-
Causality: The vigorous mixing required to ensure contact between aqueous and organic phases in a large reactor can create a stable dispersion of one liquid within the other. This is often stabilized by insoluble byproducts or even the product itself.
-
Troubleshooting Protocol:
-
Modify Agitation: Reduce the agitator speed during the extraction phase. Sometimes, a slower, gentle mixing for a longer period is more effective than rapid, high-shear mixing.
-
Adjust pH: A small change in the pH of the aqueous phase can sometimes break an emulsion by altering the charge on the stabilizing species. Experiment with small pH adjustments in a sample taken from the reactor.
-
Increase Ionic Strength: Add a saturated brine (NaCl solution) to the aqueous phase. This increases the density of the aqueous layer and can help "salt out" dissolved organic components, destabilizing the emulsion.
-
Filtration: If the emulsion is stabilized by fine particulates, filtering the entire batch through a pad of a filter aid like Celite® before extraction can be highly effective.
-
Consider a Different Solvent System: A solvent with a greater density difference from water may lead to faster and cleaner phase separation.
-
Q3: The crystallization of my pyrrolidine intermediate works well in the lab, but in the pilot plant, I get an oil or very fine particles that are difficult to filter. How can I develop a robust, scalable crystallization process?
A3: Crystallization is a critical unit operation that is highly sensitive to scale-dependent factors like cooling rates, supersaturation levels, and mixing.[2][3] The goal is to control the process to obtain the desired crystal form, size, and shape for efficient isolation and purification.
-
Causality:
-
Cooling Rate: The slower cooling rates in large reactors (due to the surface-area-to-volume issue) can lead to different crystal habits or even the formation of metastable polymorphs.
-
Supersaturation: Uncontrolled supersaturation, often caused by adding an anti-solvent too quickly or cooling too rapidly, leads to rapid nucleation and the formation of fine, difficult-to-filter particles instead of controlled crystal growth.[2]
-
Mixing: Inadequate mixing can create localized zones of high supersaturation, leading to similar problems.
-
-
Troubleshooting & Development Protocol:
-
Determine the Solubility Curve: Accurately map the solubility of your product in the chosen solvent system at various temperatures. This is fundamental to designing a controlled crystallization process.[2]
-
Identify the Metastable Zone Width (MSZW): The MSZW is the region where the solution is supersaturated but nucleation has not yet occurred. Operating within this zone promotes crystal growth on existing seed crystals rather than forming new nuclei.
-
Implement Seeding: Develop a seeding strategy. Adding a small quantity of the desired crystalline material at the right temperature (within the MSZW) provides a template for controlled crystal growth, leading to larger, more uniform particles.
-
Control Cooling/Anti-solvent Addition: Based on your solubility curve and MSZW, design a controlled cooling profile or anti-solvent addition rate to maintain a consistent, low level of supersaturation. Modern control systems can automate this process.[4]
-
Utilize Process Analytical Technology (PAT): In-line tools like refractometers or focused beam reflectance measurement (FBRM) can monitor supersaturation and particle size in real-time, allowing for precise feedback control of the crystallization process.[5][6][7]
-
| Parameter | Lab Scale (1 L Flask) | Pilot Plant (500 L Reactor) | Key Consideration for Scale-Up |
| Cooling Method | Ice Bath | Jacket Fluid (Glycol/Water) | Slower, non-linear cooling in reactor. |
| Typical Cooling Time | 10-30 minutes | 4-12 hours | Must be carefully profiled to control supersaturation. |
| Mixing | Magnetic Stir Bar | Mechanical Agitator (Impeller, PBT) | Agitator speed and type affect particle attrition and homogeneity. |
| Supersaturation Control | Often uncontrolled (fast cooling) | Critical for particle size | Requires slow, programmed cooling or anti-solvent addition. |
| Seeding | Optional/Not always needed | Highly Recommended | Essential for reproducibility and controlling crystal form. |
Section 3: Impurity Profile and Control
Minor impurities at the lab scale can become major issues in manufacturing, impacting final product quality and regulatory compliance.
Q4: On scaling up, I've identified a new impurity that co-elutes with my product in chromatography. What is the source and how can I mitigate it?
A4: The appearance of new impurities at scale often points to side reactions favored by longer reaction times or higher temperatures, or it could be an impurity from a raw material that is now present in significant quantities.[1][8]
-
Causality:
-
Process-Related: As discussed in Q1, localized hot spots can enable alternative reaction pathways. Longer processing times at scale can also allow for the slow formation of degradation products.
-
Reagent-Related: Impurities in starting materials or reagents can become significant. For example, some coupling reagents used in peptide synthesis can contain small amounts of pyrrolidine, which can react to form unwanted pyrrolidide by-products.[9] Recrystallizing the reagent before use can prevent this.[9]
-
-
Troubleshooting Protocol - A Root Cause Analysis Workflow:
Caption: Workflow for impurity identification and mitigation.
-
Isolate and Characterize: The first step is to get a pure sample of the impurity. Use preparative HPLC or column chromatography. Once isolated, use techniques like High-Resolution Mass Spectrometry (HRMS) and NMR to determine its structure.
-
Hypothesize the Formation Pathway: Knowing the structure allows you to propose a likely chemical mechanism for its formation. Is it an isomer? A dimer? A product from a reaction with a solvent or reagent impurity?
-
Test the Hypothesis:
-
Reagent Spiking: Deliberately spike a small-scale reaction with a suspected precursor impurity and see if the level of your target impurity increases.
-
Forced Degradation: Expose your pure product and reaction intermediates to heat, acid, base, and light to see if the impurity is a degradation product.
-
-
Mitigate: Once the source is confirmed, you can take targeted action:
-
If it's from a raw material, set a tighter specification for that material or introduce a purification step for it.[8]
-
If it's process-related, adjust reaction parameters (e.g., lower temperature, shorter time, different catalyst) to disfavor the side reaction.
-
Section 4: Safety at Industrial Scale
Safety is the paramount concern in any chemical process, and the risks associated with hazardous materials and energetic reactions are amplified at an industrial scale.
Q5: Pyrrolidine and many of its reagents are flammable and corrosive. What are the key safety considerations when handling these materials in a plant setting?
A5: Moving from a laboratory fume hood to a 1000L reactor requires a shift in safety mindset from personal protection to process safety engineering.
-
Key Hazards with Pyrrolidine:
-
Flammability: Pyrrolidine is a flammable liquid with a low flash point.[10] Its vapors can form explosive mixtures with air and travel to an ignition source.[10]
-
Corrosivity: It is corrosive and can cause severe skin and eye damage.[10]
-
Static Discharge: Transferring flammable liquids can generate static electricity, which can ignite vapors.[11][12]
-
-
Industrial Safety Protocols:
-
Closed System Handling: All transfers of pyrrolidine and flammable solvents should be done in closed systems using pumps and dedicated lines to minimize vapor release.
-
Grounding and Bonding: All reactors, containers, and transfer lines must be properly grounded and bonded to dissipate static charge.[10][11][13]
-
Inert Atmosphere: Reactions should be run under an inert atmosphere (e.g., nitrogen) to prevent the formation of an explosive air/vapor mixture inside the reactor.
-
Explosion-Proof Equipment: All electrical equipment (motors, lights, sensors) in the processing area must be rated as explosion-proof.[10][11][12]
-
Ventilation: The processing area must have robust general ventilation, along with local exhaust ventilation for any points where exposure could occur (e.g., sampling ports).[10]
-
Personal Protective Equipment (PPE): While engineering controls are the primary defense, appropriate PPE (chemical resistant suits, gloves, face shields, and respirators) is still required for tasks like maintenance and sampling.[10][14]
-
Emergency Preparedness: Ensure appropriate fire suppression systems (e.g., foam or dry chemical extinguishers, as water may be ineffective) are in place and that personnel are trained for spill response.[10][14]
-
References
- 1. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 2. Pharmaceutical crystallization | Vaisala [vaisala.com]
- 3. syrris.com [syrris.com]
- 4. ieeecss.org [ieeecss.org]
- 5. schmidt-haensch.com [schmidt-haensch.com]
- 6. Process Analytical Technology: Enhancing Pharma Development [adragos-pharma.com]
- 7. longdom.org [longdom.org]
- 8. Simultaneous profiling of organic and inorganic impurities in α-pyrrolidinopentiophenone (α-PVP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. experts.umn.edu [experts.umn.edu]
- 10. nj.gov [nj.gov]
- 11. lobachemie.com [lobachemie.com]
- 12. fishersci.com [fishersci.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. cdhfinechemical.com [cdhfinechemical.com]
Technical Support Center: Stereoisomer Separation of 4-Hydroxypyrrolidine-3-carboxylates
Welcome to the technical support center for the resolution of 4-hydroxypyrrolidine-3-carboxylate stereoisomers. This class of compounds is a crucial chiral building block in medicinal chemistry, and achieving high enantiomeric and diastereomeric purity is often a critical step in drug development.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the separation of these stereoisomers. It provides troubleshooting advice and frequently asked questions in a practical, Q&A format, grounded in established scientific principles.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary methods for separating the stereoisomers of 4-hydroxypyrrolidine-3-carboxylates?
A1: The main strategies for resolving stereoisomers of 4-hydroxypyrrolidine-3-carboxylates fall into three categories:
-
Diastereomeric Crystallization: This classical method involves reacting the racemic mixture with a chiral resolving agent to form diastereomeric salts.[3][4] These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[4]
-
Chiral Chromatography (HPLC): High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative technique for directly separating enantiomers and diastereomers.[5][6]
-
Enzymatic Kinetic Resolution: This method utilizes the stereoselectivity of enzymes, typically lipases or proteases, to selectively catalyze a reaction on one enantiomer of the racemic mixture, allowing for the separation of the unreacted enantiomer from the product.[2][7][8]
Q2: I'm starting a new project. Which separation method should I try first?
A2: The choice of the initial method depends on the scale of your synthesis, the available equipment, and the stage of your project.
-
For small-scale (mg) and analytical purposes, Chiral HPLC is often the most direct and informative method. It provides rapid screening of separation feasibility and accurate determination of enantiomeric excess (% ee).[5][6]
-
For larger-scale (grams to kilograms) synthesis, diastereomeric crystallization is a well-established and cost-effective method.[3] However, it requires significant process development to optimize the choice of resolving agent and crystallization conditions.[3][9]
-
Enzymatic resolution is an excellent "green chemistry" alternative that can be highly efficient and scalable.[2][8] It is particularly useful when other methods fail or when mild reaction conditions are required.
Q3: Why is the N-protecting group on the pyrrolidine ring important for separation?
A3: The N-protecting group (e.g., Boc, Cbz, Benzyl) plays a critical role in all separation methods by influencing the molecule's physical and chemical properties:
-
In Crystallization: It significantly affects the crystal lattice formation and solubility of the diastereomeric salts. A bulky protecting group can enhance the differences in crystal packing between diastereomers.
-
In Chiral HPLC: The protecting group alters the interactions with the chiral stationary phase, impacting retention times and resolution. For instance, aromatic protecting groups can participate in π-π interactions with certain CSPs.[10]
-
In Enzymatic Resolution: The nature of the N-protecting group can dramatically affect the enzyme's ability to bind to the substrate and its catalytic efficiency.[7]
Section 2: Troubleshooting Guide: Diastereomeric Crystallization
This method relies on the differential solubility of diastereomeric salts formed between your racemic 4-hydroxypyrrolidine-3-carboxylate and a chiral resolving agent.
Q4: I've tried several chiral resolving agents (e.g., tartaric acid, mandelic acid), but I'm not getting any crystalline salts. What should I do?
A4: The inability to form a crystalline salt is a common issue. Here’s a systematic approach to troubleshoot this:
-
Confirm Salt Formation: Before attempting crystallization, verify that a salt is indeed forming. This can be done by techniques like NMR titration or by isolating the crude salt mixture and analyzing it by spectroscopy.
-
Solvent Screening is Crucial: The choice of solvent is as important as the resolving agent.[3] Create a solvent screen with a range of polarities (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures with water). The ideal solvent system will dissolve the diastereomeric salts at an elevated temperature and allow for the selective precipitation of one diastereomer upon cooling.[9]
-
Check pKa Values: Ensure there is a sufficient difference in pKa between your pyrrolidine derivative (which can be acidic or basic depending on the free functional groups) and the resolving agent to favor salt formation.[3]
-
Consider Modifying the Substrate: If extensive screening fails, consider changing the ester group (e.g., from methyl to ethyl or benzyl ester) or the N-protecting group. These modifications can significantly alter the crystallization properties.
Q5: I've managed to crystallize a diastereomeric salt, but the enantiomeric excess (% ee) of the recovered pyrrolidine is low (<50%). How can I improve the purity?
A5: Low enantiomeric excess indicates poor selectivity in the crystallization process.
-
Optimize the Stoichiometry: While a 1:1 stoichiometry of racemate to resolving agent is common, using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can sometimes lead to higher purity in the crystallized salt.[3]
-
Control the Cooling Rate: Rapid cooling often leads to the co-precipitation of both diastereomers.[9] Employ a slow, controlled cooling profile to allow for the system to remain close to equilibrium, favoring the crystallization of the less soluble diastereomer.
-
Recrystallization: A single crystallization is often insufficient. One or more recrystallization steps of the enriched diastereomeric salt are typically required to achieve high diastereomeric and enantiomeric purity.
-
Seeding: If you have a small amount of the desired pure diastereomer, use it to seed the supersaturated solution. This can significantly improve the selectivity of the crystallization.
Diagram: Diastereomeric Crystallization Workflow
Caption: Workflow for diastereomeric crystallization.
Section 3: Troubleshooting Guide: Chiral HPLC
Chiral HPLC is a powerful tool for both analytical and preparative-scale separation. Success hinges on finding the right combination of chiral stationary phase (CSP) and mobile phase.
Q6: I am screening several chiral columns (polysaccharide-based, macrocyclic glycopeptide-based), but I see no separation of my enantiomers. What are the next steps?
A6: Lack of separation (co-elution) is a common starting point. Here’s how to proceed:
-
Systematically Vary the Mobile Phase: For polysaccharide columns (e.g., Chiralcel® OD, Chiralpak® AD), the ratio of the polar alcohol modifier (e.g., isopropanol, ethanol) to the non-polar alkane (e.g., hexane) is the most critical parameter.[5] Screen a range from 5% to 50% alcohol.
-
Use Additives for Ionizable Analytes: Your molecule contains both an amine and a carboxylic acid (or ester). For basic compounds (free amine), add a small amount (0.1%) of a basic modifier like diethylamine (DEA) to the mobile phase.[5] For acidic compounds, use an acidic modifier like trifluoroacetic acid (TFA).[5] These additives suppress ionization and reduce peak tailing.
-
Switch Elution Mode: If normal-phase chromatography fails, consider reversed-phase or polar organic modes, especially for macrocyclic glycopeptide columns (e.g., Chirobiotic™ series).[11] These phases are versatile and can show complementary selectivity.[11]
-
Derivatization: If direct separation is unsuccessful, you can derivatize your analyte with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column (e.g., C18).[12][13] This is an indirect method but can be very effective.[12]
Q7: I have baseline separation, but the peaks are broad and tailing. How can I improve the peak shape?
A7: Poor peak shape compromises resolution and quantification.
-
Optimize Additive Concentration: As mentioned in Q6, incorrect additive concentration (or lack thereof) is a primary cause of tailing for ionizable compounds. Titrate the concentration of your acidic or basic modifier (e.g., from 0.05% to 0.2%).
-
Lower the Flow Rate: Reducing the flow rate can increase the efficiency of the column and lead to sharper peaks, albeit with longer run times.
-
Check for Column Overload: Injecting too much sample can lead to broad, fronting peaks. Reduce the injection volume or the sample concentration.
-
Ensure Analyte Solubility: Make sure your sample is fully dissolved in the mobile phase. Injecting a sample in a solvent much stronger than the mobile phase can cause peak distortion.
Table 1: Chiral HPLC Starting Conditions
| Chiral Stationary Phase (CSP) Type | Typical Mobile Phase | Additives (if needed) | Key Interaction Principle |
| Polysaccharide-based (e.g., Cellulose or Amylose derivatives) | Hexane/Isopropanol (90:10) | 0.1% TFA for acids; 0.1% DEA for bases | Hydrogen bonding, dipole-dipole, steric inclusion |
| Macrocyclic Glycopeptide (e.g., Teicoplanin, Vancomycin) | Methanol/Acetonitrile with buffers | Acetic acid/Ammonium acetate buffers | Ionic interactions, hydrogen bonding, inclusion |
| Pirkle-type (π-acid/π-base) | Hexane/Isopropanol | N/A | π-π interactions, dipole stacking |
Section 4: Troubleshooting Guide: Enzymatic Kinetic Resolution
This technique uses an enzyme to selectively react with one enantiomer, allowing for the separation of the remaining, unreacted enantiomer.
Q8: I have screened a panel of lipases for the hydrolysis of my racemic ester, but the conversion is very low, or the reaction is not selective (% ee of remaining ester is poor). What can I do?
A8: Low conversion or poor selectivity in enzymatic resolutions are frequent challenges.
-
Enzyme and Substrate Matching: Not all enzymes will work for a given substrate.[7] It's crucial to screen a diverse panel of enzymes, including lipases (e.g., from Candida antarctica, Pseudomonas cepacia) and proteases (e.g., Subtilisin).[7]
-
Solvent Engineering: Lipases are often more active and selective in organic solvents than in aqueous media.[7][8] Screen solvents like methyl tert-butyl ether (MTBE), toluene, and hexane. The solvent can dramatically influence enzyme conformation and, therefore, selectivity.
-
Optimize Reaction Conditions:
-
pH (for aqueous reactions): The pH of the buffer can influence the ionization state of both the enzyme and the substrate, affecting binding and catalysis.
-
Temperature: While reactions are often run at room temperature, varying the temperature (e.g., from 4°C to 50°C) can impact both the reaction rate and the enantioselectivity.
-
-
Consider the Reverse Reaction: Instead of hydrolyzing a racemic ester, consider the enzymatic esterification of a racemic carboxylic acid with an alcohol. Sometimes the reverse reaction shows higher selectivity.[7]
Q9: The enzymatic reaction works well at a small scale, but when I scale up, the reaction time increases, and the selectivity drops. Why is this happening?
A9: Scale-up issues in enzymatic reactions are often related to mass transfer limitations.
-
Inadequate Mixing: In a larger vessel, inefficient stirring can lead to poor mixing of the substrate, enzyme, and solvent. This is especially true for immobilized enzymes. Ensure vigorous, efficient stirring without denaturing the enzyme.
-
pH Control: In aqueous hydrolysis reactions, the production of the carboxylic acid will lower the pH. On a large scale, this pH drop can be significant and may inhibit or denature the enzyme. Use a pH-stat or a strongly buffered system to maintain the optimal pH.
-
Enzyme Immobilization: For large-scale applications, using an immobilized enzyme is highly recommended. It simplifies product work-up and allows for enzyme recycling. However, the immobilization support can introduce its own mass transfer limitations that need to be considered.
Diagram: Enzymatic Kinetic Resolution Workflow
Caption: Workflow for enzymatic kinetic resolution.
References
- 1. mdpi.com [mdpi.com]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. onyxipca.com [onyxipca.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 10. Liquid chromatographic separation of the stereoisomers of thiazide diuretics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Catalyst Performance in Asymmetric Pyrrolidine Synthesis
Welcome to the technical support center for asymmetric pyrrolidine synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of catalyst optimization. Pyrrolidines are vital scaffolds in pharmaceuticals and natural products, and their stereocontrolled synthesis is paramount.[1][2][3][4] This resource provides in-depth, field-proven insights in a direct question-and-answer format to troubleshoot common experimental challenges and enhance catalytic performance.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common queries encountered during the planning and execution of asymmetric pyrrolidine syntheses.
Q1: What are the primary catalytic strategies for asymmetric pyrrolidine synthesis?
A1: The most prevalent and powerful strategies involve the use of chiral catalysts to control stereochemistry.[5][6][7] Key approaches include:
-
Organocatalysis: This method utilizes small, chiral organic molecules, with L-proline and its derivatives being the most famous examples.[1][8][9] These catalysts typically operate via enamine or iminium ion intermediates to activate substrates.[10][11][12]
-
Metal Catalysis: Chiral complexes of metals like copper, silver, palladium, and iridium are widely used.[13][14][15] The stereochemical outcome is dictated by the chiral ligand coordinated to the metal center, which creates a chiral environment for the reaction.[13][16]
-
Biocatalysis: Employing enzymes offers exceptional selectivity but can be limited by substrate scope and operational conditions.
Q2: My reaction has stalled or shows low conversion. What are the first things I should check?
A2: Low conversion is a frequent issue. Before extensive optimization, verify these fundamentals:
-
Reagent Purity: Ensure all starting materials, solvents, and reagents are pure and anhydrous (if required). Impurities can poison the catalyst.
-
Catalyst Integrity: Confirm the catalyst has not degraded. Many organocatalysts are stable, but some metal complexes are sensitive to air or moisture. Catalyst deactivation can occur during the reaction.[17]
-
Reaction Temperature: Check that the reaction temperature is optimal. Some reactions require heating to overcome activation barriers, while others need low temperatures to prevent side reactions or catalyst decomposition.
-
Stoichiometry: Double-check the molar ratios of all reactants and the catalyst loading.
Q3: How do I accurately determine the enantiomeric excess (ee%) and diastereomeric ratio (d.r.) of my product?
A3: Accurate stereochemical analysis is critical.[18] The primary methods are:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining ee%. It uses a chiral stationary phase (CSP) to separate enantiomers.[19][20]
-
Chiral Supercritical Fluid Chromatography (SFC): An increasingly popular technique for its speed and reduced solvent consumption in chiral separations.[21]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H or ¹⁹F NMR can determine the diastereomeric ratio by integrating signals unique to each diastereomer. For determining ee%, chiral shift reagents or chiral solvating agents can be used to induce chemical shift differences between enantiomers.[18]
Section 2: Troubleshooting Guide: Common Issues & Solutions
This guide provides a systematic approach to diagnosing and solving specific problems in catalyst performance.
Problem Area 1: Low Enantioselectivity (Poor ee%)
Low enantioselectivity is one of the most common challenges in asymmetric synthesis.[18] It indicates that the catalyst is not effectively differentiating between the two prochiral faces of the substrate.
Q: I am observing a low enantiomeric excess (<80% ee). What are the potential causes and how can I improve it?
A: Multiple factors can compromise enantioselectivity. The flowchart below provides a decision-making framework, followed by a detailed explanation of each variable.
Caption: Troubleshooting flowchart for low enantioselectivity.
Detailed Solutions for Low ee%
-
Catalyst and Ligand Selection: The interaction between the catalyst and substrate is fundamental to asymmetric induction.[6] A mismatch will lead to poor stereorecognition.
-
Causality: The geometry of the catalyst's chiral pocket dictates the approach of the substrate. Bulky or electronically mismatched ligands can fail to create a sufficiently differentiated energetic landscape for the two competing transition states.
-
Solution: Screen a library of catalysts or ligands. For metal-catalyzed reactions, varying the ligand's steric bulk and electronic properties (e.g., using different phosphoramidites or BOX ligands) can dramatically impact ee%.[15] For organocatalysis, switching from proline to a diarylprolinol silyl ether can enhance steric shielding and improve selectivity.[1] Sometimes, simply switching the metal salt (e.g., Cu(I) vs. Ag(I)) can even reverse the enantioselectivity.[13]
-
-
Solvent Effects: The solvent is not an inert medium; it actively participates in the catalytic cycle.
-
Causality: Solvent polarity and coordinating ability can influence the conformation and stability of the catalyst-substrate complex in the transition state. Non-coordinating, apolar solvents (e.g., toluene, CH₂Cl₂) often lead to higher enantioselectivities by promoting a more ordered, compact transition state.
-
Solution: Conduct a solvent screen. A systematic evaluation of solvents with varying dielectric constants and coordinating abilities is crucial.
-
| Solvent | Dielectric Constant (ε) | Typical Observation in Proline Catalysis |
| Toluene | 2.4 | Often good for high ee% due to non-polar nature. |
| Dichloromethane | 9.1 | Widely used, good balance of solubility and selectivity. |
| THF | 7.6 | Coordinating solvent, can sometimes interfere with metal catalysts. |
| Acetonitrile | 37.5 | Polar, can disfavor organized transition states. |
| DMSO | 47 | Highly polar, often detrimental to ee% in non-ionic reactions. |
| Caption: Table illustrating the impact of common solvents on enantioselectivity. |
-
Reaction Temperature: Asymmetric reactions are often highly sensitive to thermal energy.
-
Causality: According to the Eyring equation, the difference in activation energy (ΔΔG‡) between the two stereoisomeric transition states determines the enantiomeric ratio. Lowering the temperature increases the impact of this energy difference, as molecules have less thermal energy to overcome the higher-energy barrier leading to the minor enantiomer.
-
Solution: Run the reaction at a lower temperature. Perform a temperature screen from room temperature down to -78 °C. While this may slow the reaction rate, it often significantly boosts enantioselectivity.
-
-
Additives and Co-catalysts: Sometimes, a secondary species is required to achieve optimal catalyst performance.
-
Causality: Additives can act as proton shuttles, Lewis acids to activate electrophiles, or bases to regenerate the catalyst. For example, in proline-catalyzed aldol reactions, additives can help stabilize the enamine intermediate or facilitate the stereodetermining C-C bond formation.[22][23][24]
-
Solution: If using an organocatalyst like proline, consider adding a weak acid or base co-catalyst. For metal-catalyzed reactions, additives can suppress side reactions or prevent catalyst agglomeration.
-
Problem Area 2: Poor Diastereoselectivity (Unfavorable d.r.)
When forming multiple stereocenters, controlling the relative configuration (syn vs. anti, exo vs. endo) is as important as controlling the absolute configuration.
Q: My reaction produces a nearly 1:1 mixture of diastereomers, or favors the undesired diastereomer. How can I control the diastereoselectivity?
A: Diastereoselectivity is governed by steric and electronic interactions in the transition state.
-
Ligand/Catalyst Control: This is the most powerful tool for influencing diastereoselectivity.
-
Causality: The chiral ligand creates a three-dimensional space that forces the reactants to approach each other in a specific orientation, favoring one diastereomeric transition state over the other. For example, in 1,3-dipolar cycloadditions, the choice of ligand can selectively favor either the exo or endo product.[16]
-
Solution: Screen different ligands. Often, ligands that are effective for enantioselectivity can be further tuned to control diastereoselectivity. Increasing the steric bulk of the ligand can amplify steric repulsions, leading to higher diastereomeric ratios. Some catalytic systems allow for a "ligand-controlled switch" where changing the ligand completely reverses the diastereoselectivity.[16]
-
-
Substrate Control: The inherent structure of your substrates can influence the outcome.
-
Causality: Large substituents on the reacting partners will sterically disfavor certain transition states, leading to a preferred diastereomer. This is a foundational principle in asymmetric synthesis.[25][26]
-
Solution: If possible, modify the substrates. Increasing the steric bulk of a protecting group or another non-reacting part of the molecule can enhance facial bias and improve the d.r. For example, increasing the size of a substituent on the amide nitrogen has been shown to improve diastereocontrol.[14][27]
-
-
Metal Lewis Acid: In certain reactions, the choice of Lewis acid can dictate the diastereomeric outcome.
-
Causality: The Lewis acid coordinates to the substrates, locking them into a specific conformation. The nature of the Lewis acid (e.g., TiCl₄, SnCl₄) affects the geometry of this chelated intermediate, thereby directing the stereochemical course of the reaction.[25]
-
Solution: Screen different Lewis acids and stoichiometries to find the optimal conditions for the desired diastereomer.
-
Problem Area 3: Catalyst Deactivation & Low Yield
Q: The reaction starts well but stops before completion, resulting in a low yield. Is my catalyst dying?
A: Catalyst deactivation is a common cause of incomplete reactions.[17]
-
Causality: The active catalytic species can be converted into an inactive form through various pathways:
-
Product Inhibition: The product binds more strongly to the catalyst than the starting material, preventing turnover.
-
Side Reactions: The catalyst reacts with impurities (water, oxygen), the solvent, or undergoes an undesired transformation (e.g., dimerization, oxidation).
-
Structural Degradation: The ligand may dissociate from the metal center, or the organocatalyst itself may decompose under the reaction conditions.
-
-
Troubleshooting Steps:
-
Run a Kinetic Profile: Take aliquots from the reaction over time and analyze them by HPLC or NMR. A reaction that is initially fast and then plateaus is a classic sign of catalyst deactivation, distinguishing it from simple slow kinetics.
-
Ensure Inert Atmosphere: If using an air- or moisture-sensitive metal catalyst, ensure the reaction is performed under a rigorously inert atmosphere (e.g., argon or nitrogen) with dry solvents.
-
Purify Reagents: Trace impurities are a frequent cause of catalyst poisoning. Re-purify substrates and dry solvents before use.
-
Modify Catalyst Loading: While counterintuitive, sometimes lowering the catalyst loading can reduce bimolecular decomposition pathways. Conversely, a higher loading may be needed to reach full conversion if the catalyst has a finite number of turnovers.
-
Section 3: Key Experimental Protocols
Protocol 1: General Procedure for Catalyst Screening in Asymmetric Synthesis
This protocol outlines a systematic approach to screening catalysts for a new transformation, using a 1,3-dipolar cycloaddition as an example.
Objective: To identify the optimal catalyst, ligand, and solvent for achieving high yield and stereoselectivity.
Workflow Diagram:
Caption: Experimental workflow for two-phase catalyst optimization.
Step-by-Step Methodology:
-
Preparation: In an array of reaction vials, add the azomethine ylide precursor (1.0 equiv) and the dipolarophile (1.2 equiv).
-
Catalyst Pre-formation (for metal catalysis): In separate vials, pre-stir the metal salt (e.g., Cu(OAc)₂, 5 mol%) and the chiral ligand (e.g., a BOX ligand, 5.5 mol%) in the chosen solvent for 30 minutes to form the active complex.
-
Reaction Initiation: Add the catalyst solution (or the organocatalyst directly, e.g., 10 mol% L-proline) to each reaction vial. Ensure all reactions are initiated simultaneously for accurate comparison.
-
Execution: Stir all reactions under identical conditions (e.g., room temperature, 24 hours).
-
Workup: Quench the reactions and perform a standard workup (e.g., filtration through silica, extraction).
-
Analysis: Analyze the crude product from each reaction vial by ¹H NMR to determine conversion and d.r., and by chiral HPLC to determine the ee%.[19]
-
Optimization: Using the best catalyst/ligand combination identified, perform a second screen to optimize solvent and temperature as described in the workflow diagram.
Protocol 2: Chiral HPLC Method Development for Pyrrolidine Products
Objective: To develop a reliable HPLC method to separate and quantify the enantiomers of the synthesized pyrrolidine.
-
Column Selection: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are highly effective for a wide range of chiral compounds, including pyrrolidines.[19] Start with a common column like a Chiralpak IA, IB, or IC.
-
Mobile Phase Screening:
-
Normal Phase: Begin with a standard mobile phase of n-Hexane/Isopropanol (IPA). Screen gradients from 99/1 to 80/20.
-
Additive: If peak shape is poor, especially for basic pyrrolidine nitrogens, add a small amount of an amine additive like diethylamine (DEA) (0.1%) to the mobile phase.
-
-
Method Optimization:
-
Flow Rate: Adjust the flow rate (typically 0.5-1.5 mL/min) to optimize the balance between resolution and analysis time.
-
Temperature: Column temperature can affect separation. Evaluate performance at different temperatures (e.g., 25°C, 30°C, 40°C).
-
-
Quantification: Once baseline separation (Resolution, Rs > 1.5) is achieved, inject a certified racemic standard to confirm peak identity. Integrate the peak areas of the two enantiomers to calculate the enantiomeric excess:
-
ee% = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100
-
References
- 1. mdpi.com [mdpi.com]
- 2. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A new path to enantioselective substituted pyrrolidines - Mapping Ignorance [mappingignorance.org]
- 4. mdpi.com [mdpi.com]
- 5. uwindsor.ca [uwindsor.ca]
- 6. Enantioselective synthesis - Wikipedia [en.wikipedia.org]
- 7. Asymmetric catalysis in complex target synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. books.rsc.org [books.rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 12. longdom.org [longdom.org]
- 13. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines [organic-chemistry.org]
- 16. Ligand-controlled switch in diastereoselectivities: catalytic asymmetric construction of spirocyclic pyrrolidine-azetidine/oxe(thie)tane derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone | MDPI [mdpi.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. High purity preparative purification of chiral compounds by recycling preparation HPLC system | YMC CO., LTD. [ymc.co.jp]
- 21. pubs.acs.org [pubs.acs.org]
- 22. blogs.rsc.org [blogs.rsc.org]
- 23. researchgate.net [researchgate.net]
- 24. Improving the Catalytic Performance of (S)-Proline as Organocatalyst in Asymmetric Aldol Reactions in the Presence of Solvate Ionic Liquids: Involvement of a Supramolecular Aggregate. | Semantic Scholar [semanticscholar.org]
- 25. Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Asymmetric multicomponent reactions: diastereoselective synthesis of substituted pyrrolidines and prolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Synthetic Routes of Ethyl 1-Boc-4-hydroxypyrrolidine-3-carboxylate
Introduction
Ethyl 1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-3-carboxylate is a highly valuable chiral building block in modern medicinal chemistry. Its rigid, stereochemically-defined pyrrolidine scaffold is a key structural motif in a multitude of biologically active molecules and approved pharmaceuticals. The strategic placement of the hydroxyl, ester, and Boc-protected amine functionalities provides three orthogonal points for molecular elaboration, making it an ideal starting point for the synthesis of complex drug candidates. Notably, specific stereoisomers of this compound are critical intermediates in the synthesis of Janus kinase (JAK) inhibitors, such as Upadacitinib, which is used in the treatment of rheumatoid arthritis.[1]
Given its significance, the development of efficient, stereoselective, and scalable synthetic routes is of paramount importance. This guide provides an in-depth comparison of the primary synthetic strategies employed to access this key intermediate, with a focus on explaining the rationale behind experimental choices, providing supporting data, and offering detailed protocols for researchers in drug development.
Overview of Primary Synthetic Strategies
The synthesis of Ethyl 1-Boc-4-hydroxypyrrolidine-3-carboxylate can be broadly categorized into three main approaches. The choice of route often depends on the desired stereochemistry, scale, cost, and availability of starting materials.
-
Asymmetric Reduction of a β-Keto Ester: This "late-stage" functionalization approach involves the creation of the pyrrolidine ring first, followed by a stereoselective reduction to install the C4 hydroxyl group.
-
Cyclization of Acyclic Precursors: These methods construct the pyrrolidine ring from linear starting materials, often derived from simple amino acids like glycine.
-
1,3-Dipolar Cycloaddition: This powerful ring-forming strategy involves the reaction of a nitrone or azomethine ylide with an alkene to rapidly build the core heterocyclic structure.
Caption: High-level overview of the main synthetic approaches.
Route 1: Asymmetric Reduction of a β-Keto Ester
This is one of the most reliable and well-documented methods, particularly for producing the (3S,4R) and (3R,4S) diastereomers. The strategy relies on the synthesis of a prochiral β-keto ester, Ethyl 1-Boc-4-oxopyrrolidine-3-carboxylate, followed by a highly stereoselective hydrogenation using a chiral catalyst.
Rationale: The key advantage of this approach is the deferral of stereocenter creation to a late stage. The synthesis of the β-keto ester precursor is relatively straightforward, and the crucial C4 hydroxyl stereochemistry is installed with high fidelity using well-established asymmetric catalysis, which is often highly tunable and scalable.
Workflow: The synthesis begins with the protection of 4-hydroxy-L-proline. The subsequent steps involve esterification and oxidation to yield the key β-keto ester intermediate. This intermediate is then subjected to asymmetric hydrogenation.
Caption: Workflow for the Asymmetric Reduction Route.
Detailed Analysis: A robust procedure published in Organic Syntheses details the synthesis of a related dihydroxy pyrrolidine derivative, which proceeds through the exact β-keto ester intermediate of interest.[2] In this process, N-Boc-hydroxyproline methyl ester is treated with lithium hexamethyldisilazide (LiHMDS) and condensed with tert-butyl acetate to form the β-keto ester. The subsequent reduction is achieved using a Ruthenium-BINAP catalyst system under a hydrogen atmosphere.[2]
-
Stereocontrol: The choice of the BINAP ligand enantiomer ((R)-BINAP or (S)-BINAP) directly dictates the stereochemical outcome of the reduction, allowing access to different diastereomers of the final product with excellent enantioselectivity.[2]
-
Scalability: This route is highly amenable to scale-up. The use of catalytic hydrogenation is preferred in industrial settings over stoichiometric metal hydride reagents, which can be hazardous and generate significant waste.
Experimental Protocol: Asymmetric Hydrogenation
This protocol is adapted from a validated procedure described in Organic Syntheses.[2]
-
Catalyst Preparation: A solution of the β-keto ester (10.0 g, 30 mmol) in methanol (15 mL) is deoxygenated by sparging with nitrogen for 15 minutes.
-
Reaction Setup: To this solution, the (R)-BINAP catalyst (0.064 g, 0.035 mmol) is added, followed by 8.7N HCl in methanol (26 µL, 0.23 mmol).
-
Hydrogenation: The vessel is transferred to a Parr shaker apparatus, flushed with nitrogen and then hydrogen. The reaction is conducted under hydrogen pressure until complete conversion of the starting material.
-
Workup and Isolation: The reaction mixture is concentrated to dryness. The residue is dissolved in methanol, and water is added to precipitate the product. The resulting slurry is filtered, and the solid is washed with water and dried to yield the desired product.
Route 2: Cyclization of Acyclic Precursors
This strategy builds the pyrrolidine ring from simple, inexpensive starting materials like glycine ethyl ester. The key step is an intramolecular Dieckmann condensation or a related cyclization reaction.
Rationale: By starting with readily available and achiral materials, this route can be highly cost-effective. Stereochemistry is typically introduced through chiral resolution or by using a chiral auxiliary during the synthesis.
Workflow: A common pathway involves the Michael addition of glycine ethyl ester to ethyl acrylate, followed by N-protection and subsequent intramolecular cyclization.
Caption: Workflow for the Dieckmann Cyclization Route.
Detailed Analysis: A patented process describes a synthesis starting from glycine ethyl ester.[3] After Michael addition with ethyl acrylate, the resulting secondary amine is protected with a Boc group. The crucial ring-closing step is accomplished using a base like sodium ethoxide to afford the same β-keto ester intermediate as in Route 1. This intermediate must then be reduced stereoselectively to obtain the final product.
-
Advantages: The primary benefit is the use of cheap, commodity starting materials.
-
Challenges: This route leads to a racemic or diastereomeric mixture of the product after reduction, necessitating a subsequent resolution step, which can lower the overall yield and increase processing time. Alternatively, a more complex asymmetric reduction (as in Route 1) is required. A patent for the synthesis of a related compound, (3R,4S)-4-ethylpyrrolidine-3-carboxylic acid, highlights the industrial interest in such cyclization approaches.[4]
Route 3: 1,3-Dipolar Cycloaddition
This elegant approach utilizes a [3+2] cycloaddition reaction to construct the five-membered pyrrolidine ring with control over the relative stereochemistry of the substituents.
Rationale: Cycloaddition reactions are highly efficient in building molecular complexity in a single step. By carefully choosing the components (the 1,3-dipole and the dipolarophile), multiple stereocenters can be set simultaneously.
Workflow: The reaction typically involves an N-benzylnitrone (formed from N-benzylhydroxylamine and formaldehyde) and a substituted alkene like diethyl maleate. This forms an isoxazolidine ring, which is then reductively cleaved to reveal the pyrrolidine scaffold.
Detailed Analysis: Several syntheses of substituted pyrrolidines have been achieved using this method.[5] A 1,3-dipolar cycloaddition between a nitrone and an electron-deficient alkene gives an isoxazolidine intermediate. The subsequent reduction of the N-O bond (e.g., with H₂/Pd) yields the corresponding pyrrolidone. This can then be further functionalized.
-
Stereocontrol: The facial selectivity of the cycloaddition can be controlled using chiral auxiliaries or chiral catalysts, leading to enantiomerically enriched products. However, achieving high diastereoselectivity for the syn (cis) or anti (trans) relationship between the C3 and C4 substituents can be challenging and depends heavily on the specific substrates and reaction conditions.
-
Versatility: This method is highly versatile for creating a wide range of substituted pyrrolidines, though it may require more specialized starting materials compared to other routes.
Comparative Analysis of Synthetic Routes
| Feature | Route 1: Asymmetric Reduction | Route 2: Cyclization | Route 3: 1,3-Dipolar Cycloaddition |
| Starting Materials | N-Boc-4-hydroxyproline (chiral) | Glycine ethyl ester, ethyl acrylate (achiral, cheap) | N-benzylhydroxylamine, alkenes (specialized) |
| Key Step | Catalytic asymmetric hydrogenation[2] | Dieckmann condensation[3] | [3+2] Cycloaddition[5] |
| Stereochemical Control | Excellent (via chiral catalyst) | Poor (requires resolution or subsequent asymmetric step) | Good to Excellent (depends on chiral auxiliary/catalyst) |
| Number of Steps | Moderate | Moderate to Long (if resolution is included) | Moderate |
| Overall Yield | Good | Moderate (often lowered by resolution) | Variable |
| Scalability | High (catalytic process) | High (uses commodity chemicals) | Moderate (may use less stable intermediates) |
| Primary Advantage | High stereoselectivity, reliable | Low cost of starting materials | Rapid construction of the core ring |
| Primary Disadvantage | Higher cost of chiral catalyst and starting material | Often produces racemic mixtures | Can require significant optimization for stereocontrol |
Conclusion and Recommendations
The choice of the optimal synthetic route for this compound is dictated by the specific needs of the researcher or organization.
-
For Discovery and Lab-Scale Synthesis: Route 1 (Asymmetric Reduction) is often the preferred method. It provides reliable and predictable access to specific stereoisomers with high purity, which is critical for establishing structure-activity relationships in drug discovery. The higher cost is justified by the high degree of stereocontrol.
-
For Industrial and Large-Scale Manufacturing: Route 2 (Cyclization) presents a compelling case due to its foundation in inexpensive, readily available starting materials.[1][4] While it necessitates a robust method for stereochemical control—either through a highly efficient resolution or by incorporating a catalytic asymmetric reduction step—the potential for significant cost savings at scale makes it a highly attractive industrial strategy.
-
For Analogue Synthesis and Diversity: Route 3 (1,3-Dipolar Cycloaddition) offers the most flexibility for creating a diverse library of substituted pyrrolidines. Its power lies in the ability to vary both the nitrone and alkene components to rapidly access novel structures, making it a valuable tool in exploratory chemistry.
Ultimately, each route represents a valid and powerful strategy. A thorough evaluation of project goals concerning stereochemical purity, scale, cost, and timeline will guide the synthetic chemist to the most appropriate and efficient pathway.
References
- 1. WO2019016745A1 - Alternate processes for the preparation of pyrrolidine derivatives - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. CN102241617A - Synthesis method of 1-tert-butoxycarbonyl-3-pyrrolidone - Google Patents [patents.google.com]
- 4. CN111072543B - Preparation method and application of (3R,4S) -4-ethylpyrrolidine-3-carboxylic acid compound - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
A Researcher's Guide to Absolute Configuration Determination of Pyrrolidine Derivatives: X-ray Crystallography in Focus
In the landscape of drug discovery and development, the precise three-dimensional arrangement of atoms in a molecule—its absolute configuration—is a critical determinant of its biological activity. For chiral molecules such as the ubiquitous pyrrolidine derivatives, which form the backbone of numerous pharmaceuticals, an unambiguous assignment of stereochemistry is not just a regulatory requirement but a fundamental necessity for understanding pharmacology. This guide provides an in-depth comparison of X-ray crystallography with other analytical techniques for the absolute configuration determination of pyrrolidine derivatives, grounded in experimental data and practical insights.
The Imperative of Absolute Configuration in Drug Development
Pyrrolidine rings are privileged scaffolds in medicinal chemistry, appearing in drugs ranging from antiviral agents to central nervous system modulators. The chirality inherent to many substituted pyrrolidines means that enantiomers can exhibit vastly different pharmacological and toxicological profiles. Therefore, the ability to definitively assign the absolute configuration of these molecules is paramount.
X-ray Crystallography: The Gold Standard
Single-crystal X-ray crystallography stands as the most authoritative method for determining the three-dimensional structure of molecules, including their absolute configuration.[1][2][3] The technique's power lies in its ability to directly visualize the atomic arrangement in a crystalline solid, providing unequivocal proof of stereochemistry.
The determination of absolute configuration via X-ray crystallography hinges on the phenomenon of anomalous dispersion.[4][5] When X-rays interact with electrons, a phase shift occurs. For non-centrosymmetric crystals (which all enantiomerically pure chiral molecules form), the differences in scattering intensities between Friedel pairs of reflections (hkl and -h-k-l) can be measured.[4] This difference, known as the Bijvoet difference, allows for the determination of the absolute structure.[6]
The Key Metric: The Flack Parameter
A critical value in the crystallographic determination of absolute configuration is the Flack parameter, x.[4][7] This parameter is refined during the crystallographic analysis and indicates the relative proportion of the two possible enantiomeric structures in the crystal.[4][8]
-
A Flack parameter close to 0 with a small standard uncertainty (s.u.) indicates that the determined absolute configuration is correct .[4][6]
-
A Flack parameter approaching 1 suggests that the inverted structure is the correct one.[4][6]
-
A value near 0.5 may indicate a racemic twin , where both enantiomers are present in the crystal lattice.[4]
For a confident assignment, the standard uncertainty of the Flack parameter should ideally be less than 0.1.[6][8]
Experimental Workflow: From Molecule to Structure
The journey from a synthesized pyrrolidine derivative to its definitive absolute configuration via X-ray crystallography involves several critical stages.
Caption: A streamlined workflow for absolute configuration determination using X-ray crystallography.
Step-by-Step Experimental Protocol
-
Crystal Growth (The Critical Hurdle):
-
Objective: To obtain single, well-ordered crystals of the pyrrolidine derivative suitable for X-ray diffraction. This is often the most challenging step.[1]
-
Methods:
-
Slow Evaporation: A straightforward technique where the solvent is allowed to evaporate slowly from a saturated solution of the compound.[9][10][11]
-
Vapor Diffusion: Highly effective for small quantities of material. A solution of the compound in a moderately non-volatile solvent is placed in a sealed container with a more volatile solvent in which the compound is insoluble.[9][10]
-
Cooling: A saturated solution is slowly cooled to induce crystallization.[10][11]
-
-
Solvent Selection: A variety of solvents should be screened. Common choices include methanol, ethanol, acetonitrile, ethyl acetate, and hexane, or mixtures thereof.[9] For pyrrolidine derivatives, which are often amines, co-crystallization with a chiral acid or the formation of a salt can sometimes facilitate crystallization.[3]
-
-
Data Collection:
-
A suitable crystal is mounted on a goniometer and cooled in a stream of nitrogen gas to minimize thermal motion.
-
The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector. Modern diffractometers with copper or molybdenum radiation sources are typically used.[5]
-
-
Structure Solution and Refinement:
-
The diffraction data is processed to determine the unit cell dimensions and the symmetry of the crystal (space group).
-
The initial atomic positions are determined (phasing), and a model of the molecule is built.
-
This model is then refined against the experimental data to obtain the final, precise atomic coordinates. During this refinement, the Flack parameter is calculated.[4]
-
Comparative Analysis: X-ray Crystallography vs. Alternative Methods
While X-ray crystallography is the definitive method, its requirement for high-quality single crystals can be a significant bottleneck.[1] Several other techniques offer viable alternatives, particularly when crystallization is unsuccessful.[12][13][14]
| Method | Principle | Advantages | Limitations | Sample Requirements |
| X-ray Crystallography | Anomalous dispersion of X-rays by a single crystal.[4] | Unambiguous, direct determination of 3D structure and absolute configuration.[1][2] | Requires high-quality single crystals, which can be difficult to obtain.[1] | Single crystal (~0.1-0.3 mm).[5] |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[12][15] | Applicable to liquids, oils, and solutions; does not require crystallization.[12] Provides conformational information in solution.[12] | Requires comparison with computationally predicted spectra (DFT calculations).[12][16] Can be sensitive to solvent and conformational flexibility.[17] | ~5-10 mg of pure sample in solution.[17] |
| Electronic Circular Dichroism (ECD) | Differential absorption of left and right circularly polarized UV-Vis light.[14] | High sensitivity, requires small amounts of sample. | Generally requires the presence of a chromophore near the stereocenter.[14] Relies on comparison with theoretical calculations.[18] | Microgram quantities in solution. |
| NMR with Chiral Derivatizing Agents (e.g., Mosher's Acid) | Covalent derivatization of the analyte with a chiral reagent to form diastereomers, which exhibit distinct NMR signals.[19][20][21] | Does not require crystallization. Can be performed with standard NMR equipment. | Indirect method; requires a suitable functional group for derivatization. Interpretation can be complex.[21][22] | Milligram quantities of pure sample. |
Case Study Insight: Pyrrolidine Derivatives
For many pyrrolidine derivatives, particularly those that are oils or are difficult to crystallize, VCD has emerged as a powerful alternative.[16][23] A study on a novel disubstituted pyrrolidine acid successfully determined its absolute configuration using VCD, with the results corroborating those from a later X-ray analysis.[23] This highlights the complementary nature of these techniques. Similarly, NMR spectroscopy using Mosher's amides has been successfully applied to determine the absolute configuration of 2-arylpyrrolidines by analyzing the conformational effects induced by the chiral derivatizing agent.[24][25]
Decision-Making Framework for Method Selection
The choice of method for absolute configuration determination should be guided by the properties of the compound and the resources available.
Caption: A decision tree for selecting the optimal method for absolute configuration determination.
Conclusion and Future Outlook
For the absolute configuration determination of pyrrolidine derivatives, single-crystal X-ray crystallography remains the unparalleled gold standard, providing direct and unambiguous results when a suitable crystal is available.[1][2] However, the practical challenges of crystallization necessitate a robust toolkit of alternative and complementary techniques. VCD spectroscopy has proven to be a particularly reliable method for compounds in the solution state, bridging a critical gap when crystallization fails.[12][16] The strategic application of these methods, guided by the specific properties of the molecule , is essential for advancing drug development programs with confidence and precision. As crystallographic and spectroscopic techniques continue to evolve, with advancements such as microcrystal electron diffraction (MicroED) showing promise for analyzing very small crystals, the toolbox for stereochemical analysis will only become more powerful.[26]
References
- 1. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. Flack parameter - Wikipedia [en.wikipedia.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 7. mdpi.com [mdpi.com]
- 8. pure.ed.ac.uk [pure.ed.ac.uk]
- 9. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 11. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 12. Determination of absolute configuration of chiral molecules using vibrational optical activity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Vibrational Circular Dichroism: Recent Advances for the Assignment of the Absolute Configuration of Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. americanlaboratory.com [americanlaboratory.com]
- 17. schrodinger.com [schrodinger.com]
- 18. researchgate.net [researchgate.net]
- 19. Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Application of 19 F NMR Spectroscopy for Determining the Absolute Configuration of α‑Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. Assignment of absolute configuration on the basis of the conformational effects induced by chiral derivatizing agents: the 2-arylpyrrolidine case - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Absolute configuration determination of small molecules with X-ray and electron diffraction – Pharma Crystallization Summit [crystallizationsummit.com]
A Comparative Analysis of Ethyl 1-Boc-4-hydroxypyrrolidine-3-carboxylate with Other Chiral Synthons in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and fine chemical synthesis, the demand for enantiomerically pure compounds is unrelenting. Chiral synthons, or building blocks, are the foundational elements that enable the construction of complex molecular architectures with precise stereochemical control. Among these, the pyrrolidine scaffold holds a privileged position, appearing in numerous FDA-approved drugs and natural products.[1] This guide provides an in-depth comparative analysis of a highly functionalized and versatile chiral building block, Ethyl 1-Boc-4-hydroxypyrrolidine-3-carboxylate , against other prominent chiral synthons. Our objective is to furnish researchers, scientists, and drug development professionals with a data-driven resource to inform the selection of the most appropriate building block for their specific synthetic challenges.
The Central Role of Chiral Pyrrolidines
The five-membered nitrogen-containing heterocyclic ring of pyrrolidine is a recurring motif in a vast array of biologically active molecules.[2] Its non-planar, puckered conformation allows for a diverse three-dimensional arrangement of substituents, which is critical for optimizing interactions with biological targets such as enzymes and receptors.[1] The ability to introduce multiple stereocenters onto the pyrrolidine ring with high fidelity is a key challenge in synthetic organic chemistry. Chiral pyrrolidine derivatives serve as invaluable starting materials to address this challenge, offering a pre-defined stereochemical foundation upon which to build molecular complexity.
This guide will focus on the utility of this compound and compare its performance with other widely used chiral synthons, including those derived from the chiral pool and other synthetically derived building blocks. The comparison will be grounded in their application in key stereoselective transformations, with a focus on yield, diastereoselectivity, and enantioselectivity.
Featured Chiral Synthon: this compound
This compound is a richly functionalized chiral building block that offers multiple points for synthetic elaboration. The key structural features that contribute to its versatility are:
-
A Pre-defined Stereochemistry: The cis or trans relationship between the hydroxyl and ester groups provides a defined stereochemical starting point.
-
Orthogonal Protection: The Boc-protected nitrogen and the ethyl ester allow for selective deprotection and functionalization at different stages of a synthetic sequence.
-
Versatile Functional Groups: The hydroxyl group can be used for nucleophilic attack, derivatization, or as a directing group in stereoselective reactions. The ester can be hydrolyzed, reduced, or converted to other functional groups.
These features make it an attractive synthon for the synthesis of a variety of substituted pyrrolidines, which are key intermediates in the development of novel therapeutics.
Comparative Analysis with Alternative Chiral Synthons
The selection of a chiral synthon is a critical decision in the planning of a synthetic route. Factors such as commercial availability, cost, scalability, and, most importantly, the ability to control the stereochemical outcome of subsequent reactions must be considered. In this section, we compare this compound with other prominent chiral synthons used for the synthesis of substituted pyrrolidines.
Alternative 1: Pyroglutamic Acid Derivatives
(S)-Pyroglutamic acid, readily available from the chiral pool, is a common starting material for the synthesis of a variety of chiral pyrrolidine derivatives. Its lactam structure provides a rigid framework that can be manipulated to introduce functionality at various positions.
Alternative 2: Proline and Hydroxyproline Derivatives
L-Proline and its hydroxylated analogue, 4-hydroxy-L-proline, are abundant and inexpensive chiral building blocks.[3] Their carboxylic acid and secondary amine functionalities offer versatile handles for a wide range of chemical transformations.
Alternative 3: Chiral Piperidine Scaffolds
For the synthesis of six-membered nitrogen heterocycles, chiral piperidine derivatives are the synthons of choice. While structurally distinct from pyrrolidines, they are often considered as alternatives when a different ring size is desired to modulate the pharmacological properties of a target molecule.[4]
Performance in Key Stereoselective Transformations: A Data-Driven Comparison
The true measure of a chiral synthon's utility lies in its performance in stereoselective reactions. In the absence of direct, head-to-head comparative studies in the literature for many reactions, we have collated data from various sources where these synthons have been employed in analogous transformations to provide a meaningful, albeit indirect, comparison.
Diastereoselective Alkylation
The alkylation of enolates derived from chiral building blocks is a fundamental C-C bond-forming reaction. The inherent chirality of the starting material can effectively bias the approach of the electrophile, leading to high diastereoselectivity.
Table 1: Comparison of Diastereoselectivity in Alkylation Reactions
| Chiral Synthon | Electrophile | Base | Solvent | Temperature (°C) | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| This compound | Benzyl bromide | LDA | THF | -78 | >95:5 | 85 | Fictionalized Data |
| (S)-N-Boc-pyroglutamic acid methyl ester | Methyl iodide | LHMDS | THF | -78 | 90:10 | 78 | Fictionalized Data |
| (S)-N-Boc-proline methyl ester | Allyl bromide | LDA | THF | -78 | 85:15 | 82 | Fictionalized Data |
Note: The data in this table is representative and may be fictionalized for illustrative purposes due to the lack of directly comparable literature data.
The data suggests that the stereocenter at the 4-position of the pyrrolidine ring in this compound can exert strong stereocontrol in alkylation reactions at the C3 position.
Experimental Protocols
To provide practical guidance, we have included detailed, step-by-step methodologies for key transformations using this compound.
Protocol 1: Diastereoselective Alkylation of this compound
This protocol describes a general procedure for the diastereoselective alkylation of the enolate derived from this compound.
Materials:
-
Ethyl (3R,4S)-1-Boc-4-hydroxypyrrolidine-3-carboxylate
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) solution (2.0 M in THF/heptane/ethylbenzene)
-
Alkyl halide (e.g., Benzyl bromide)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add Ethyl (3R,4S)-1-Boc-4-hydroxypyrrolidine-3-carboxylate (1.0 eq) and anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add LDA solution (1.1 eq) dropwise via syringe. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add the alkyl halide (1.2 eq) dropwise to the solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired alkylated product.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy or chiral HPLC analysis.
Caption: Workflow for the diastereoselective alkylation of this compound.
Conclusion and Future Outlook
This compound stands as a highly valuable and versatile chiral synthon for the stereoselective synthesis of substituted pyrrolidines. Its multiple functional groups and pre-defined stereochemistry offer a powerful platform for the construction of complex molecular targets. While direct comparative data with other chiral synthons remains somewhat limited in the literature, the available information suggests its strong potential for achieving high levels of stereocontrol in a variety of transformations.
Future work in this area should focus on systematic, head-to-head comparative studies of different chiral building blocks in a standardized set of reactions. Such data would be invaluable to the chemical community, enabling more rational and data-driven decisions in the design of synthetic routes. The continued development of novel chiral synthons with unique reactivity and stereochemical properties will undoubtedly further empower the synthesis of the next generation of pharmaceuticals and functional materials.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. enamine.net [enamine.net]
- 3. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Evaluating the Biological Activity of Novel Compounds Derived from Ethyl 1-boc-4-hydroxypyrrolidine-3-carboxylate
Introduction: The Promise of the Pyrrolidine Scaffold
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core structure of a multitude of biologically active compounds.[1][2][3] Its non-planar, three-dimensional structure allows for precise spatial arrangement of functional groups, enabling targeted interactions with complex biological macromolecules. Ethyl 1-boc-4-hydroxypyrrolidine-3-carboxylate is a particularly attractive starting material for drug discovery. The Boc-protected nitrogen, the hydroxyl group, and the carboxylate ester provide orthogonal handles for chemical modification, allowing for the systematic synthesis of diverse compound libraries.
Numerous derivatives of the pyrrolidine core have demonstrated significant potential as anticancer agents.[1][2][3][4][5][6][7] These compounds can induce cytotoxicity in cancer cells through various mechanisms, including cell cycle arrest and the induction of apoptosis.[7][8] This guide provides a comprehensive, technically-grounded framework for synthesizing and evaluating novel derivatives of this scaffold, with a focus on identifying promising anticancer therapeutics. We will detail a tiered biological evaluation strategy, from initial cytotoxicity screening to in-depth mechanistic studies, providing field-proven protocols and explaining the scientific rationale behind each experimental choice.
PART 1: Synthesis and Compound Selection
The first step in this workflow is the chemical synthesis of a focused library of novel derivatives. The core scaffold, this compound, allows for modifications at several key positions. For this guide, we will focus on derivatization at the C4-hydroxyl group and modification of the C3-carboxylate.
General Synthetic Rationale: The C4-hydroxyl group can be readily converted to various ethers or esters, or it can be oxidized to a ketone for further derivatization. The C3-ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse range of amines to generate a library of amides. This strategy allows for the exploration of the structure-activity relationship (SAR) by systematically altering the physicochemical properties (e.g., lipophilicity, hydrogen bonding capacity, steric bulk) of the substituents.
For the purpose of this guide, we will consider a hypothetical set of compounds for comparative evaluation:
-
Compound 1 (Parent Scaffold): this compound
-
Compound 2 (Derivative A): A novel ether derivative at the C4 position.
-
Compound 3 (Derivative B): A novel amide derivative at the C3 position.
-
Doxorubicin (Positive Control): A well-established chemotherapeutic agent used as a benchmark for anticancer activity.[9]
PART 2: A Tiered Approach to Biological Evaluation
A systematic, tiered approach is essential for efficiently screening compounds and identifying the most promising candidates for further development. This strategy begins with broad cytotoxicity screening and progressively narrows the focus to more detailed mechanistic studies for the most active compounds.
Experimental Workflow: From Screening to Mechanism
The following diagram illustrates the logical flow of the experimental evaluation process.
Caption: A tiered experimental workflow for evaluating novel anticancer compounds.
Tier 1: Primary Cytotoxicity Screening (MTT Assay)
Rationale: The initial goal is to assess the general cytotoxicity of the novel compounds against a panel of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for evaluating cell metabolic activity, which serves as an indicator of cell viability.[10][11][12] Metabolically active cells use NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow MTT to purple formazan crystals, providing a quantifiable measure of cell survival.[10][12]
Experimental Protocol: MTT Assay [10][13][14][15]
-
Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (Compounds 1, 2, 3) and the positive control (Doxorubicin) in culture medium. The final concentrations should typically range from 0.1 µM to 100 µM. Add 100 µL of the diluted compounds to the respective wells. Include a "vehicle control" (e.g., DMSO) and a "medium only" blank control.
-
Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution in PBS to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[14]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11][13]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value for each compound using non-linear regression analysis.
Data Presentation:
| Compound | Cancer Cell Line | IC₅₀ (µM) |
| Compound 1 (Parent) | MCF-7 | > 100 |
| A549 | > 100 | |
| Compound 2 (Derivative A) | MCF-7 | 25.4 |
| A549 | 32.1 | |
| Compound 3 (Derivative B) | MCF-7 | 5.8 |
| A549 | 8.2 | |
| Doxorubicin (Control) | MCF-7 | 0.9 |
| A549 | 1.2 |
Hypothetical data for illustrative purposes.
Interpretation: In this hypothetical example, Compound 3 shows significantly greater cytotoxic potency than the parent scaffold and Derivative A, with IC₅₀ values in the low micromolar range. This makes it a "hit" compound worthy of further investigation in Tier 2 assays.
Tier 2: Apoptosis Induction Assay (Caspase-3/7 Activity)
Rationale: After identifying a cytotoxic compound, the next logical step is to determine how it kills the cancer cells. Apoptosis, or programmed cell death, is a common mechanism for anticancer drugs. A key feature of apoptosis is the activation of a cascade of enzymes called caspases.[16] Caspases-3 and -7 are key executioner caspases, and their activity is a reliable indicator of apoptosis.[17][18] We will use a luminogenic assay that measures caspase-3/7 activity.
Experimental Protocol: Caspase-Glo® 3/7 Assay [19]
-
Cell Seeding and Treatment: Seed MCF-7 cells in a white-walled 96-well plate and treat them with Compound 3 at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include a vehicle control and a positive control (e.g., Staurosporine, a known apoptosis inducer).
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. This reagent contains a proluminescent caspase-3/7 substrate (DEVD-aminoluciferin).[19]
-
Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescence signal to the vehicle control to determine the fold-increase in caspase-3/7 activity.
Interpretation: A significant, dose-dependent increase in luminescence in cells treated with Compound 3 would strongly suggest that its cytotoxic effect is mediated through the induction of apoptosis.
Tier 3: Mechanistic Insight (Western Blot for Signaling Pathway Analysis)
Rationale: To gain deeper insight into the mechanism of action, we can investigate the compound's effect on key cellular signaling pathways involved in cancer cell survival and proliferation. The PI3K/Akt/mTOR pathway is one of the most frequently dysregulated pathways in cancer, making it a prime target for therapeutic intervention.[20][21][22][23][24] This pathway regulates cell growth, survival, and metabolism.[21] Western blotting allows us to quantify the expression levels of key proteins within this pathway, such as total Akt and its phosphorylated (activated) form, p-Akt.
Signaling Pathway Overview:
Caption: The PI3K/Akt/mTOR signaling pathway and a hypothesized point of inhibition.
Experimental Protocol: Western Blot
-
Cell Lysis: Treat MCF-7 cells with Compound 3 (IC₅₀ concentration) for various time points (e.g., 0, 6, 12, 24 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour. Incubate the membrane overnight at 4°C with primary antibodies against p-Akt (Ser473), total Akt, and a loading control (e.g., β-actin).
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-Akt signal to the total Akt signal to determine the relative level of Akt activation.
Interpretation: A time-dependent decrease in the ratio of p-Akt to total Akt in cells treated with Compound 3 would indicate that the compound inhibits the PI3K/Akt/mTOR signaling pathway, providing a plausible molecular mechanism for its pro-apoptotic and cytotoxic effects.
Conclusion and Future Directions
This guide has outlined a systematic and scientifically rigorous approach to evaluating the biological activity of novel compounds derived from this compound. By employing a tiered strategy—progressing from broad cytotoxicity screening to specific apoptosis assays and finally to mechanistic pathway analysis—researchers can efficiently identify and characterize promising anticancer drug candidates.
The hypothetical results presented suggest that Compound 3 (Derivative B) is a promising hit compound. Its low micromolar cytotoxicity, ability to induce apoptosis, and potential to inhibit the critical PI3K/Akt survival pathway warrant further investigation. Future studies could include expanding the panel of cancer cell lines, conducting in vivo efficacy studies in animal models, and performing detailed structure-activity relationship (SAR) studies to further optimize the scaffold's potency and drug-like properties.
References
- 1. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review): Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
- 7. Synthesis and biological evaluation of substituted pyrrolidines and pyrroles as potential anticancer agents - East China Normal University [pure.ecnu.edu.cn:443]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. broadpharm.com [broadpharm.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. MTT (Assay protocol [protocols.io]
- 15. benchchem.com [benchchem.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Cell Meter™ Caspase 3/7 Activity Apoptosis Assay Kit *Green Fluorescence* | AAT Bioquest [aatbio.com]
- 18. Caspase 3/7 Activity Assay Kit(Colorimetric Method) - Elabscience® [elabscience.com]
- 19. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [worldwide.promega.com]
- 20. Targeting PI3K/Akt/mTOR Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 22. aacrjournals.org [aacrjournals.org]
- 23. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 24. mdpi.com [mdpi.com]
A Researcher's Guide to Validating the Enantiomeric Excess of Chiral Pyrrolidines: HPLC vs. GC
In the landscape of pharmaceutical and fine chemical synthesis, the stereochemical identity of a molecule is not a trivial detail—it is often the very determinant of its biological activity and safety. Chiral pyrrolidines are a prominent class of compounds, serving as crucial building blocks for a multitude of pharmacologically active agents.[1] Ensuring their enantiomeric purity is, therefore, a non-negotiable aspect of quality control and drug development.[1][2] This guide provides an in-depth, objective comparison of the two most powerful chromatographic techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[3] We will delve into the causality behind methodological choices, present detailed experimental protocols, and offer data-driven insights to empower researchers in selecting the most robust method for their specific needs.
The Central Challenge: Differentiating Mirror Images
Enantiomers, being non-superimposable mirror images, possess identical physical properties such as boiling point, solubility, and density in an achiral environment.[4][5] This makes their separation a formidable challenge. The core principle behind their chromatographic separation lies in the creation of a chiral environment where the two enantiomers can interact differently, leading to differential retention times.[2][6] This is primarily achieved through the use of a Chiral Stationary Phase (CSP) or by derivatizing the enantiomers to form diastereomers, which have distinct physical properties and can be separated on a standard achiral column.[4][6]
High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse
Chiral HPLC is a widely employed and robust method for the accurate determination of enantiomeric excess (ee).[7] Its versatility in handling a broad range of compounds, including those that are non-volatile or thermally labile, makes it an indispensable tool in many laboratories.[8][9]
The Principle of Chiral Recognition in HPLC
The separation of enantiomers in HPLC is most commonly achieved through their differential interactions with a Chiral Stationary Phase (CSP).[6][10] These CSPs are composed of a single enantiomer of a chiral selector immobilized on a solid support, typically silica.[6] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly versatile and widely used for the separation of a broad range of chiral compounds, including pyrrolidine derivatives.[10][11]
The choice of mobile phase is critical for achieving optimal separation. Normal-phase chromatography, often employing mixtures of alkanes (like n-hexane) and alcohols (like isopropanol), is frequently used for chiral separations on polysaccharide-based CSPs.[7][12] The alcohol component acts as a polar modifier, influencing the interactions between the analyte and the CSP.
Experimental Protocol: Chiral HPLC Analysis of a Pyrrolidine Derivative
This protocol outlines a general procedure for determining the enantiomeric excess of a hypothetical N-protected chiral pyrrolidine.
1. System Preparation and Column Selection:
-
HPLC System: A standard HPLC system equipped with a UV/Vis or Photodiode Array (PDA) detector is suitable.[12]
-
Chiral Column: Select a polysaccharide-based chiral column (e.g., Chiralpak® or Chiralcel® series). The choice of the specific phase may require screening to find the optimal selectivity for the target analyte.[7][12]
-
Mobile Phase Preparation: Prepare a mobile phase, for instance, a 90:10 (v/v) mixture of n-hexane and isopropanol.[12] All solvents should be of HPLC grade. Degas the mobile phase to prevent bubble formation in the system.
2. Sample and Standard Preparation:
-
Sample Solution: Accurately weigh and dissolve the chiral pyrrolidine sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Racemic Standard: Prepare a solution of the corresponding racemic mixture at the same concentration as the sample. This is crucial for identifying the retention times of both enantiomers.[12]
3. Chromatographic Conditions:
-
Flow Rate: Set a flow rate of 0.5 - 1.0 mL/min.[12]
-
Column Temperature: Maintain a constant column temperature, for example, 25 °C, to ensure reproducible retention times.[12]
-
Detection Wavelength: Select a UV wavelength where the analyte exhibits strong absorbance to ensure high sensitivity.[12]
-
Injection Volume: Typically 5-20 µL.
4. Data Acquisition and Analysis:
-
Inject the racemic standard to determine the retention times and resolution of the two enantiomer peaks.
-
Inject the sample solution.
-
Integrate the peak areas for both enantiomers in the sample chromatogram.
-
Calculate the enantiomeric excess using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.[12]
Gas Chromatography (GC): The High-Resolution Specialist
Chiral GC is a powerful technique for the separation of volatile and thermally stable compounds.[8][12] It often provides very high-resolution separations and can be faster than HPLC.[9] For many chiral pyrrolidines, direct analysis may be possible, but derivatization is frequently employed to enhance volatility and improve chromatographic performance.[1][12]
The Role of Derivatization in Chiral GC
Derivatization in GC serves two primary purposes: to increase the volatility of the analyte and to introduce a functional group that can improve separation and detection. For chiral analysis, derivatization can be approached in two ways:
-
Direct Method: The analyte is derivatized with an achiral reagent (e.g., silylation to block polar -NH or -OH groups) to increase volatility, followed by separation on a chiral GC column.[1] Cyclodextrin-based chiral stationary phases are commonly used for this purpose.[1][5]
-
Indirect Method: The enantiomers are reacted with an enantiomerically pure chiral derivatizing agent to form a pair of diastereomers.[1][4] These diastereomers, having different physical properties, can then be separated on a conventional achiral GC column.[4]
Experimental Protocol: Chiral GC Analysis of a Pyrrolidine Derivative (Direct Method)
This protocol describes a general approach for the direct analysis of a chiral pyrrolidine on a chiral GC column, potentially after achiral derivatization.
1. System and Column Selection:
-
GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is required.[1][12]
-
Chiral Column: A capillary column with a chiral stationary phase, such as a cyclodextrin-based column (e.g., β-cyclodextrin), is essential for direct enantiomeric separation.[1][5]
-
Carrier Gas: High-purity helium or hydrogen is used as the carrier gas.[1][12]
2. Sample Preparation and Derivatization (if necessary):
-
Sample Solution: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Derivatization: If the pyrrolidine has polar functional groups (like a primary or secondary amine), derivatization may be necessary to improve peak shape and prevent tailing. A common method is silylation using a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). The reaction is typically carried out by heating the sample with the derivatizing agent in a sealed vial.
3. Chromatographic Conditions:
-
Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample without degradation, typically 250 °C.[12]
-
Oven Temperature Program: An optimized temperature program is crucial for good separation. This usually involves an initial hold at a lower temperature, followed by a temperature ramp to a final temperature to elute the compounds.[12] For example: start at 100 °C, hold for 2 minutes, then ramp at 5 °C/min to 200 °C.
-
Detector Temperature: The FID or MS source temperature should be set higher than the final oven temperature (e.g., 280 °C) to prevent condensation.[12]
4. Data Acquisition and Analysis:
-
Inject a racemic standard (derivatized if the sample was derivatized) to identify the retention times of the two enantiomers.
-
Inject the prepared sample.
-
Integrate the peak areas of the two enantiomer peaks.
-
Calculate the enantiomeric excess using the same formula as for HPLC.[12]
Visualizing the Workflow: A Comparative Overview
To better illustrate the decision-making and experimental processes, the following diagrams outline the typical workflows for HPLC and GC-based validation of enantiomeric excess.
Caption: Experimental workflow for enantiomeric excess validation using Chiral HPLC.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 5. gcms.cz [gcms.cz]
- 6. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
The Synergy of Silicon and Syndicate: A Comparative Guide to In Silico Modeling and Experimental Validation of Pyrrolidine-Based Compounds
In the landscape of modern drug discovery, the pyrrolidine scaffold stands as a cornerstone of medicinal chemistry. Its prevalence in numerous FDA-approved drugs and biologically active molecules is a testament to its versatile nature.[1][2][3][4][5] The unique stereochemistry and three-dimensional architecture of the pyrrolidine ring allow for a thorough exploration of pharmacophore space, making it a privileged structure in the design of novel therapeutics.[1][2][4] This guide provides an in-depth comparison of in silico modeling and experimental validation techniques for the development of pyrrolidine-based compounds, offering a framework for researchers, scientists, and drug development professionals to navigate the synergistic relationship between computational prediction and empirical evidence.
The Rationale for an Integrated Approach
The journey from a promising chemical scaffold to a clinically viable drug is fraught with challenges, including high costs and long development timelines. Computer-aided drug design (CADD) has emerged as an indispensable tool to mitigate these hurdles.[6] In silico methods allow for the rapid screening of vast chemical libraries, the prediction of binding affinities, and the optimization of lead compounds, all before a single molecule is synthesized.[6][7][8] However, computational models are, by their nature, approximations of complex biological systems. Experimental validation is therefore not merely a confirmatory step but an essential component of a feedback loop that refines and validates computational hypotheses. This guide will explore this iterative process, highlighting how the integration of in silico and experimental approaches leads to a more efficient and effective drug discovery pipeline.
In Silico Modeling: The Digital Crucible
In silico modeling for pyrrolidine-based compounds typically falls into two broad categories: structure-based drug design (SBDD) and ligand-based drug design (LBDD).[8]
Structure-Based Drug Design (SBDD)
When the three-dimensional structure of the biological target is known, SBDD methods can be employed to predict how a pyrrolidine-based compound will interact with it.[7][9]
-
Molecular Docking: This is one of the most widely used SBDD techniques.[9] It predicts the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction, often expressed as a docking score or binding energy. For instance, in a study targeting pancreatic lipase, molecular docking was used to predict the binding modes of a series of pyrrolidine derivatives, with the results correlating well with their in vitro inhibitory activity.[10]
Experimental Protocol: Molecular Docking of a Pyrrolidine Derivative
-
Target Preparation:
-
Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB).
-
Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
-
Ligand Preparation:
-
Generate the 3D structure of the pyrrolidine-based compound.
-
Minimize the energy of the ligand to obtain a stable conformation.
-
-
Docking Simulation:
-
Define the binding site on the target protein.
-
Use a docking program (e.g., AutoDock, GOLD) to systematically search for the optimal binding pose of the ligand within the binding site.
-
-
Analysis of Results:
-
Analyze the predicted binding poses and docking scores.
-
Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.
-
Ligand-Based Drug Design (LBDD)
In the absence of a known target structure, LBDD methods can be used. These approaches rely on the knowledge of other molecules that bind to the target of interest.[9]
-
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[8] This allows for the prediction of the activity of new, unsynthesized pyrrolidine derivatives.
-
Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of functional groups (pharmacophore) required for biological activity.[9] This model can then be used to screen for new pyrrolidine-based compounds that fit the pharmacophore.
Experimental Validation: From Prediction to Proof
Experimental validation is the crucible in which computational predictions are tested. For pyrrolidine-based compounds, a range of in vitro and in vivo assays are employed to confirm their biological activity.
In Vitro Assays
-
Enzyme Inhibition Assays: For pyrrolidine derivatives designed as enzyme inhibitors, these assays directly measure the compound's ability to reduce the activity of the target enzyme. For example, the inhibitory potential of novel pyrrolidine sulfonamide derivatives against the DPP-IV enzyme was confirmed using an in vitro assay, with the experimental IC50 values providing a quantitative measure of their potency.[3][5]
-
Cell-Based Assays: These assays assess the effect of a compound on living cells. For instance, the anti-proliferative effects of pyrrolidine oxadiazoles were evaluated against cancer cell lines to confirm the predictions from in silico studies.[3][5]
Experimental Protocol: In Vitro Enzyme Inhibition Assay
-
Preparation of Reagents:
-
Prepare a solution of the target enzyme at a known concentration.
-
Prepare a solution of the substrate for the enzyme.
-
Prepare serial dilutions of the pyrrolidine-based test compound.
-
-
Assay Procedure:
-
In a multi-well plate, combine the enzyme, substrate, and test compound at various concentrations.
-
Include appropriate controls (e.g., no inhibitor, known inhibitor).
-
Incubate the plate under optimal conditions (temperature, pH).
-
-
Data Acquisition:
-
Measure the rate of the enzymatic reaction, typically by monitoring the change in absorbance or fluorescence over time.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the compound required to inhibit 50% of the enzyme's activity.
-
In Vivo Studies
For promising compounds, in vivo studies in animal models are conducted to evaluate their efficacy and safety in a whole organism. For example, the anti-inflammatory effects of pyrrolidine-2,5-dione derivatives were investigated in a carrageenan-induced paw edema model in rats, providing crucial data on their in vivo activity.[11]
The Iterative Cycle of Drug Discovery
The true power of integrating in silico and experimental approaches lies in their iterative application. Discrepancies between predicted and observed results can provide valuable insights, leading to the refinement of computational models and the design of improved pyrrolidine derivatives.
Caption: The iterative cycle of modern drug discovery, integrating in silico modeling and experimental validation.
Case Study: Pyrrolidine Derivatives as Pancreatic Lipase Inhibitors
A recent study on piperidine and pyrrolidine derivatives as pancreatic lipase inhibitors provides an excellent example of the synergy between in silico modeling and experimental validation.[10]
| Compound | Predicted Binding Energy (kcal/mol) | Experimental IC50 (mg/mL) |
| 12 | -8.24 | 0.143 ± 0.001 |
| 13 | Not specified | 0.226 ± 0.001 |
| 7 | Not specified | 0.329 ± 0.001 |
| 10 | Not specified | 0.362 ± 0.001 |
Data from Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing.[10]
In this study, molecular docking simulations predicted that compound 12 would have the strongest binding affinity to pancreatic lipase, with a binding energy of -8.24 kcal/mol.[10] This prediction was confirmed by in vitro enzymatic assays, which showed that compound 12 had the highest inhibitory activity with an IC50 value of 0.143 ± 0.001 mg/mL.[10] The strong correlation between the computational and experimental data in this study underscores the predictive power of in silico methods when used in conjunction with rigorous experimental validation.
Conclusion
The development of pyrrolidine-based compounds is a vibrant area of research with immense therapeutic potential. By embracing an integrated approach that combines the predictive power of in silico modeling with the empirical rigor of experimental validation, researchers can navigate the complexities of drug discovery with greater efficiency and a higher probability of success. The continuous feedback loop between computational and experimental data not only accelerates the identification of promising drug candidates but also deepens our fundamental understanding of the molecular interactions that govern biological activity. As both computational and experimental techniques continue to evolve, their synergy will undoubtedly play an increasingly pivotal role in the future of medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds | Semantic Scholar [semanticscholar.org]
- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 6. frontiersin.org [frontiersin.org]
- 7. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. microbenotes.com [microbenotes.com]
- 10. mdpi.com [mdpi.com]
- 11. Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Pyrrolidine Intermediates
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrrolidine rings are privileged structures in a multitude of active pharmaceutical ingredients (APIs). The characterization and quality control of pyrrolidine intermediates are therefore critical milestones in the drug development pipeline. This guide provides an in-depth comparison of orthogonal analytical techniques for the comprehensive characterization of these vital intermediates. We will delve into the principles and practical applications of Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. Beyond a theoretical overview, this document provides field-proven, step-by-step protocols and discusses the causality behind experimental choices. The core of this guide is a robust framework for the cross-validation of these methods, ensuring data integrity and regulatory compliance. All discussions are grounded in authoritative sources, including the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) guidelines.
The Central Role of Pyrrolidine Intermediates and the Imperative for Rigorous Analytical Validation
The pyrrolidine nucleus is a cornerstone in the architecture of numerous pharmaceuticals, prized for its unique structural and pharmacokinetic properties.[1] The stereoselective synthesis of chiral pyrrolidines is a key step in producing optically pure compounds with high yields.[2][3] Consequently, the unambiguous characterization of pyrrolidine intermediates is not merely a procedural step but a foundational requirement for ensuring the safety, efficacy, and quality of the final drug product.
Analytical method validation provides documented evidence that a procedure is fit for its intended purpose.[4] Regulatory bodies like the FDA and international consortiums such as the ICH have established comprehensive guidelines for validating analytical procedures.[5][6][7][8] The ICH Q2(R1) and the newer Q2(R2) guidelines, in particular, provide a detailed framework for validation, covering parameters like specificity, linearity, accuracy, precision, and robustness.[6][9][10][11] Cross-validation, the process of comparing results across different analytical methods or laboratories, is a critical component of this framework, ensuring the consistency and reliability of data.[12][13][14]
This guide will explore the cross-validation of four powerful, yet distinct, analytical techniques for the characterization of pyrrolidine intermediates.
Orthogonal Analytical Techniques for Pyrrolidine Intermediate Characterization
The principle of employing orthogonal analytical methods—techniques that measure the same analyte based on different chemical or physical principles—is fundamental to a robust characterization strategy. This approach provides a more comprehensive understanding of the analyte and increases confidence in the analytical results.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile and Semi-Volatile Analytes
GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds.[15][16] It is particularly well-suited for analyzing residual solvents and certain volatile impurities in pyrrolidine intermediates.[17][18]
Causality Behind Experimental Choices: The choice of a GC-MS method is predicated on the volatility of the pyrrolidine intermediate or its impurities. For non-volatile or polar pyrrolidines, derivatization may be necessary to increase volatility.[15] The selection of the GC column (e.g., weakly polar, moderately polar) and the MS ionization method (e.g., Electron Ionization - EI) are critical for achieving optimal separation and fragmentation for structural elucidation.[19][20]
Experimental Protocol: GC-MS Analysis of a Pyrrolidine Intermediate
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the pyrrolidine intermediate.
-
Dissolve in 1 mL of a suitable volatile solvent (e.g., dichloromethane, ethyl acetate).
-
If necessary, perform derivatization (e.g., silylation) to enhance volatility.
-
-
Instrumentation:
-
GC system coupled to a mass spectrometer with an EI source.[21]
-
-
Chromatographic Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injector Temperature: 250°C.[20]
-
Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer Conditions:
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
Scan Range: m/z 40-500.
-
-
Data Analysis:
Liquid Chromatography-Mass Spectrometry (LC-MS): Versatility for a Broad Range of Analytes
LC-MS is a highly versatile technique suitable for analyzing a wide range of compounds, including those that are non-volatile or thermally labile.[15][16] This makes it an indispensable tool for the analysis of many pharmaceutical intermediates.[17][24][25][26]
Causality Behind Experimental Choices: LC-MS is the method of choice when dealing with pyrrolidine intermediates that are not amenable to GC analysis. The selection of the LC column (e.g., C18 for reversed-phase chromatography) and the mobile phase composition is crucial for achieving good separation.[21] The choice of ionization source in the mass spectrometer (e.g., Electrospray Ionization - ESI, Atmospheric Pressure Chemical Ionization - APCI) depends on the polarity and molecular weight of the analyte.[19]
Experimental Protocol: LC-MS Analysis of a Pyrrolidine Intermediate
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the pyrrolidine intermediate.
-
Dissolve in 1 mL of a suitable solvent (e.g., acetonitrile, methanol).
-
Dilute to a final concentration of 0.1 mg/mL with the mobile phase.[21]
-
-
Instrumentation:
-
HPLC or UHPLC system coupled to a mass spectrometer with an ESI source.
-
-
Chromatographic Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase: A) 0.1% formic acid in water, B) 0.1% formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Positive ESI.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Scan Range: m/z 100-1000.
-
-
Data Analysis:
-
Identify the peak corresponding to the pyrrolidine intermediate and any impurities.[27]
-
Confirm the molecular weight from the mass spectrum.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool for Structural Elucidation
NMR spectroscopy is an unparalleled technique for the unambiguous structural elucidation of organic molecules.[18] It provides detailed information about the carbon-hydrogen framework of a molecule, making it essential for confirming the identity and structure of pyrrolidine intermediates.[28][29][30]
Causality Behind Experimental Choices: 1H and 13C NMR are fundamental for determining the overall structure. Advanced 2D NMR techniques like COSY and HSQC can be employed to establish connectivity between protons and carbons, which is particularly useful for complex pyrrolidine derivatives. The choice of solvent is important as it can influence chemical shifts.[29]
Experimental Protocol: NMR Analysis of a Pyrrolidine Intermediate
-
Sample Preparation:
-
Dissolve 5-10 mg of the pyrrolidine intermediate in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube.
-
-
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
-
Acquisition Parameters (Typical for 1H NMR):
-
Pulse Program: Standard single pulse.
-
Spectral Width: 16 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16 or as needed for good signal-to-noise.
-
-
Data Analysis:
-
Process the raw data (Fourier transform, phase correction, baseline correction).
-
Integrate the proton signals to determine the relative number of protons.
-
Analyze the chemical shifts, coupling constants, and multiplicity of signals to assign the structure.[31]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Rapid Functional Group Identification
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[18][32] It is a valuable tool for confirming the presence of key structural features in pyrrolidine intermediates.
Causality Behind Experimental Choices: The presence of characteristic absorption bands in the IR spectrum can confirm the presence of functional groups such as N-H (for secondary amines), C-N, and C=O (if present).[33][34] The choice of sampling technique (e.g., KBr pellet, thin film, or Attenuated Total Reflectance - ATR) depends on the physical state of the sample.[21]
Experimental Protocol: FTIR Analysis of a Pyrrolidine Intermediate
-
Sample Preparation:
-
For a solid sample, a small amount can be placed directly on an ATR crystal.[21]
-
Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
-
Instrumentation:
-
FTIR spectrometer.
-
-
Acquisition Parameters:
-
Spectral Range: 4000-400 cm-1.
-
Resolution: 4 cm-1.
-
Number of Scans: 16-32.
-
-
Data Analysis:
Cross-Validation Framework
The cross-validation of these orthogonal methods provides a self-validating system, ensuring the accuracy and reliability of the characterization of pyrrolidine intermediates.
dot
Caption: Cross-Validation Workflow for Pyrrolidine Intermediates.
Statistical Tools for Data Comparison
Statistical analysis is essential for objectively comparing the data from different analytical methods.[38] Key statistical tools include:
-
Mean and Standard Deviation: To assess the central tendency and variability of results.[38]
-
t-test and F-test: To compare the means and variances of two datasets.[38]
-
Regression Analysis: To determine the correlation between the results obtained from different methods.[38]
Comparative Performance of Analytical Methods
The following table summarizes the key performance characteristics of the discussed analytical methods for the characterization of pyrrolidine intermediates.
| Parameter | GC-MS | LC-MS | NMR | FTIR |
| Primary Application | Analysis of volatile and semi-volatile compounds | Analysis of a wide range of compounds, including non-volatile and thermally labile | Definitive structural elucidation and quantification | Rapid functional group identification |
| Specificity | High, based on retention time and mass spectrum | High, based on retention time and mass spectrum | Very high, provides detailed structural information | Moderate, based on characteristic absorption bands |
| Sensitivity | High (ng to pg range) | Very high (pg to fg range)[19] | Lower than MS techniques | Moderate |
| Quantitative Accuracy | Excellent for volatile analytes[15] | High | High, with appropriate internal standards | Generally not used for quantification |
| Sample Throughput | Moderate | High | Low | Very high |
| Key Strengths | Excellent for residual solvent analysis | Broad applicability | Unambiguous structure determination | Speed and simplicity |
| Key Limitations | Limited to volatile/thermally stable compounds; may require derivatization | Matrix effects can be a concern | Lower sensitivity, more complex data interpretation | Limited structural information |
Conclusion
A robust, multi-faceted analytical strategy is paramount for the comprehensive characterization of pyrrolidine intermediates. This guide has outlined the principles and provided practical protocols for four key orthogonal techniques: GC-MS, LC-MS, NMR, and FTIR. By implementing a rigorous cross-validation framework that leverages the strengths of each method, researchers and drug development professionals can ensure the identity, purity, and quality of these critical building blocks, ultimately contributing to the development of safe and effective pharmaceuticals. The adherence to established regulatory guidelines, such as those from the ICH, is non-negotiable for ensuring data integrity and facilitating a smooth path to regulatory approval.
References
- 1. escholarship.org [escholarship.org]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. biopharminternational.com [biopharminternational.com]
- 5. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 6. altabrisagroup.com [altabrisagroup.com]
- 7. fda.gov [fda.gov]
- 8. altabrisagroup.com [altabrisagroup.com]
- 9. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 10. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. Cross-validation (analytical chemistry) - Wikipedia [en.wikipedia.org]
- 13. Cross-validation of bioanalytical methods between laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pharmaguru.co [pharmaguru.co]
- 15. resolvemass.ca [resolvemass.ca]
- 16. conquerscientific.com [conquerscientific.com]
- 17. iltusa.com [iltusa.com]
- 18. resolvemass.ca [resolvemass.ca]
- 19. Principles and Differences between GC-MS and LC-MS - Creative Proteomics [metabolomics.creative-proteomics.com]
- 20. annexpublishers.com [annexpublishers.com]
- 21. benchchem.com [benchchem.com]
- 22. GC-MS analysis of the designer drug α-pyrrolidinovalerophenone and its metabolites in urine and blood in an acute poisoning case - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Current developments in LC-MS for pharmaceutical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. news-medical.net [news-medical.net]
- 26. scispace.com [scispace.com]
- 27. LC/MS/MS Analysis of Impurities in Active Pharmaceutical Ingredients Using the Co-Sense for Impurities System : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 28. 1H NMR spectroscopic studies of the conformational isomers of pyrrolidinofullerenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. rsc.org [rsc.org]
- 32. benchchem.com [benchchem.com]
- 33. apps.dtic.mil [apps.dtic.mil]
- 34. Pyrrolidine | C4H9N | CID 31268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 35. researchgate.net [researchgate.net]
- 36. researchgate.net [researchgate.net]
- 37. Synthesis and Characterization of New Compounds Derived from Pyrrolidine-2-One and Evaluation of their Biological Activities | Semantic Scholar [semanticscholar.org]
- 38. Statistical tools and approaches to validate analytical methods: methodology and practical examples | International Journal of Metrology and Quality Engineering (IJMQE) [metrology-journal.org]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of Ethyl 1-boc-4-hydroxypyrrolidine-3-carboxylate
This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of Ethyl 1-boc-4-hydroxypyrrolidine-3-carboxylate (CAS No. 187527-70-2). As a valued partner in your research, we are committed to providing information that ensures both the integrity of your work and the safety of your laboratory environment. This guide is designed for researchers, scientists, and drug development professionals, offering practical, field-proven insights that extend beyond the product itself.
Hazard Profile and Risk Assessment
While specific toxicological data for this compound is not extensively published, a robust safety protocol can be developed by assessing the hazards associated with its structural components: the pyrrolidine core, the tert-Butoxycarbonyl (Boc) protecting group, and the ethyl ester functionality.
The pyrrolidine moiety, as seen in the parent compound, can be flammable and may possess toxicological properties.[1][2] Derivatives are often classified as skin and eye irritants.[3] Upon thermal decomposition, nitrogen oxides (NOx) and carbon oxides (CO, CO2) may be formed.[4][5] Therefore, this compound must be handled as a hazardous chemical waste.
Table 1: Hazard Assessment Based on Structural Analogs
| Hazard Category | Associated Functional Group | Potential Hazard | Disposal Consideration |
| Flammability | Pyrrolidine Derivatives | May be flammable. | Keep away from heat, sparks, and open flames.[2][6] |
| Toxicity | Pyrrolidine Core | May be harmful if swallowed, inhaled, or absorbed through the skin.[4] | Avoid generating dust or aerosols. Handle in a chemical fume hood.[4][5] |
| Irritation | General Organic Ester/Amide | May cause skin, eye, and respiratory tract irritation.[3][7] | Wear appropriate Personal Protective Equipment (PPE).[3][5] |
| Environmental | General Chemical Waste | Do not empty into drains; may be harmful to aquatic life.[5] | Must be disposed of as regulated chemical waste.[8] |
| Reactivity | General | Stable under normal conditions. Incompatible with strong oxidizing agents and strong acids.[4][5] | Segregate from incompatible materials during storage and disposal.[9] |
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure all immediate safety measures are in place. This proactive approach is the cornerstone of a trustworthy and safe laboratory environment.
-
Personal Protective Equipment (PPE): A standard PPE ensemble is mandatory. This includes:
-
Engineering Controls: All handling and preparation for disposal must be conducted within a certified chemical fume hood to minimize inhalation exposure.[4][10]
-
Emergency Preparedness: Ensure that a safety shower, eyewash station, and a chemical spill kit suitable for organic compounds are readily accessible.
Step-by-Step Disposal Protocol
The proper disposal of this compound is a systematic process. Under no circumstances should this chemical or its solutions be disposed of down the drain or in the regular trash. [1][10] Laboratory personnel should not attempt to neutralize or treat this chemical waste themselves.[10]
Step 1: Waste Segregation
Proper segregation is the most critical step to prevent dangerous chemical reactions and to ensure cost-effective disposal.[9][11]
-
Solid Waste: Collect un-dissolved this compound, contaminated personal protective equipment (gloves, weigh boats), and contaminated lab supplies (pipette tips, silica gel) in a dedicated container for solid chemical waste.
-
Liquid Waste: Solutions of this compound should be segregated based on the solvent used.
-
Non-Halogenated Organic Solvents: Collect waste solutions containing solvents like acetone, ethanol, ethyl acetate, hexane, or toluene in a dedicated container for non-halogenated solvent waste.[11][12]
-
Halogenated Organic Solvents: If dissolved in solvents like dichloromethane or chloroform, collect the waste in a container specifically designated for halogenated solvents.[9]
-
Aqueous Solutions: While drain disposal is prohibited, small amounts of aqueous waste containing this compound should be collected as hazardous aqueous waste. Do not mix with solvent waste.[11]
-
Step 2: Container Selection and Labeling
The integrity of the waste containment system is paramount.
-
Container Type: Use only containers that are compatible with the chemical waste.[13][14] Borosilicate glass or high-density polyethylene (HDPE) bottles with screw caps are appropriate.[10] The container must be in good condition, with no cracks or leaks.[14]
-
Labeling: All waste containers must be accurately and clearly labeled.[15] Attach a hazardous waste tag as soon as the first drop of waste is added. The label must include:
-
The words "HAZARDOUS WASTE ".[10]
-
The full chemical name: "This compound " and the names of any solvents or other chemicals present.
-
The approximate percentages of each component.
-
The relevant hazard characteristics (e.g., "Irritant," "Flammable").
-
The accumulation start date (the date the first waste was added).
-
Step 3: On-Site Accumulation and Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory pending pickup.[14]
-
Secure Closure: Keep the waste container securely closed at all times, except when actively adding waste.[10][14] This prevents the release of vapors and potential spills.
-
Secondary Containment: Place all liquid waste containers in a secondary containment bin to prevent the spread of material in case of a leak.[10][15] The secondary container should be large enough to hold 110% of the volume of the largest container it holds.[13]
-
Location: Store the waste in a cool, dry, and well-ventilated area, away from heat sources, direct sunlight, and incompatible materials.[5][10]
Step 4: Final Disposal
-
Coordination: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1]
-
Documentation: Provide the disposal contractor with all available information about the waste, including the completed hazardous waste tag.
-
Empty Containers: An empty container that held this compound must also be managed carefully. The first rinse of the container should be collected and disposed of as hazardous waste.[15] After being thoroughly rinsed and air-dried, the labels must be completely defaced or removed before the container is discarded in the appropriate receptacle (e.g., glass disposal box).[15]
Visualizing the Disposal Workflow
To ensure clarity, the following diagram illustrates the decision-making process for the proper segregation of waste containing this compound.
Caption: Waste Segregation Workflow for this compound.
Spill Management
In the event of a spill, immediate and appropriate action is necessary.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control Ignition Sources: If the compound or its solvent is flammable, extinguish all nearby flames and turn off spark-producing equipment.
-
Containment: For a small spill, use a chemical spill kit with an inert absorbent material (e.g., sand, vermiculite). Do not use combustible materials like paper towels to absorb a spill of an oxidizer.
-
Cleanup: Sweep up the absorbed material and place it in a suitable, sealed container for disposal as hazardous waste.[4][5]
-
Report: Report the incident to your laboratory supervisor and your institution's EHS office.
By adhering to this comprehensive guide, you contribute to a culture of safety and environmental responsibility, building trust in our collective scientific endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. lobachemie.com [lobachemie.com]
- 3. echemi.com [echemi.com]
- 4. peptide.com [peptide.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. iolitec.de [iolitec.de]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. p2infohouse.org [p2infohouse.org]
- 10. benchchem.com [benchchem.com]
- 11. 7.2 Organic Solvents [ehs.cornell.edu]
- 12. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 13. ehs.ucr.edu [ehs.ucr.edu]
- 14. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 15. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
